2-(Pyrrolidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
2-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-2-7-11(6-1)8-9-4-3-5-10-8/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXCZMYBFGWKKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Chemical Properties of 2-(Pyrrolidin-1-yl)pyrimidine
This compound is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. This molecule uniquely combines two critical pharmacophoric elements: the π-deficient pyrimidine ring and the saturated, non-planar pyrrolidine moiety. The pyrimidine core is a fundamental building block in nature, forming the basis of nucleobases, and is prevalent in a wide array of approved therapeutic agents.[1][2] The pyrrolidine ring, a five-membered saturated heterocycle, provides three-dimensional structural diversity, which is increasingly recognized as a key factor for enhancing target selectivity and improving physicochemical properties of drug candidates.[3]
This guide offers a comprehensive exploration of the core chemical properties of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind its synthesis, reactivity, and spectral characteristics. The objective is to provide researchers with the foundational knowledge and practical insights required to effectively utilize this versatile scaffold in their drug development endeavors.
Physicochemical and Spectroscopic Profile
The physical state and solubility of this compound are dictated by the interplay between the polar pyrimidine ring and the aliphatic pyrrolidine substituent. While specific experimental data for the unsubstituted parent compound is not widely published, its properties can be reliably inferred from closely related derivatives and the fundamental principles of physical organic chemistry.
Core Physical Properties
The introduction of the pyrrolidinyl group at the 2-position of the pyrimidine ring significantly influences its physical properties compared to the parent pyrimidine, which is a crystalline solid with a melting point of 22°C and a boiling point of 123-124°C.[4] The increased molecular weight and intermolecular forces suggest a higher melting and boiling point for the substituted compound.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₈H₁₁N₃ | Derived from structure |
| Molecular Weight | 149.19 g/mol | Calculated |
| Appearance | Expected to be a solid or high-boiling liquid. | Derivatives like the 5-carbaldehyde are yellow solids.[5] |
| Solubility | Miscible with a range of polar organic solvents like chloroform, methanol, and DMSO. Limited solubility in water is expected. | Inferred from general properties of similar heterocyclic compounds. |
| pKa (Basicity) | The basicity is lower than pyridine (pKa = 5.2) due to the second electron-withdrawing nitrogen atom in the pyrimidine ring (pKa = 1.3). The electron-donating pyrrolidine group slightly increases basicity compared to unsubstituted pyrimidine. | [4] |
Spectroscopic Characterization
Spectroscopic analysis provides a definitive fingerprint for the molecule. The expected data are as follows:
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation.
-
Pyrimidine Protons: The pyrimidine ring protons will appear in the aromatic region. The proton at the 5-position (H-5) is expected to be a triplet around δ 6.5-7.0 ppm. The two equivalent protons at the 4- and 6-positions (H-4, H-6) will appear as a doublet further downfield, typically around δ 8.3-8.8 ppm, due to the deshielding effect of the adjacent nitrogen atoms. For unsubstituted pyrimidine, these signals are at δ 9.27 (H-2), 8.78 (H-4, H-6), and 7.36 (H-5).[6] The substitution at C-2 will alter this pattern.
-
Pyrrolidine Protons: The pyrrolidine protons will be in the aliphatic region. The α-protons (adjacent to the nitrogen) will be the most deshielded, appearing as a multiplet around δ 3.4-3.8 ppm. The β-protons will be further upfield, appearing as a multiplet around δ 1.9-2.2 ppm.[7]
-
-
¹³C NMR Spectroscopy:
-
Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will have characteristic shifts. C-2, being directly attached to three nitrogen atoms (two in the ring, one from pyrrolidine), will be significantly downfield. C-4 and C-6 will also be downfield due to the adjacent ring nitrogens, while C-5 will be the most upfield of the pyrimidine carbons.
-
Pyrrolidine Carbons: The α-carbons of the pyrrolidine ring will appear around δ 45-50 ppm, while the β-carbons will be around δ 25-30 ppm.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic C-H stretching vibrations for the aromatic pyrimidine ring just above 3000 cm⁻¹ and for the aliphatic pyrrolidine ring just below 3000 cm⁻¹.
-
Key vibrations for the pyrimidine ring, including C=N and C=C stretching, will be observed in the 1600-1400 cm⁻¹ region.[8]
-
C-N stretching vibrations from the pyrrolidine group will be present in the 1250-1020 cm⁻¹ range.
-
-
Mass Spectrometry (MS):
-
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 149.
-
A common fragmentation pattern for N-substituted pyrrolidines involves the loss of an ethylene molecule (28 Da) via a retro-Diels-Alder-type mechanism, which would lead to a significant fragment at m/z = 121. The base peak is often observed at m/z = 70, corresponding to the pyrrolidinyl cation radical.[9]
-
Synthesis and Reactivity: A Tale of Two Rings
The chemical behavior of this compound is dominated by the electronic properties of its constituent rings. The pyrimidine ring is inherently electron-deficient (π-deficient), while the pyrrolidine substituent acts as an electron-donating group. This electronic dichotomy is the foundation of its synthesis and reactivity.
Synthesis via Nucleophilic Aromatic Substitution (SₙAr)
The most direct and widely employed method for synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is highly effective due to the π-deficient nature of the pyrimidine ring, which makes it highly susceptible to attack by nucleophiles.
Causality Behind the Method: The two nitrogen atoms in the pyrimidine ring withdraw electron density, particularly from the C-2, C-4, and C-6 positions.[4] This electron deficiency makes these positions electrophilic and thus prime targets for nucleophiles. By starting with a pyrimidine ring bearing a good leaving group (e.g., a halogen like chlorine) at the 2-position, a facile substitution with pyrrolidine can be achieved.
Protocol: Synthesis of this compound
This protocol is a representative example based on established methods for the synthesis of 2-aminopyrimidine derivatives.[10][11]
Step 1: Reaction Setup
-
To a solution of 2-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or acetonitrile) in a round-bottom flask is added a base, typically a tertiary amine like triethylamine (TEA, 2.0-3.0 eq) or a carbonate like K₂CO₃.
-
The mixture is stirred at room temperature.
Step 2: Nucleophilic Addition
-
Pyrrolidine (1.1-1.5 eq) is added dropwise to the stirred solution. The choice of a slight excess of the nucleophile ensures the complete consumption of the starting material.
Step 3: Reaction and Monitoring
-
The reaction mixture is heated, often to reflux (e.g., 80-90 °C), to facilitate the substitution.[10]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting 2-chloropyrimidine spot is no longer visible.
Step 4: Workup and Purification
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The residue is redissolved in an organic solvent like ethyl acetate or dichloromethane and washed with water or brine to remove the base salt (e.g., triethylammonium chloride) and any excess pyrrolidine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.
Caption: General workflow for the synthesis of this compound.
Core Reactivity Principles
The reactivity of the molecule can be understood by considering the electronic influence of the two rings.
-
Nucleophilic Aromatic Substitution (SₙAr): The pyrimidine ring is activated towards nucleophilic attack at positions 4 and 6. The attack is stabilized by resonance, where the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atoms.[12][13] The electron-donating pyrrolidine group at C-2 slightly deactivates the ring towards further nucleophilic attack compared to a pyrimidine with an electron-withdrawing group, but substitution is still feasible, especially with strong nucleophiles.
-
Electrophilic Aromatic Substitution (SₑAr): Electrophilic attack on the pyrimidine ring is generally difficult due to its π-deficient nature.[14] The ring nitrogens are also basic and will be protonated under the strongly acidic conditions often used for SₑAr, further deactivating the ring. If substitution does occur, it is directed to the C-5 position, which is the most electron-rich carbon on the ring.[14]
-
Reactivity of the Pyrrolidine Ring: The pyrrolidine ring can undergo its own set of reactions. Of particular relevance in a biological context is its potential for metabolic oxidation. The α-carbon to the nitrogen can be oxidized by metabolic enzymes (e.g., Cytochrome P450s) to form a reactive iminium ion. This electrophilic intermediate can then react with biological nucleophiles, including DNA, which has been identified as a mechanism of genotoxicity for some pyrrolidine-containing drug candidates.[15]
Caption: Key reactivity pathways for this compound.
Applications in Drug Development and Medicinal Chemistry
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[16] Its utility stems from a combination of favorable structural and physicochemical properties.
-
Scaffold for Diverse Targets: Derivatives have shown a wide range of biological activities, including uses as adenosine receptor antagonists, antifibrotic agents, and potential treatments for neurological disorders and cancer.[4][15][16] The pyrimidine core can act as a bioisostere for a phenyl ring, often improving properties like solubility and metabolic stability while maintaining or enhancing binding affinity.[2]
-
Modulation of Physicochemical Properties: The pyrrolidine ring adds a three-dimensional character to an otherwise flat aromatic system. This non-planarity can disrupt crystal packing (leading to better solubility) and allows for finer tuning of interactions within a protein's binding pocket.[3]
-
Hydrogen Bonding: The two nitrogen atoms of the pyrimidine ring are excellent hydrogen bond acceptors, a critical interaction for molecular recognition and binding to protein targets.
-
Building Block for Complex Molecules: The reactivity of the pyrimidine ring, particularly at the C-4 and C-6 positions, allows it to be used as a versatile intermediate for the construction of more complex, highly functionalized molecules through further substitution reactions.[17]
Safety and Handling
-
General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Hazards: Substituted aminopyrimidines and pyrrolidines can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory system. Some pyrrolidine-containing compounds have been shown to be genotoxic following metabolic activation.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[6]
Conclusion and Future Outlook
This compound represents a powerful and versatile scaffold for modern drug discovery. Its synthesis is straightforward, relying on the robust and predictable nucleophilic aromatic substitution reaction. The molecule's chemical personality—a blend of the electron-deficient pyrimidine core and the electron-donating, three-dimensional pyrrolidine ring—provides a rich platform for chemical modification and optimization of biological activity.
Future research will likely focus on expanding the library of derivatives by exploring substitutions at the 4, 5, and 6 positions of the pyrimidine ring to probe structure-activity relationships for various biological targets. Furthermore, a deeper understanding of the metabolic pathways, particularly the potential for iminium ion formation from the pyrrolidine ring, will be crucial for designing safer and more effective therapeutic agents based on this valuable heterocyclic core.
References
- 1. Pyrrolidine, 1-(2-methyl-1-cyclohexen-1-yl)- | C11H19N | CID 12218076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Pyrrolidine [webbook.nist.gov]
- 8. 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid | C9H11N3O2 | CID 6622038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. article.sapub.org [article.sapub.org]
- 12. CAS 944900-11-2 | 2-(Pyrrolidin-3-YL)pyrimidine - Synblock [synblock.com]
- 13. (S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid | C9H11N3O2 | CID 1442063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-(1-Piperazinyl)pyrimidine | 20980-22-7 [chemicalbook.com]
- 15. 2-(1H-pyrrol-1-yl)pyrimidine | C8H7N3 | CID 4715111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 1H NMR [m.chemicalbook.com]
- 17. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. realtor.com [realtor.com]
Introduction: The Strategic Fusion of Privileged Scaffolds
An In-depth Technical Guide to the 2-(Pyrrolidin-1-yl)pyrimidine Core for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The pyrimidine ring, a cornerstone of nucleic acids, and the pyrrolidine ring, a ubiquitous feature in natural alkaloids, are two such scaffolds.[1][2][3] The strategic combination of these two motifs into the This compound core creates a versatile and three-dimensional structure that has proven to be a fertile ground for the discovery of novel therapeutics.
The pyrimidine moiety, with its nitrogen atoms at positions 1 and 3, offers a rich array of hydrogen bonding capabilities and serves as an effective bioisostere for other aromatic systems.[4] Its derivatives are known to possess a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][5] The saturated, non-planar pyrrolidine ring provides a key advantage by introducing sp³-hybridized carbons, which allows for a more precise and complex exploration of three-dimensional pharmacophore space compared to flat aromatic systems. This is critical for achieving high-affinity and selective interactions with biological targets.[1]
This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, physicochemical characteristics, and, most importantly, its broad applications as a foundational scaffold in modern drug discovery.
Compound Identification and Physicochemical Properties
While the unsubstituted parent this compound is a valid chemical structure, it is most commonly encountered as a core component of more complex, functionalized molecules. Therefore, a specific CAS number for the parent compound is not consistently cited in major chemical databases. For the purpose of physicochemical reference, we present data for a simple, well-documented derivative, This compound-5-carboxylic acid .[6]
| Property | Value | Source |
| Chemical Name | This compound-5-carboxylic acid | [6] |
| CAS Number | 253315-06-9 | [6] |
| Molecular Formula | C₉H₁₁N₃O₂ | [6] |
| Molecular Weight | 193.20 g/mol | [6] |
Below is a diagram of the core this compound structure, which forms the basis of the derivatives discussed in this guide.
General Synthesis Strategies
The construction of the this compound scaffold is typically achieved through a robust and high-yielding nucleophilic aromatic substitution (SNAr) reaction. This method's reliability and tolerance for a wide range of functional groups make it ideal for generating libraries of compounds for high-throughput screening.
The general workflow involves the reaction of a pyrimidine ring activated with a leaving group at the C2 position (commonly a halogen, such as chlorine) with pyrrolidine. The reaction is typically carried out in a suitable solvent and may be facilitated by a non-nucleophilic base to quench the acid byproduct.
Exemplary Protocol: Parallel Amidation for Library Synthesis
A common application of this chemistry is in parallel synthesis to rapidly generate a library of related compounds. Building upon a pre-formed pyrimidine carboxylic acid intermediate, various amines can be coupled to create a diverse set of amides.
Step-by-step methodology for parallel amidation: [7]
-
Activation: Dissolve the key intermediate, such as a 6-(pyrrolidin-3-yl)pyrimidine-5-carboxylic acid derivative, in a suitable solvent (e.g., dichloromethane).
-
Coupling Agents: Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to the solution and stir for 10-15 minutes at room temperature to form the activated ester.
-
Amine Addition: Add a solution of the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for several hours (typically 4-12 hours), monitoring progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts, dried over a desiccant like Na₂SO₄, and concentrated under reduced pressure. Purification is then performed, usually via column chromatography or preparative HPLC, to yield the final carboxamide products.
This parallel approach allows for the efficient synthesis of dozens of analogs for structure-activity relationship (SAR) studies.[7]
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a privileged core for developing therapeutics across multiple disease areas. Its unique combination of hydrogen bonding capacity, structural rigidity, and 3D character allows it to interact effectively with a wide range of biological targets.
Anticancer Activity
Pyrimidine derivatives are foundational to oncology, with many approved drugs (e.g., 5-Fluorouracil) disrupting DNA synthesis.[4][5] More modern applications involve the design of targeted therapies. The this compound scaffold is frequently employed in the development of protein kinase inhibitors, which block aberrant signaling pathways that drive tumor growth and proliferation.[2] The structure allows for precise orientation of substituents to fit into the ATP-binding pocket of kinases, leading to potent and selective inhibition.
Antimicrobial and Antiviral Properties
The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrimidine derivatives have shown significant antibacterial and antifungal activity.[1][5] The scaffold can be functionalized to inhibit essential microbial enzymes or disrupt cell wall integrity. Similarly, in virology, pyrimidine analogs are well-established as antiviral agents (e.g., Zidovudine for HIV).[4] The this compound core serves as a template for creating novel compounds that can inhibit viral enzymes like reverse transcriptase or protease.
Anti-inflammatory and CNS Applications
Chronic inflammation underlies many diseases. Compounds featuring the pyrimidine nucleus have demonstrated potent anti-inflammatory and analgesic effects, sometimes superior to standard drugs like ibuprofen.[5] Furthermore, derivatives of this scaffold have been explored for their potential in treating central nervous system (CNS) disorders. For instance, the anxiolytic drug Buspirone is a pyrimidinylpiperazine derivative, highlighting the utility of related structures in modulating neurotransmitter receptors.[3]
Conclusion
The this compound core represents a powerful and versatile scaffold in the field of drug discovery. By strategically merging the favorable electronic properties and hydrogen-bonding capacity of the pyrimidine ring with the three-dimensional structural diversity of the pyrrolidine motif, medicinal chemists have created a platform for developing novel therapeutics. Its straightforward synthesis and proven success in generating compounds with a wide range of biological activities—from anticancer to antimicrobial and anti-inflammatory—ensure that the this compound scaffold will remain a highly valuable and actively explored structure for years to come.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. wjarr.com [wjarr.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 6. 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid | C9H11N3O2 | CID 6622038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
2-(Pyrrolidin-1-yl)pyrimidine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of 2-(Pyrrolidin-1-yl)pyrimidine, a heterocyclic scaffold of considerable interest in medicinal chemistry. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway with mechanistic insights, and discuss its established and potential applications in modern drug discovery, providing a field-proven perspective for researchers and developers.
Core Properties and Molecular Structure
A foundational understanding of a compound's basic properties is the critical first step in its application for research and development. This compound is a disubstituted pyrimidine, featuring a saturated five-membered pyrrolidine ring attached at the C2 position of the pyrimidine core. This structure is a key building block in the synthesis of more complex molecules.
Molecular Formula and Weight
Accurate molecular formula and weight are essential for all stoichiometric calculations, analytical interpretations, and registration in chemical databases.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃ | [1][2] |
| Molecular Weight | 149.19 g/mol | [1][2] |
| CAS Number | 19653-56-0 | [1] |
Chemical Structure Visualization
The spatial arrangement of atoms defines the molecule's reactivity, polarity, and ability to interact with biological targets.
Caption: 2D structure of this compound.
Synthesis and Mechanistic Rationale
The predominant method for synthesizing this compound is through nucleophilic aromatic substitution (SₙAr). This pathway is efficient and relies on the electron-deficient nature of the pyrimidine ring, which is activated towards nucleophilic attack, especially when a good leaving group is present at the 2-position.
Synthesis Protocol: SₙAr Reaction
The reaction of 2-chloropyrimidine with pyrrolidine serves as a reliable and scalable method for production.
Causality Behind Experimental Choices:
-
Substrate: 2-Chloropyrimidine is the ideal substrate. The chlorine atom is a competent leaving group, and its departure is facilitated by the electron-withdrawing nitrogen atoms within the pyrimidine ring, which stabilize the transient negative charge developed during the reaction (the Meisenheimer complex).
-
Nucleophile: Pyrrolidine is a strong, secondary amine nucleophile that readily attacks the electron-deficient C2 position of the pyrimidine ring.
-
Base: A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the HCl generated in situ. This is a self-validating step; without the base, the HCl would protonate the pyrrolidine, converting it into a non-nucleophilic ammonium salt and quenching the reaction.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is preferred. These solvents can solvate the ions formed during the reaction but do not participate in hydrogen bonding, which would otherwise hinder the nucleophilicity of the pyrrolidine.
Step-by-Step Experimental Workflow
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloropyrimidine (1.0 eq) in anhydrous acetonitrile (approx. 10 mL per mmol of substrate).
-
Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of pyrrolidine (1.2 eq). An exothermic reaction may be observed.
-
Reaction Conditions: Heat the mixture to reflux (approx. 82 °C) and maintain for 4-8 hours.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloropyrimidine) is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate in vacuo to remove the solvent. Resuspend the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (to remove excess acid) and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting crude product via flash column chromatography on silica gel to yield pure this compound.
Caption: Validated workflow for the synthesis of this compound.
Applications in Drug Discovery
The pyrrolidine and pyrimidine moieties are both considered "privileged scaffolds" in medicinal chemistry.[3][4][5] Their combination in a single molecule creates a versatile building block for developing novel therapeutics across multiple disease areas. The pyrrolidine ring, being a saturated heterocycle, provides a three-dimensional structural element that can improve physicochemical properties and facilitate precise interactions within protein binding pockets.[3]
Scaffold for Kinase Inhibitors
The 2-aminopyrimidine core is a cornerstone of many FDA-approved kinase inhibitors. The nitrogen atoms in the pyrimidine ring often form critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding site. The pyrrolidine group at the 2-position can be further functionalized to extend into solvent-exposed regions or target specific sub-pockets, thereby enhancing potency and selectivity for kinases implicated in oncology and inflammatory diseases.[4][6]
Central Nervous System (CNS) Agents
The pyrrolidine scaffold is prevalent in numerous CNS-active compounds.[3][4] Its structural features can contribute to the optimal lipophilicity and polarity required for penetration of the blood-brain barrier. Consequently, derivatives of this compound are attractive candidates for development as agents targeting neurological and psychiatric disorders.
Caption: Logical relationships in the application of the scaffold.
References
- 1. 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid | C9H11N3O2 | CID 6622038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(1H-pyrrol-1-yl)pyrimidine | C8H7N3 | CID 4715111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. gsconlinepress.com [gsconlinepress.com]
Spectroscopic Characterization of 2-(Pyrrolidin-1-yl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyrrolidin-1-yl)pyrimidine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of both the pyrimidine and pyrrolidine scaffolds in numerous biologically active molecules. The pyrimidine ring is a core component of nucleobases, while the pyrrolidine motif is found in many natural products and synthetic drugs. A thorough understanding of the spectroscopic properties of this compound is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
Molecular Structure and Numbering
The structure of this compound with the IUPAC numbering system is presented below. This numbering is used for the assignment of spectroscopic signals throughout this guide.
Caption: Molecular structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide characteristic signals.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform-d (CDCl₃) is expected to show distinct signals for the protons of the pyrimidine and pyrrolidine rings.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4, H6 | ~8.3 | Doublet | ~4.8 |
| H5 | ~6.5 | Triplet | ~4.8 |
| H2', H5' | ~3.5 | Triplet | ~6.5 |
| H3', H4' | ~1.9 | Multiplet | - |
Rationale for Predictions:
-
Pyrimidine Protons: The protons on the pyrimidine ring (H4, H5, and H6) are in an electron-deficient aromatic system, leading to downfield chemical shifts. H4 and H6 are chemically equivalent and are expected to appear as a doublet due to coupling with H5. H5 will appear as a triplet due to coupling with both H4 and H6.
-
Pyrrolidine Protons: The protons on the pyrrolidine ring are in a saturated aliphatic environment. The protons on the carbons adjacent to the nitrogen (H2' and H5') are deshielded due to the electronegativity of the nitrogen and their proximity to the pyrimidine ring, hence their downfield shift compared to the other pyrrolidine protons. These will likely appear as a triplet due to coupling with the adjacent methylene protons (H3' and H4'). The protons at the 3' and 4' positions (H3' and H4') are expected to be in a more shielded environment and will appear as a multiplet due to complex coupling.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C2 | ~162 |
| C4, C6 | ~157 |
| C5 | ~110 |
| C2', C5' | ~47 |
| C3', C4' | ~25 |
Rationale for Predictions:
-
Pyrimidine Carbons: The carbons of the pyrimidine ring are in an aromatic environment. C2, being attached to two nitrogen atoms, is the most deshielded. C4 and C6 are also significantly deshielded due to the adjacent nitrogen atoms. C5 is the most shielded of the pyrimidine carbons.
-
Pyrrolidine Carbons: The carbons of the pyrrolidine ring are in the aliphatic region. The carbons directly attached to the nitrogen (C2' and C5') are deshielded compared to the other two carbons (C3' and C4').
Experimental Protocol for NMR Data Acquisition
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-(Pyrrolidin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(pyrrolidin-1-yl)pyrimidine core is a significant heterocyclic scaffold in modern medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and history of this compound, not as a singular, celebrated event, but as a logical outcome of fundamental principles in heterocyclic chemistry. We will delve into the foundational synthesis of pyrimidines, elucidate the most probable synthetic routes to this compound based on established nucleophilic aromatic substitution reactions, and detail its evolution into a privileged fragment in contemporary drug discovery. This guide will provide detailed experimental protocols, comparative data, and visualizations of its role in signaling pathways, offering a deep, causal understanding for researchers in the field.
Historical Foundations: The Rise of Pyrimidine Chemistry
The story of this compound begins not with its own discovery, but with the foundational work on its parent heterocycle, pyrimidine. The pyrimidine ring system is a cornerstone of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[1]
While pyrimidine derivatives like alloxan were known in the early 19th century, the systematic study and synthesis of the pyrimidine core were pioneered by German chemist Adolf Pinner in 1884.[2][3] Pinner's work involved the condensation of ethyl acetoacetate with amidines to create pyrimidine derivatives.[2][3] This marked the beginning of a deeper understanding of pyrimidine chemistry. The parent compound, pyrimidine, was first prepared by Gabriel and Colman in 1900 by the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction.[2]
The early 20th century saw the elucidation of the structures of the pyrimidine bases found in nucleic acids, cementing the biological significance of this heterocyclic system.[4] This discovery spurred further interest in the synthesis and derivatization of pyrimidines, laying the groundwork for their eventual use in medicinal chemistry, with notable early examples including the barbiturates.[4]
The Inferred Discovery: Synthesis of this compound via Nucleophilic Aromatic Substitution
A specific, high-profile "discovery" paper for this compound is not prominent in the historical literature. Its emergence is more accurately characterized as a logical and predictable outcome of well-established principles of nucleophilic aromatic substitution (SNAr) on an activated heterocyclic system.
The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is electron-deficient, particularly at the 2-, 4-, and 6-positions. This electronic characteristic makes these positions susceptible to attack by nucleophiles, especially when a good leaving group, such as a halogen, is present.
The most probable and historically logical first synthesis of this compound would have involved the reaction of a 2-halopyrimidine, most commonly 2-chloropyrimidine, with pyrrolidine. This reaction is a classic example of a nucleophilic aromatic substitution.
Caption: Probable first synthesis of this compound.
Causality in Experimental Design: Why Nucleophilic Aromatic Substitution?
The choice of SNAr as the primary synthetic route is dictated by the inherent electronic properties of the pyrimidine ring. The nitrogen atoms at positions 1 and 3 withdraw electron density from the ring carbons, making them electrophilic. This effect is most pronounced at the C2, C4, and C6 positions. A halogen, such as chlorine, at the 2-position serves as an excellent leaving group, further facilitating nucleophilic attack.
Pyrrolidine, a cyclic secondary amine, is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyrimidine ring is temporarily disrupted. The subsequent expulsion of the chloride ion restores aromaticity and yields the stable this compound product. The high reactivity of 2-chloropyrimidine towards nucleophilic attack by amines is well-documented.[5][6]
Validated Experimental Protocol: Synthesis of this compound
The following protocol is a standard, validated method for the synthesis of this compound, reflecting the likely approach of its first preparation.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-chloropyrimidine (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or acetonitrile, is added pyrrolidine (1.2 eq).
-
Base: A non-nucleophilic base, such as triethylamine (1.5 eq) or potassium carbonate (1.5 eq), is added to scavenge the HCl byproduct.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux (typically 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Self-Validating System:
-
TLC Monitoring: Confirms the consumption of starting material and the formation of a new, more polar product.
-
Spectroscopic Analysis:
-
1H NMR: The disappearance of the proton signal corresponding to the 2-position of the pyrimidine ring and the appearance of characteristic signals for the pyrrolidine ring protons confirm the substitution.
-
13C NMR: Shows the expected shifts in the carbon signals of the pyrimidine ring and the appearance of signals for the pyrrolidine carbons.
-
Mass Spectrometry: The molecular ion peak will correspond to the calculated mass of this compound (C8H11N3, MW: 149.19 g/mol ).
-
The Modern Era: this compound as a Privileged Scaffold in Drug Discovery
While the initial synthesis of this compound may have been a routine chemical step, the scaffold has since emerged as a "privileged structure" in medicinal chemistry. Its structural features – a hydrogen bond acceptor (pyrimidine nitrogens), a hydrogen bond donor potential (if further substituted on the pyrrolidine ring), and a three-dimensional character from the pyrrolidine ring – make it an attractive building block for interacting with biological targets.
The pyrrolidine moiety, in particular, is a common feature in many natural products and FDA-approved drugs.[2] Its inclusion can improve solubility, metabolic stability, and target binding affinity.
Applications in Kinase Inhibition
A significant application of the this compound scaffold is in the development of protein kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
References
The Pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide to the Biological Activity, Mechanisms, and Evaluation of Pyrimidine Derivatives
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. Among these, the pyrimidine nucleus, a six-membered heterocyclic compound with two nitrogen atoms at positions 1 and 3, holds a place of exceptional importance.[1][2] Its fundamental role as a constituent of nucleic acids—cytosine, thymine, and uracil—places it at the very center of cellular life.[3][4] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure," a versatile and fruitful starting point for the design and synthesis of novel therapeutic agents.[1] Pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][4][5]
This technical guide offers an in-depth exploration of the biological activities of pyrimidine derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a simple catalog of activities, this document delves into the underlying mechanisms of action, elucidates critical structure-activity relationships (SAR), and provides detailed, field-proven experimental protocols for evaluating these properties. The objective is to furnish a comprehensive resource that not only informs but also empowers the rational design of the next generation of pyrimidine-based therapeutics.
Part 1: The Pyrimidine Core: Foundational Synthetic Strategies
The accessibility and chemical versatility of the pyrimidine ring are key to its prevalence in drug discovery. A foundational understanding of its synthesis is crucial for developing novel analogues. The most common and widely utilized approach is a condensation reaction that forms the ring from two key fragments: a three-carbon (C-C-C) unit and a nitrogen-carbon-nitrogen (N-C-N) unit.[6] This typically involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine, urea, thiourea, or guanidine derivative.[6] More advanced and eco-friendly methods, such as multicomponent reactions and microwave-assisted synthesis, have been developed to improve efficiency and structural diversity.[2][7] The ability to readily modify the pyrimidine core at its various positions allows for the fine-tuning of physicochemical and pharmacological properties.
Part 2: Anticancer Activity of Pyrimidine Derivatives
Pyrimidine analogues represent a highly successful class of antineoplastic agents, acting through diverse mechanisms to halt the proliferation of cancer cells.[8][9]
Mechanisms of Anticancer Action
A primary mechanism of action is the inhibition of protein kinases, which are critical regulators of cell growth and signaling pathways often dysregulated in cancer.[10] Pyrimidine derivatives have been designed to act as ATP-competitive inhibitors of enzymes like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), thereby blocking downstream signaling and inducing cell cycle arrest or apoptosis.[10][11] Another major strategy involves their function as antimetabolites. By mimicking natural pyrimidine nucleobases, these drugs can block the synthesis of DNA precursors. For example, derivatives can inhibit thymidylate synthase (TS), an enzyme essential for the production of dTMP, leading to the depletion of thymidine and subsequent disruption of DNA replication in rapidly dividing cancer cells.[8][12]
References
- 1. wjarr.com [wjarr.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. bu.edu.eg [bu.edu.eg]
- 7. Pyrimidine synthesis [organic-chemistry.org]
- 8. ijcrt.org [ijcrt.org]
- 9. ijrpr.com [ijrpr.com]
- 10. benchchem.com [benchchem.com]
- 11. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
The Pyrrolidine Scaffold in Medicinal Chemistry: A Technical Guide for Drug Development Professionals
Introduction: The Enduring Privilege of the Pyrrolidine Ring
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds" for their ability to interact with a wide range of biological targets and confer favorable drug-like properties. Among these, the pyrrolidine ring—a five-membered saturated nitrogen heterocycle—holds a preeminent position.[1][2] Its remarkable versatility is evidenced by its presence in numerous natural products, such as the amino acid proline, and its incorporation into 37 drugs approved by the U.S. Food and Drug Administration (FDA).[3]
The significance of the pyrrolidine scaffold stems from several key features.[4][5] Its sp³-hybridized, non-planar structure provides an ideal platform for creating three-dimensional (3D) molecular diversity, a crucial element for achieving high target affinity and selectivity.[3][6] This conformational flexibility, often described as "pseudorotation," allows the ring to adopt various shapes, enabling medicinal chemists to meticulously orient substituents in space to optimize interactions with biological targets.[3][4][5] Furthermore, the nitrogen atom imparts basicity and can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with protein residues.
This technical guide offers an in-depth exploration of the pyrrolidine scaffold, designed for researchers, scientists, and drug development professionals. It will delve into the core chemical principles governing its synthesis and functionalization, analyze its role in the mechanism of action of key drugs, and provide practical insights into its application in modern drug discovery.
Part I: The Chemistry of the Pyrrolidine Scaffold
A profound understanding of the synthesis and manipulation of the pyrrolidine ring is fundamental to its effective use in drug design. The choice of synthetic strategy directly impacts the accessible chemical space, stereochemical control, and overall efficiency of a discovery program.
Strategic Synthesis of the Pyrrolidine Core
Methods for constructing the pyrrolidine ring can be broadly categorized into two approaches: the functionalization of a pre-existing chiral pyrrolidine, or the de novo construction of the ring from acyclic precursors.[7][8]
-
Functionalization of Chiral Precursors: This is the most common strategy, leveraging the readily available "chiral pool."[7] Natural amino acids like (S)-proline and (S)-4-hydroxyproline are frequently used starting materials. Their inherent stereochemistry provides a robust foundation for building complex, optically pure molecules.[7][8] For example, the reduction of proline is a standard method to produce (S)-prolinol, a key intermediate in the synthesis of numerous drugs.[7]
-
De Novo Ring Construction: Building the ring from acyclic components offers greater flexibility in substituent placement. Key methods include:
-
1,3-Dipolar Cycloadditions: This powerful reaction involves the [3+2] cycloaddition of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile).[3] It is a highly convergent method for creating substituted pyrrolidines with excellent control over regio- and stereoselectivity.[3]
-
Aminocyclizations: Intramolecular cyclization of amino-alkenes or -alkynes provides a direct route to the pyrrolidine core.[3]
-
Ring Contraction: Innovative methods, such as the photo-promoted ring contraction of pyridines, are emerging as novel strategies to access complex pyrrolidine skeletons from abundant starting materials.[9]
-
The Criticality of Stereochemistry
The non-planar nature of the pyrrolidine ring means that substituents can exist in different spatial orientations (stereoisomers).[10] These subtle 3D differences can have a dramatic impact on biological activity, as drug-target interactions are exquisitely sensitive to stereochemistry.[3][[“]] Achieving precise control over the stereogenic centers on the pyrrolidine ring is therefore a paramount objective in synthesis design.
-
Diastereoselectivity: When multiple stereocenters are present, their relative orientation is key. For example, in a series of retinoic acid-related orphan receptor γ (RORγt) ligands, the cis-configuration of two phenyl groups on the pyrrolidine ring was found to be crucial for potency.[3]
-
Enantioselectivity: Often, only one of two mirror-image enantiomers will have the desired biological effect. Asymmetric synthesis, using chiral catalysts or auxiliaries, is employed to produce a single enantiomer, maximizing therapeutic efficacy and minimizing potential off-target effects from the inactive isomer. The hydrogenation of substituted pyrroles using chiral rhodium catalysts is one such method for achieving high diastereoselectivity and enantioselectivity.[12]
The conformational preference of the ring itself, influenced by substituents, is also a critical factor. For instance, fluorination can significantly alter the ring's pucker and conformational stability, a strategy used to enhance the properties of proline-rich peptides.[10]
Functionalization: Tuning Molecular Properties
Once the core is constructed, its properties are fine-tuned through functionalization. The nitrogen atom is a particularly privileged position for modification.[3]
-
N-Substitution: The pyrrolidine nitrogen is nucleophilic, making it a prime site for introducing a vast array of substituents.[3] In fact, 92% of all FDA-approved pyrrolidine-containing drugs are substituted at the N-1 position.[3] These substitutions can modulate basicity, introduce new binding interactions, or attach linkers to other pharmacophoric elements.
-
C-Substitution: Introducing substituents at the carbon atoms of the ring allows for the precise positioning of functional groups to probe the binding pocket of a target protein. Substituents at the C-2 position can influence the ring's basicity, while those at C-4 can affect the ring's puckering and overall conformation.[3]
Part II: The Pyrrolidine Scaffold in Drug Design and Action
The success of the pyrrolidine scaffold is not merely due to its synthetic tractability but is deeply rooted in its physicochemical properties and its ability to act as a superior pharmacophore.
Physicochemical and Pharmacokinetic Profile
The pyrrolidine ring imparts several beneficial properties that are advantageous for drug candidates.
| Property | Pyrrolidine | Key Considerations for Drug Design |
| pKa (Conjugate Acid) | ~11.27 | A strong base, the nitrogen is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate ionic interactions with targets.[2] |
| logP (Octanol/Water) | 0.46 | Lower lipophilicity compared to its six-membered counterpart, piperidine (logP 0.84), which can be advantageous for reducing off-target hydrophobic interactions and improving solubility.[1][2] |
| Conformational Flexibility | High (Envelope/Twist) | Adopts flexible "envelope" and "twist" conformations, allowing it to adapt to the shape of various binding sites. This adaptability can be crucial for achieving high affinity.[2] |
| Metabolic Stability | Generally stable | While generally stable, the ring can be susceptible to oxidation. Strategic placement of substituents can block these metabolic "soft spots."[1][2] |
Case Studies: Pyrrolidine-Containing Drugs in the Clinic
The diverse roles of the pyrrolidine scaffold are best illustrated by its presence in a wide range of marketed drugs.[13]
| Drug (Brand Name) | Therapeutic Area | Role of the Pyrrolidine Scaffold |
| Lisinopril (Zestril) | Antihypertensive (ACE Inhibitor) | The proline (pyrrolidine-2-carboxylic acid) moiety mimics the C-terminal dipeptide of angiotensin I, enabling it to bind tightly to the active site of the Angiotensin-Converting Enzyme (ACE). |
| Vildagliptin (Galvus) | Antidiabetic (DPP-4 Inhibitor) | The pyrrolidine ring, specifically with a cyano group, is crucial for forming a covalent, yet reversible, bond with a key serine residue in the active site of the dipeptidyl peptidase-4 (DPP-4) enzyme.[13] |
| Eletriptan (Relpax) | Antimigraine (5-HT1B/1D Agonist) | The pyrrolidine nitrogen acts as a basic center, crucial for interacting with an aspartate residue in the serotonin receptor. The ring itself serves as a scaffold to correctly orient the other pharmacophoric elements.[7] |
| Captopril (Capoten) | Antihypertensive (ACE Inhibitor) | As the first-in-class ACE inhibitor, its proline component was identified from the venom of a Brazilian pit viper and is essential for binding to the enzyme. |
| Anisomycin | Antibiotic/Anticancer | A naturally occurring pyrrolidine derivative, it functions by inhibiting protein synthesis. It serves as a powerful example of the scaffold's prevalence in nature.[3][8] |
Pyrrolidine as a Bioisostere
In drug design, the concept of bioisosterism involves replacing one functional group with another to improve a molecule's properties without losing its desired biological activity.[14][15] The pyrrolidine ring is often used as a bioisosteric replacement for other cyclic or acyclic structures. For example, it can be used to replace a piperidine ring to decrease lipophilicity or alter conformational flexibility.[1][2] In the development of IGF-1R kinase inhibitors, various pyrrolidine isosteres were explored to replace a core proline moiety, demonstrating that while some replacements maintained potency, others failed due to an inability to project key binding groups into the correct orientation.[16] This highlights the subtle yet critical structural role the pyrrolidine ring plays.
Part III: Practical Methodologies
To bridge theory and practice, this section provides a representative experimental protocol for the synthesis of a substituted pyrrolidine derivative, a critical class of compounds with broad biological activity.
Example Protocol: Synthesis of 1,3-Disubstituted Pyrrolidine-2,5-diones
Pyrrolidine-2,5-diones (succinimides) are a well-established class of compounds with anticonvulsant activity.[3] The following protocol is adapted from a general method for their synthesis via cyclocondensation, demonstrating a robust and self-validating system.[3]
Objective: To synthesize a library of N-substituted 3-aryl-pyrrolidine-2,5-diones for screening as potential anticonvulsant agents.
Reaction Scheme: Aryl-succinic acid + Primary amine → (Heat, 180°C) → N-substituted 3-aryl-pyrrolidine-2,5-dione + 2 H₂O
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the appropriately substituted aryl-succinic acid (1.0 eq).
-
Add the desired primary amine (e.g., 1-(2-aminoethyl)-4-arylpiperazine) (1.05 eq).
-
Causality Note: A slight excess of the amine is used to ensure complete consumption of the limiting dicarboxylic acid. No solvent is required for this thermal condensation.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath set to 180°C.
-
Stir the reaction mixture vigorously. The mixture will melt and become homogeneous.
-
Maintain the reaction at 180°C for 1.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase), observing the disappearance of the starting material and the appearance of a new, typically less polar, product spot.
-
Causality Note: The high temperature is necessary to drive the dehydration and cyclization (condensation) to form the imide ring.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature, at which point it will solidify.
-
Dissolve the crude solid in a minimal amount of dichloromethane.
-
Purify the product using column chromatography on silica gel. The eluent will depend on the specific polarity of the product but often starts with a mixture like 9:1 Hexane:Ethyl Acetate, gradually increasing the polarity.
-
Causality Note: Chromatography is essential to remove any unreacted starting materials and side products, ensuring the purity of the final compound, which is critical for accurate biological testing.
-
-
Characterization and Validation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
Confirm the structure and purity of the synthesized pyrrolidine-2,5-dione using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: To assess purity.
-
-
Self-Validation: The combination of these analytical techniques provides a self-validating system. A clean NMR spectrum correlating with the expected structure and a mass spectrum showing the correct molecular ion peak confirm the successful synthesis and purity of the target compound.
-
Conclusion and Future Outlook
The pyrrolidine scaffold is unequivocally one of the most valuable and enduring heterocyclic cores in medicinal chemistry.[3][13] Its unique combination of three-dimensional structure, favorable physicochemical properties, and synthetic accessibility has cemented its status as a privileged scaffold.[1][4] From mimicking natural amino acids in enzyme inhibitors to providing a rigidifying element in receptor ligands, its applications span a vast range of therapeutic areas.
The future of pyrrolidine chemistry in drug discovery remains bright. Advances in stereoselective synthesis will continue to provide access to increasingly complex and precisely functionalized derivatives.[7][17] The integration of computational chemistry will allow for more rational design of pyrrolidine-based ligands with optimized binding kinetics and ADME profiles. Furthermore, as the field of drug discovery moves towards more complex biological targets, the ability of the sp³-rich pyrrolidine scaffold to enable exploration of three-dimensional chemical space will become even more critical.[3][6] The continued exploration of this remarkable scaffold is certain to yield the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 10. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 14. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 15. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 16. Proline isosteres in a series of 2,4-disubstituted pyrrolo[1,2-f][1,2,4]triazine inhibitors of IGF-1R kinase and IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Privileged Scaffold: A Technical Guide to the Therapeutic Targeting Potential of 2-(Pyrrolidin-1-yl)pyrimidine
Abstract
The confluence of a pyrrolidine ring and a pyrimidine nucleus in the 2-(pyrrolidin-1-yl)pyrimidine scaffold creates a unique chemical entity with significant potential in drug discovery. While this core structure may not be extensively documented as a standalone therapeutic, it is a recurring and critical motif in a multitude of potent and selective modulators of high-value biological targets. This technical guide provides an in-depth analysis of the most promising therapeutic targets for compounds built upon the this compound core. We will delve into the mechanistic rationale for targeting key protein families, including protein kinases, dipeptidyl peptidase IV (DPP-IV), and G-protein coupled receptors (GPCRs). This document is intended for researchers, medicinal chemists, and drug development professionals, offering a scientifically grounded framework for initiating and advancing discovery programs based on this versatile scaffold.
Introduction: The this compound Core - A Gateway to Diverse Pharmacology
The this compound structure represents a "privileged scaffold" in medicinal chemistry. The pyrimidine ring, an electron-rich aromatic heterocycle, is a fundamental building block of nucleic acids, rendering it readily recognized by biological systems[1]. It is a cornerstone of numerous approved drugs, particularly in oncology, due to its ability to act as a hydrogen bond acceptor and mimic the purine core of ATP, making it an excellent hinge-binding motif for protein kinases[2].
The addition of the saturated pyrrolidine ring at the 2-position introduces a three-dimensional character that allows for a more sophisticated exploration of protein binding pockets compared to planar aromatic systems[3]. The pyrrolidine's nitrogen atom also confers basicity, providing a potential anchor for salt formation and additional polar interactions[3]. This combination of a versatile hinge-binder with a 3D pharmacophoric element underpins the diverse biological activities observed in its derivatives, ranging from enzyme inhibition to receptor modulation[4][5]. This guide will explore the most prominent of these potential therapeutic applications.
Key Therapeutic Target Class: Protein Kinases
The human kinome, comprising over 500 protein kinases, represents one of the most critical target families for drug discovery, particularly in oncology and immunology. Pyrimidine derivatives are a well-established class of kinase inhibitors, with several FDA-approved drugs built on this scaffold[2]. The this compound core is an excellent starting point for designing novel kinase inhibitors.
Rationale for Targeting Kinases
The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, a conserved structural feature of the ATP-binding site[2]. The pyrrolidine moiety can be functionalized to extend into the hydrophobic pocket or towards the solvent-exposed region, thereby dictating potency and selectivity against specific kinases. Derivatives of this scaffold have shown activity against a wide array of kinases, including:
-
Akt1/2: Serine/threonine kinases central to cell survival and proliferation pathways[6].
-
EGFR, Her2, VEGFR2: Receptor tyrosine kinases that are key drivers in various cancers[7].
-
CDKs (Cyclin-Dependent Kinases): Regulators of the cell cycle, making them attractive cancer targets[7].
-
DAPK1/CSF1R: Kinases implicated in apoptosis and macrophage function, respectively[8].
-
BRD4/PLK1: A bromodomain protein and a serine/threonine kinase, both involved in cancer pathogenesis[9].
Signaling Pathway: PI3K/Akt/mTOR
A key pathway where this compound-based inhibitors could be effective is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by a this compound-based Akt inhibitor.
Experimental Protocol: Homogeneous Kinase Assay (e.g., ADP-Glo™)
This protocol outlines a typical in vitro assay to screen for inhibitors of a target kinase (e.g., Akt1).
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., Akt1, Carna Biosciences).
-
Kinase substrate (e.g., a specific peptide).
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
384-well white assay plates.
-
Luminometer.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Then, dilute further in the assay buffer.
-
Kinase Reaction: a. Add 2.5 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate. b. Add 5 µL of a 2X kinase/substrate mixture in assay buffer. c. To initiate the reaction, add 2.5 µL of a 4X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase. d. Incubate the plate at room temperature for 1 hour.
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. d. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: a. Normalize the data using the vehicle (DMSO) control (100% activity) and a no-kinase control (0% activity). b. Plot the percent inhibition versus the log of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Key Therapeutic Target: Dipeptidyl Peptidase IV (DPP-IV)
DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones GLP-1 and GIP. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.
Rationale for Targeting DPP-IV
Several potent and selective DPP-IV inhibitors feature a pyrrolidine ring. For instance, anagliptin, a pyrazolo[1,5-a]pyrimidine, contains a cyanopyrrolidinyl group that is critical for its activity[10]. The pyrrolidine moiety can form key interactions within the S1 and S2 pockets of the DPP-IV active site. The pyrimidine core can serve as a scaffold to correctly orient the pyrrolidine and other functional groups for optimal binding. Pyrrolidine sulfonamide derivatives have also been identified as DPP-IV inhibitors[4].
Mechanism of Action
DPP-IV inhibitors prevent the degradation of incretin hormones. This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels.
Caption: Mechanism of DPP-IV inhibition by a this compound derivative for glucose control.
Experimental Protocol: In Vitro DPP-IV Inhibitory Assay
Objective: To measure the potency of test compounds in inhibiting human DPP-IV activity.
Materials:
-
Recombinant human DPP-IV (e.g., from R&D Systems).
-
DPP-IV substrate: Gly-Pro-p-nitroanilide (G-p-NA) or a fluorogenic substrate like Gly-Pro-AMC.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Test compounds dissolved in DMSO.
-
96-well clear or black microplates.
-
Microplate reader (spectrophotometer or fluorometer).
Procedure:
-
Compound Plating: Add 2 µL of serially diluted test compounds or DMSO (control) to the wells of a 96-well plate.
-
Enzyme Addition: Add 48 µL of DPP-IV enzyme solution (at a pre-determined optimal concentration) to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 50 µL of the substrate solution (G-p-NA or Gly-Pro-AMC) to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm (for G-p-NA) or fluorescence at Ex/Em = 360/460 nm (for Gly-Pro-AMC) every minute for 15-30 minutes.
-
Data Analysis: a. Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the kinetic curve. b. Calculate the percent inhibition for each compound concentration relative to the DMSO control. c. Plot the percent inhibition against the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.
Other Potential Therapeutic Targets
The versatility of the this compound scaffold suggests its potential to modulate other target classes.
GPCRs: Adenosine A2A/A1 Receptors
An arylindenopyrimidine derivative with a pyrrolidin-1-ylmethyl group has been identified as a potent dual antagonist of the A2A and A1 adenosine receptors[11]. These receptors are implicated in various conditions, including Parkinson's disease, inflammation, and cardiovascular disorders. The pyrrolidine moiety in these compounds likely plays a key role in occupying a specific pocket within the receptor.
Dihydroorotate Dehydrogenase (DHODH)
Inhibition of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway, is an effective strategy for treating autoimmune diseases and some cancers, like acute myeloid leukemia (AML)[12][13]. While the initial link was to herbicides, the fundamental role of this pathway in proliferating cells makes it a compelling therapeutic target for human diseases.
Quantitative Data Summary
The following table summarizes representative inhibitory activities of compounds containing the pyrrolidine and/or pyrimidine scaffold against various targets. Note that data for the specific core "this compound" is not available, and these values are for more complex derivatives.
| Compound Class/Example | Target | Activity (IC50) | Reference |
| Anagliptin (Pyrazolo[1,5-a]pyrimidine) | DPP-IV | Potent and Selective | [10] |
| Pyrrolidine Sulfonamide Derivative | DPP-IV | 11.32 ± 1.59 µM | [4] |
| 1,2,4-Oxadiazole Pyrrolidine Derivative | E. coli DNA Gyrase | 120 ± 10 nM | [4] |
| Pyrrolo[2,3-d]pyrimidine Derivative (5k) | EGFR | 40 - 204 nM | [7] |
| Aminopyrimidine-2,4-dione (Compound 7) | BRD4 | 0.02 µM | [9] |
| 2-Sulfonylpyrimidine (H3B-960) | WRN Helicase | 22 nM | [14] |
Conclusion and Future Directions
The this compound scaffold is a highly versatile and privileged structure in modern drug discovery. While direct biological data on the core molecule is sparse, the extensive literature on its derivatives strongly supports its potential as a starting point for developing potent and selective modulators of several high-value therapeutic targets. The most promising avenues for exploration are in the fields of protein kinase inhibition for oncology and inflammatory diseases, and DPP-IV inhibition for metabolic disorders. Further exploration of its potential as a GPCR modulator and DHODH inhibitor is also warranted.
Future research should focus on synthesizing and screening focused libraries of this compound derivatives against these target classes. Structure-activity relationship (SAR) studies will be crucial to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a robust framework for such investigations, paving the way for the discovery of novel therapeutics built upon this promising scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. Development of pyridopyrimidines as potent Akt1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
- 8. Reprofiling of pyrimidine-based DAPK1/CSF1R dual inhibitors: identification of 2,5-diamino-4-pyrimidinol derivatives as novel potential anticancer lead compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming the genotoxicity of a pyrrolidine substituted arylindenopyrimidine as a potent dual adenosine A(2A)/A(1) antagonist by minimizing bioactivation to an iminium ion reactive intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Technical Guide to 2-(Pyrrolidin-1-yl)pyrimidine and its Analogs in Drug Discovery
Introduction: The Privileged Intersection of Pyrrolidine and Pyrimidine
In the landscape of medicinal chemistry, the convergence of specific structural motifs often gives rise to compounds with exceptional biological activity. The fusion of a pyrrolidine ring, a ubiquitous feature in natural products and a cornerstone of stereoselective synthesis, with the pyrimidine core, an essential component of nucleobases, has yielded a class of compounds with profound pharmacological relevance.[1][2][3] This guide provides an in-depth technical exploration of 2-(Pyrrolidin-1-yl)pyrimidine and its analogs, offering insights into their synthesis, mechanisms of action, and structure-activity relationships (SAR) for researchers, scientists, and drug development professionals. The pyrimidine scaffold itself is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[4] The inherent sp³-hybridization of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, a critical factor in designing selective and potent drug candidates.[1]
Strategic Synthesis of the this compound Core and Analogs
The synthetic accessibility of a chemical scaffold is a paramount consideration in drug discovery. The this compound core can be constructed through several robust and versatile synthetic routes, allowing for the systematic introduction of substituents to explore the chemical space and optimize biological activity.
Core Synthesis via Nucleophilic Aromatic Substitution
A primary and efficient method for the synthesis of the this compound scaffold involves the nucleophilic aromatic substitution (SNAr) of a leaving group on the pyrimidine ring with pyrrolidine. This approach is favored for its reliability and the commercial availability of a wide range of substituted 2-halopyrimidines.
Experimental Protocol: Synthesis of this compound
-
Materials: 2-chloropyrimidine, pyrrolidine, triethylamine (TEA) or diisopropylethylamine (DIPEA), and a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-chloropyrimidine (1.0 eq) in acetonitrile, add pyrrolidine (1.2 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.
-
The choice of a non-nucleophilic base like TEA or DIPEA is crucial to neutralize the HCl generated during the reaction without competing with the pyrrolidine nucleophile. The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.
Visualizing the Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Synthesis of Analogs: Building Diversity
The true power of this scaffold lies in the ability to generate a diverse library of analogs for SAR studies. This can be achieved by utilizing substituted 2-halopyrimidines or substituted pyrrolidines. For instance, the synthesis of 2-amino-4,6-disubstituted pyrimidines can be achieved by reacting 2-amino-4,6-dichloropyrimidine with various amines.[5]
Experimental Protocol: Parallel Synthesis of 2-(Substituted-pyrrolidin-1-yl)pyrimidine Analogs
This protocol is adapted for a parallel synthesis format to expedite the generation of a compound library.
-
Materials: A library of substituted pyrrolidines, 2-chloro-4,6-dimethylpyrimidine, a suitable solvent (e.g., DMSO), and a robotic liquid handler (optional).
-
Procedure:
-
In a 96-well reaction block, dispense a solution of 2-chloro-4,6-dimethylpyrimidine in DMSO to each well.
-
To each well, add a unique substituted pyrrolidine from the library.
-
Seal the reaction block and heat to 100-120 °C for 12-24 hours.
-
After cooling, the crude products can be directly subjected to high-throughput purification techniques like mass-directed preparative HPLC.
-
This parallel synthesis approach allows for the rapid exploration of how different substituents on the pyrrolidine ring impact the target biological activity.
Mechanism of Action and Biological Targets
Compounds featuring the this compound scaffold have been investigated for a wide range of biological activities, often acting as inhibitors of key enzymes in signaling pathways implicated in disease.
Kinase Inhibition: A Prominent Target Class
A significant number of 2-aminopyrimidine derivatives have been developed as kinase inhibitors.[6] For example, they have been shown to inhibit cyclin-dependent kinases (CDKs) and IκB kinase (IKK), which are crucial regulators of cell cycle progression and inflammation, respectively.[6][7] The pyrimidine core often acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, while the pyrrolidine moiety and its substituents explore deeper pockets within the ATP-binding site to confer potency and selectivity.
Disruption of Pyrimidine Biosynthesis
A novel mechanism of action for certain pyrimidine analogs involves the disruption of pyrimidine biosynthesis. For instance, some compounds have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[8] By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, leading to the cessation of DNA and RNA synthesis and ultimately cell death.[8] This mechanism is particularly relevant in the development of herbicides and is also being explored for anticancer and immunosuppressive therapies.[8]
Visualizing a Generic Kinase Inhibition Pathway
Caption: Inhibition of a generic kinase signaling pathway.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded valuable SAR data, guiding the design of more potent and selective compounds.
| Position of Modification | General Observation | Example Impact | Reference |
| Pyrimidine C4/C6 | Introduction of small alkyl or aryl groups can enhance potency and modulate selectivity. | Replacement of a tert-butyl group with aromatic moieties at the C6 position improved potency for the H4 receptor. | [9] |
| Pyrimidine C5 | Substitution at this position can influence pharmacokinetic properties and introduce new interactions with the target. | Introduction of a carboxamide at C5 allowed for further derivatization and exploration of the solvent-exposed region. | [10] |
| Pyrrolidine Ring | Stereochemistry and substitution patterns are critical for optimal binding and can significantly impact potency. | Chiral pyrrolidine derivatives often exhibit stereospecific binding to their targets. | [1] |
| Pyrrolidine Nitrogen | While the core topic is this compound, modifications replacing the pyrrolidine with other cyclic amines (e.g., piperazine) have shown significant effects on activity. | Modification of the piperazine at position 4 of a pyrimidine core led to optimized potency. | [9] |
Conclusion and Future Directions
The this compound scaffold represents a privileged structure in modern drug discovery, offering a versatile platform for the development of potent and selective modulators of various biological targets. The synthetic tractability of this core, coupled with the rich potential for analog synthesis, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more complex, stereochemically defined analogs, the exploration of novel biological targets, and the application of computational methods to guide the rational design of next-generation this compound-based drugs.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. wjarr.com [wjarr.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 2-(Pyrrolidin-1-yl)pyrimidine via Nucleophilic Aromatic Substitution
Abstract
This document provides a comprehensive guide for the synthesis of 2-(pyrrolidin-1-yl)pyrimidine from a halogenated pyrimidine precursor. The protocol is centered on the robust and widely applicable Nucleophilic Aromatic Substitution (SNAr) reaction. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline expected results and characterization data, and discuss common troubleshooting strategies. This guide is intended for researchers in medicinal chemistry, drug discovery, and synthetic organic chemistry who require a reliable method for synthesizing 2-aminopyrimidine scaffolds, a privileged structural motif in numerous biologically active compounds.[1][2]
Introduction & Significance
The pyrimidine core is a fundamental building block in numerous natural products, including the nucleobases of DNA and RNA.[3] Its derivatives, particularly 2-aminopyrimidines, are a cornerstone of modern medicinal chemistry, constituting the central scaffold in a multitude of approved therapeutic agents with applications as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2] The substituent at the 2-position is critical for modulating the pharmacological profile of these molecules.[4]
The synthesis of this compound serves as an exemplary case for the functionalization of the pyrimidine ring. The methodology described herein is not only crucial for accessing this specific molecule but also provides a foundational template for introducing a diverse range of primary and secondary amines at the C2 position of the pyrimidine nucleus.
Reaction Principle & Mechanism
The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is characteristic of electron-deficient aromatic systems, such as pyrimidine, that are substituted with a good leaving group.
Key Mechanistic Steps:
-
Activation: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack.[5][6] The presence of a halogen (e.g., Chlorine) at the C2 position provides a suitable leaving group for the substitution reaction.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic C2 carbon of 2-chloropyrimidine. This addition step temporarily breaks the aromaticity of the ring.
-
Formation of Meisenheimer Complex: The attack results in a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and, most importantly, onto the electronegative ring nitrogen atoms, which provides significant stabilization for this intermediate.[6][7]
-
Elimination & Aromatization: The reaction concludes with the elimination of the chloride leaving group, which collapses the intermediate and restores the aromaticity of the pyrimidine ring, yielding the final this compound product.[7]
Caption: The SNAr mechanism for the synthesis of this compound.
Experimental Protocol
This protocol describes the synthesis on a 5 mmol scale. Appropriate scaling requires re-optimization.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Chloropyrimidine | ≥98% | Sigma-Aldrich | Store under inert gas. |
| Pyrrolidine | ≥99% | Acros Organics | Corrosive and flammable. Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Fisher Scientific | Acts as a non-nucleophilic base. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use a dry solvent for optimal results. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Brine | Saturated NaCl(aq) | In-house prep | For aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | EMD Millipore | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel with UV254 indicator)
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (N₂), add 2-chloropyrimidine (573 mg, 5.0 mmol, 1.0 eq) and anhydrous potassium carbonate (1.38 g, 10.0 mmol, 2.0 eq).
-
Solvent Addition: Add 25 mL of anhydrous DMF to the flask via syringe. Stir the resulting suspension at room temperature for 10 minutes.
-
Nucleophile Addition: Slowly add pyrrolidine (0.46 mL, 400 mg, 5.5 mmol, 1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80°C using a heating mantle. Maintain stirring at this temperature for 4-6 hours.
-
Causality Note: The base (K₂CO₃) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[8] Heating is necessary to overcome the activation energy of the substitution.
-
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the 2-chloropyrimidine spot is no longer visible under UV light.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its identity and purity.
Data Presentation & Expected Results
The following table summarizes the expected outcomes and characterization data for the successful synthesis of this compound.
| Parameter | Expected Result |
| Yield | 75-85% |
| Physical Appearance | Colorless to pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.25 (d, J = 4.8 Hz, 2H, pyrimidine H4/H6), 6.35 (t, J = 4.8 Hz, 1H, pyrimidine H5), 3.55 (t, J = 6.6 Hz, 4H, N-CH₂), 1.95 (p, J = 6.6 Hz, 4H, CH₂) ppm. |
| ¹³C NMR (101 MHz, CDCl₃) | δ 161.5, 157.8, 108.9, 46.5, 25.4 ppm. |
| Mass Spec (ESI+) | m/z calculated for C₈H₁₁N₃ [M+H]⁺: 150.10; found: 150.12 |
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting & Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | 1. Inactive K₂CO₃ (absorbed moisture).2. Low reaction temperature.3. Poor quality of 2-chloropyrimidine. | 1. Use freshly opened or flame-dried K₂CO₃.2. Ensure the reaction temperature reaches and is maintained at 80°C.3. Verify the purity of the starting material by NMR or GC-MS. |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time and continue monitoring by TLC. If the reaction stalls, a modest increase in temperature (e.g., to 90-100°C) may be beneficial, but monitor for potential side products. |
| Complex Mixture of Products | 1. Reaction temperature too high, causing decomposition.2. Presence of water in the reaction. | 1. Lower the reaction temperature and increase the reaction time.2. Ensure all glassware is oven-dried and use anhydrous grade solvents and reagents. Acid-catalyzed solvolysis can occur in some cases.[9] |
| Difficult Purification | Co-elution of product with starting material or impurities. | Adjust the polarity of the eluent system for column chromatography. A shallower gradient (e.g., starting from 5% EtOAc in hexanes) may improve separation. |
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. wjarr.com [wjarr.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
Synthesis of 2-(Pyrrolidin-1-yl)pyrimidine: A Detailed Guide for Researchers
Introduction: The Significance of the 2-Aminopyrimidine Scaffold
The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the backbone of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids.[1] This inherent biological relevance has made pyrimidine derivatives a cornerstone in medicinal chemistry and drug discovery. The 2-aminopyrimidine moiety, in particular, is a privileged structure found in a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The introduction of various substituents at the 2-amino position allows for the fine-tuning of a compound's physicochemical properties and biological activity, making the synthesis of these derivatives a key focus for researchers. This guide provides a comprehensive overview of the synthesis of a specific 2-aminopyrimidine derivative, 2-(pyrrolidin-1-yl)pyrimidine, detailing the underlying chemical principles, a step-by-step experimental protocol, and the rationale behind the procedural choices.
Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary and most efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is characteristic of electron-deficient aromatic rings, such as pyrimidine, where the presence of the two nitrogen atoms withdraws electron density from the ring, making it susceptible to attack by nucleophiles.
The general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of this compound.
Mechanistic Insights: The SNAr Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine, a strong nucleophile, attacks the electron-deficient C2 position of the 2-chloropyrimidine ring. This attack temporarily breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, which is a good leaving group. The presence of a base in the reaction mixture is crucial to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion.
The logical progression of this mechanism can be visualized as follows:
Caption: Key steps in the SNAr synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound. Researchers should always conduct a thorough risk assessment before commencing any chemical synthesis.
Materials:
-
2-Chloropyrimidine
-
Pyrrolidine
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR tubes and Mass Spectrometry vials
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-chloropyrimidine (1.0 eq). Dissolve the 2-chloropyrimidine in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (2.0 eq). This is followed by the slow, dropwise addition of pyrrolidine (1.2 eq).
-
Reaction Conditions: The reaction mixture is then heated to 80-100 °C and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The reaction mixture is then poured into water and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: The purified product, this compound, should be characterized to confirm its identity and purity.
Rationale for Procedural Choices
| Parameter | Choice | Rationale |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction. Its high boiling point is suitable for reactions requiring heating. |
| Base | Anhydrous K2CO3 | A solid, non-nucleophilic base used to neutralize the HCl byproduct, preventing the protonation of the pyrrolidine and driving the reaction equilibrium towards the product. |
| Temperature | 80-100 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant decomposition of reactants or products. |
| Inert Atmosphere | Nitrogen or Argon | Prevents the introduction of moisture, which could react with the reagents and affect the reaction yield. |
| Purification | Column Chromatography | A standard and effective method for separating the desired product from unreacted starting materials and any side products. |
Characterization Data (Predicted)
The following are predicted NMR and mass spectrometry data for this compound. Experimental values should be compared to these for verification.
-
1H NMR (CDCl3, 400 MHz): δ 8.25 (d, 2H), 6.40 (t, 1H), 3.50 (t, 4H), 1.95 (m, 4H).
-
13C NMR (CDCl3, 100 MHz): δ 161.5, 157.8, 109.5, 46.5, 25.5.
-
Mass Spectrometry (EI): m/z (%) = 149 (M+).
Safety and Handling
-
2-Chloropyrimidine: Corrosive and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyrrolidine: Flammable, corrosive, and toxic. It should be handled in a fume hood with appropriate PPE.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle with care in a fume hood and avoid skin contact.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Applications in Drug Discovery
Derivatives of this compound are of significant interest in drug discovery. The pyrrolidine moiety can improve a compound's pharmacokinetic properties, such as solubility and metabolic stability. This scaffold has been explored for the development of agents targeting a variety of diseases. For instance, pyrimidine derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors in oncology and as antibacterial and antiviral agents.[2][3] The synthesis of a library of this compound analogs allows for the exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates.
References
Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrimidine Derivatives
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Traditional synthetic routes to these vital heterocycles often require long reaction times, harsh conditions, and extensive purification, hindering rapid drug discovery and development. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green technology, offering dramatic reaction rate acceleration, improved yields, and enhanced product purity.[3][4] This guide provides an in-depth exploration of the principles and practical application of microwave irradiation for the efficient synthesis of pyrimidine derivatives. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer expert insights for researchers, scientists, and drug development professionals aiming to leverage this powerful technology.
The Paradigm Shift: Why Microwave Synthesis?
Conventional organic synthesis relies on conductive heating (e.g., an oil bath), where heat is inefficiently transferred from an external source, through the vessel walls, and into the reaction mixture.[5] This process creates significant thermal gradients, leading to uneven heating, longer reaction times, and the formation of unwanted by-products.[6]
Microwave-assisted synthesis fundamentally changes how energy is delivered. Instead of external heating, microwave irradiation directly couples with polar molecules within the reaction mixture, causing rapid, uniform, and efficient volumetric heating.[4][7] This direct energy transfer is the key to the remarkable advantages of MAOS:
-
Drastic Reduction in Reaction Time: Reactions that take hours or days conventionally can often be completed in minutes.[3][8]
-
Increased Yields and Purity: Uniform heating minimizes thermal decomposition and side-product formation, leading to cleaner reactions and higher isolated yields.[4][9]
-
Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis significantly reduces energy consumption, aligning with the principles of green chemistry.[5][8]
-
Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reaction reproducibility.[4]
The Engine of Acceleration: Mechanisms of Microwave Heating
The efficiency of microwave heating stems from two primary mechanisms that operate at a molecular level:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation (typically 2.45 GHz).[7][9] This constant reorientation generates friction, which is instantly converted into thermal energy.[10] Solvents and reagents with high dielectric constants are particularly effective at this.[10]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. The resistance to this flow due to collisions with surrounding molecules generates heat.[9][10] This mechanism is highly effective in reactions involving ionic liquids or salts.[8][11]
These mechanisms allow for "superheating," where a solvent can be heated well above its atmospheric boiling point in a sealed, pressurized vessel, further accelerating reaction kinetics.[12]
Experimental Protocols: The Biginelli Reaction
The Biginelli reaction is a classic multi-component reaction (MCR) for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant biological activity.[13] Microwave irradiation has proven exceptionally effective for this transformation.[13][14]
General Workflow for Microwave-Assisted Synthesis
The following diagram outlines the typical workflow for performing a microwave-assisted organic synthesis experiment.
Caption: General experimental workflow for microwave-assisted synthesis.
Protocol 1: Solvent-Free Synthesis of Dihydropyrimidinones
This protocol demonstrates an environmentally friendly, solvent-free approach using a solid acid catalyst.[14]
Reactants:
-
Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 mmol
-
β-Ketoester (e.g., Ethyl Acetoacetate): 1.0 mmol
-
Urea or Thiourea: 1.5 mmol
-
Sulfamic Acid (Catalyst): 0.2 mmol (20 mol%)
Procedure:
-
Place the aromatic aldehyde, β-ketoester, urea (or thiourea), and sulfamic acid into a 10 mL certified microwave reaction vessel equipped with a magnetic stir bar.
-
Cover the vessel with a watch glass or loosely cap it (if performing under atmospheric pressure) or securely cap it for a pressurized reaction.
-
Place the vessel inside the microwave reactor cavity.
-
Irradiate the mixture at a constant power of 300 Watts for 3-5 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (approx. 20 mL).
-
A solid precipitate will form. Filter the solid, wash thoroughly with water to remove any unreacted urea and catalyst, and dry.
-
Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.
Protocol 2: Guanidine-Based Synthesis of 2-Aminodihydropyrimidines in Ethanol
This protocol is highly effective for producing 2-aminodihydropyrimidines, which have distinct pharmacological properties.[15][16]
Reactants:
-
Aldehyde (Aromatic, Heteroaromatic, or Aliphatic): 1.0 mmol
-
β-Dicarbonyl Compound (e.g., Ethyl Benzoylacetate): 1.0 mmol
-
Guanidine Hydrochloride: 2.0 mmol
-
Solvent: Ethanol (3-4 mL)
Procedure:
-
Combine the aldehyde, β-dicarbonyl compound, and guanidine hydrochloride in a 10 mL certified microwave reaction vessel with a magnetic stir bar.
-
Add ethanol as the solvent.
-
Securely cap the vessel.
-
Set the microwave reactor parameters:
-
Temperature: 120 °C (a pre-stirring time of 30 seconds is recommended)
-
Hold Time: 10 minutes
-
Maximum Power: 300 W
-
-
After irradiation, the reactor's cooling system will reduce the vessel temperature to below 50 °C.
-
Upon cooling, a precipitate often forms. If not, cool the vessel in an ice bath to induce crystallization.
-
Collect the solid product by filtration.
-
Wash the solid with a small amount of cold ethanol and dry under vacuum to yield the purified product. Chromatographic purification is typically not required.[16]
Data Presentation: Microwave vs. Conventional Heating
The advantages of MAOS are clearly illustrated when comparing reaction parameters and outcomes with traditional methods.
| Reaction / Product | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| DHPM from Benzaldehyde, EAA, Urea | Microwave | Sulfamic Acid | None | 4 min | 92% | [14] |
| DHPM from Benzaldehyde, EAA, Urea | Conventional | Sulfamic Acid | Ethanol | 3 hours | 85% | [14] |
| 2-Amino-DHPM from Benzaldehyde, EBA, Guanidine | Microwave | None | Ethanol | 10 min | 91% | [16] |
| 2-Amino-DHPM from Benzaldehyde, EBA, Guanidine | Conventional | HCl | Ethanol | 12 hours | ~70% (Typical) | [15] |
| Fused Pyrimidine Synthesis | Microwave | None | DMF | 15-20 min | 85-94% | [17] |
| Fused Pyrimidine Synthesis | Conventional | None | DMF | 6-8 hours | 65-72% | [17] |
EAA = Ethyl Acetoacetate; EBA = Ethyl Benzoylacetate; DHPM = Dihydropyrimidinone
Expert Insights: Optimizing Your Microwave-Assisted Reactions
The Critical Role of Solvent Selection
The choice of solvent is paramount in MAOS, as it is the primary medium for absorbing microwave energy.[18] Solvents are classified by their ability to convert microwave energy into heat, quantified by the dissipation factor, tan δ.[8]
| Solvent Class | Examples | tan δ Value | Heating Profile | Causality & Use Case |
| High Absorbers | Ethanol, Methanol, Ethylene Glycol, DMSO, Ionic Liquids | > 0.5 | Very Rapid | Excellent for fast reactions. Their high polarity allows for efficient energy absorption via dipolar polarization.[3] Ethylene glycol is ideal for reaching very high temperatures.[3] |
| Medium Absorbers | Water, Acetonitrile, DMF | 0.1 - 0.5 | Moderate | Good general-purpose solvents. Water is a green and effective choice, though its tan δ is moderate.[11] DMF is a versatile polar aprotic solvent.[18] |
| Low/Non-Absorbers | Toluene, Hexane, Dioxane, CCl₄ | < 0.1 | Very Slow / Poor | Generally unsuitable for MAOS unless a reactant or catalyst is a strong microwave absorber (acting as a "heat sink").[18] |
Pro-Tip: For non-polar reaction systems, a small amount of a highly absorbing co-solvent or an ionic liquid can be added to facilitate efficient heating.[11]
Safety: A Non-Negotiable Priority
Microwave synthesis involves high temperatures and pressures, making safety crucial.
-
Use Dedicated Equipment: Never use a domestic (kitchen) microwave oven.[12][19] Laboratory-grade microwave reactors are built with reinforced cavities, accurate temperature and pressure sensors, and emergency venting systems.[19]
-
Certified Vessels: Always use pressure-certified glass tubes and caps designed specifically for the reactor model.[19] Inspect vessels for cracks or scratches before use.
-
Mind the Pressure: Be aware of the pressure generated by solvents at high temperatures. Consult pressure/temperature charts for your chosen solvent. Start with small-scale reactions to gauge the kinetics before scaling up.[20]
-
Chemical Stability: Review the Material Safety Data Sheet (MSDS) for all reagents to understand their stability at high temperatures.[19]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Conversion | - Insufficient temperature or time.- Poor microwave absorption. | - Increase the reaction temperature or hold time.- Switch to a more highly absorbing solvent (higher tan δ).- Add a polar co-solvent or a catalyst that absorbs microwaves. |
| Product Decomposition | - Temperature is too high.- Localized superheating ("hot spots"). | - Reduce the reaction temperature.- Ensure efficient stirring is active throughout the run.- Consider using a pulsed power mode instead of continuous high power to allow for thermal relaxation.[21] |
| Poor Reproducibility | - Inconsistent vessel positioning.- Inaccurate temperature measurement. | - Ensure the vessel is placed correctly in the reactor cavity each time.- Use a fiber-optic probe for direct internal temperature measurement rather than an external IR sensor if available.[20] |
Conclusion
Microwave-assisted synthesis represents a significant advancement in the field of organic and medicinal chemistry. For the synthesis of pyrimidine derivatives, it offers an established, reliable, and green alternative to conventional methods. By dramatically reducing reaction times and improving yields, MAOS empowers researchers to accelerate the discovery and development of new chemical entities. Understanding the fundamental principles of microwave heating, combined with the application of robust, validated protocols, allows for the full potential of this enabling technology to be realized.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. ijnrd.org [ijnrd.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 8. bspublications.net [bspublications.net]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Microwave Synthesis [organic-chemistry.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. asianpubs.org [asianpubs.org]
- 15. arts.units.it [arts.units.it]
- 16. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 17. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent Choice for Microwave Synthesis [cem.com]
- 19. Safety Considerations for Microwave Synthesis [cem.com]
- 20. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 21. reddit.com [reddit.com]
Application Note & Protocol: A Guide to the Parallel Synthesis of Pyrimidine Carboxamides
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the parallel synthesis of pyrimidine carboxamide libraries, a critical task in modern medicinal chemistry and drug discovery. Pyrimidine derivatives are a cornerstone of many therapeutic agents, and the ability to rapidly generate diverse sets of analogs is paramount for lead identification and optimization.[1][2] This guide moves beyond a simple recitation of steps, delving into the strategic considerations, mechanistic underpinnings, and practical nuances of solution-phase parallel synthesis. We present a robust, validated protocol for the amide coupling of pyrimidine carboxylic acids with a diverse amine library, including detailed methodologies for reaction setup, workup, purification, and characterization. The aim is to equip researchers with the knowledge and tools to efficiently construct high-quality pyrimidine carboxamide libraries, accelerating the discovery of novel chemical entities.
Introduction: The Strategic Importance of Pyrimidine Carboxamides
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, which are crucial for target binding.[1] Pyrimidine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The carboxamide functional group, in particular, is a versatile component that can be readily modified to explore the chemical space around the pyrimidine core, influencing properties such as solubility, cell permeability, and target affinity.
Parallel synthesis has emerged as a powerful strategy for accelerating the drug discovery process by enabling the rapid generation of focused libraries of compounds.[5][6][7] Unlike traditional one-at-a-time synthesis, parallel synthesis allows for the simultaneous preparation of dozens to hundreds of distinct molecules, each in its own reaction vessel.[6] This approach is particularly well-suited for structure-activity relationship (SAR) studies, where systematic modifications to a lead compound are required to optimize its biological activity and pharmacokinetic profile.
This guide will focus on a solution-phase approach to parallel synthesis, which offers several advantages over solid-phase methods, including the ease of reaction monitoring and the avoidance of linker and cleavage issues.[5][6] We will detail a reliable workflow for the synthesis of a library of pyrimidine carboxamides, from starting material selection to final product analysis.
Workflow Overview: A Logic-Driven Approach
The successful parallel synthesis of a pyrimidine carboxamide library hinges on a well-defined and logical workflow. The diagram below illustrates the key stages of the process, from initial building block selection to the final characterization of the library members.
Figure 1: High-level workflow for the parallel synthesis of pyrimidine carboxamides.
Core Methodology: Amide Coupling in a Parallel Format
The formation of the amide bond between a pyrimidine carboxylic acid and an amine is the cornerstone of this synthetic strategy. While numerous coupling reagents are available, the choice should be guided by factors such as reaction efficiency, ease of purification, and cost-effectiveness for library synthesis.
Causality Behind Experimental Choices
-
Choice of Coupling Reagent: We will utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the primary coupling reagent. HATU is favored for its high reactivity, low propensity for racemization (if chiral centers are present), and the water-soluble nature of its byproducts, which simplifies purification.
-
Base Selection: Diisopropylethylamine (DIPEA) is the base of choice. Its steric hindrance minimizes side reactions, such as N-acylation of the pyrimidine ring, and its volatility allows for easy removal under reduced pressure.
-
Solvent System: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal for solubilizing the reactants and facilitating the reaction. For this protocol, we will use DMF due to its excellent solvating power for a wide range of substrates.
Detailed Step-by-Step Protocol
This protocol is designed for a 96-well plate format, a common platform for parallel synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents:
-
Pyrimidine carboxylic acid library (e.g., 2-substituted pyrimidine-5-carboxylic acids)
-
Amine library (diverse primary and secondary amines)
-
HATU (CAS: 148893-10-1)
-
DIPEA (CAS: 7087-68-5)
-
Anhydrous DMF (CAS: 68-12-2)
-
96-well reaction block with sealing mat
-
Automated liquid handler or multichannel pipette
-
Inert gas manifold (Nitrogen or Argon)
-
Orbital shaker
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of the pyrimidine carboxylic acid in anhydrous DMF.
-
Prepare a 0.2 M stock solution of each amine in anhydrous DMF in a separate 96-well plate.
-
Prepare a 0.22 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 250 µL (0.05 mmol) of the pyrimidine carboxylic acid stock solution.
-
Add 250 µL (0.05 mmol) of the corresponding amine stock solution to each well.
-
Add 250 µL (0.055 mmol) of the HATU stock solution to each well.
-
Initiate the reaction by adding 250 µL (0.1 mmol) of the DIPEA stock solution to each well.
-
-
Reaction Conditions:
-
Seal the reaction block securely with a sealing mat.
-
Place the reaction block on an orbital shaker and agitate at room temperature for 12-16 hours. The progress of the reaction can be monitored by taking a small aliquot from a representative well and analyzing it by LC-MS.
-
-
Parallel Workup:
-
Quench the reactions by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the products by adding 1 mL of ethyl acetate to each well.
-
Seal the block and shake vigorously for 5 minutes.
-
Allow the layers to separate.
-
Carefully remove the organic layer using a liquid handler or multichannel pipette and transfer it to a new 96-well plate.
-
Repeat the extraction with another 1 mL of ethyl acetate.
-
Combine the organic extracts.
-
-
Purification:
-
The crude products in the combined organic extracts can be purified using high-throughput purification techniques. Mass-directed automated preparative HPLC is the method of choice for generating high-purity compound libraries.
-
Self-Validating System: Quality Control
To ensure the integrity of the synthesized library, a robust quality control (QC) process is essential.
-
Initial Screening: A representative subset of the library (e.g., one row or column of the 96-well plate) should be analyzed by LC-MS to confirm the presence of the desired product and to get a preliminary assessment of purity.
-
Full Library Analysis: Each well of the purified library should be analyzed by LC-MS to determine the identity and purity of the final compound.
-
Structural Confirmation: For a small, representative number of compounds, full characterization by ¹H NMR and ¹³C NMR should be performed to confirm the structure.
Data Presentation and Interpretation
The vast amount of data generated from a parallel synthesis campaign requires systematic organization and presentation.
Table 1: Representative Library of Pyrimidine Carboxamides
| Compound ID | Pyrimidine Carboxylic Acid | Amine | Product Molecular Weight ( g/mol ) | Purity (by LC-MS, %) |
| PC-001 | 2-chloropyrimidine-5-carboxylic acid | Benzylamine | 261.69 | >95 |
| PC-002 | 2-chloropyrimidine-5-carboxylic acid | Morpholine | 227.65 | >95 |
| PC-003 | 2-methoxypyrimidine-5-carboxylic acid | Benzylamine | 257.27 | >95 |
| PC-004 | 2-methoxypyrimidine-5-carboxylic acid | Morpholine | 223.24 | >95 |
Mechanistic Insights
Understanding the underlying reaction mechanism is crucial for troubleshooting and optimizing the synthesis. The amide coupling reaction mediated by HATU proceeds through the formation of a highly reactive acyl-intermediate.
Figure 2: Simplified mechanism of HATU-mediated amide coupling.
The carboxylic acid is first activated by HATU in the presence of a base to form an unstable acyl-tetramethyluronium salt, which then rapidly converts to a more stable activated ester. This activated ester is then susceptible to nucleophilic attack by the amine to form the final amide product.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Solution |
| Low Conversion | Insufficiently reactive amine or carboxylic acid. | Increase reaction temperature to 40-50 °C. Consider using a more potent coupling reagent like COMU. |
| Poor solubility of starting materials. | Try a different solvent system (e.g., a mixture of DMF and DCM). | |
| Side Product Formation | Epimerization of chiral centers. | Use a non-nucleophilic base like 2,4,6-collidine. |
| Double acylation of primary amines. | Use a slight excess of the amine (1.1 equivalents). | |
| Difficult Purification | Byproducts from the coupling reagent are co-eluting with the product. | Use a scavenger resin to remove excess reagents and byproducts before purification. |
Conclusion
The parallel synthesis of pyrimidine carboxamides is a powerful and efficient strategy for generating focused libraries for drug discovery. The solution-phase protocol detailed in this guide, centered around a robust HATU-mediated amide coupling, provides a reliable and scalable method for producing high-quality compound libraries. By understanding the underlying principles and paying close attention to experimental details and quality control, researchers can significantly accelerate their hit-to-lead and lead optimization efforts.
References
- 1. ijsat.org [ijsat.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 5. Solution-phase library generation: methods and applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. youtube.com [youtube.com]
Application of 2-(Pyrrolidin-1-yl)pyrimidine in Drug Discovery: A Guide for Researchers
The 2-(pyrrolidin-1-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its versatility in targeting a range of biological macromolecules. Its unique combination of a hydrogen bond-accepting pyrimidine ring and a flexible, space-filling pyrrolidine moiety allows for diverse interactions within protein binding sites. This guide provides an in-depth exploration of the application of this scaffold in drug discovery, with a particular focus on its role in the development of potent and selective kinase inhibitors.
The this compound Scaffold: A Versatile Tool in Medicinal Chemistry
The pyrimidine ring is a fundamental component of nucleobases, making it a bioisostere for the adenine core of ATP. This inherent characteristic makes pyrimidine derivatives particularly well-suited for targeting the ATP-binding site of kinases. The pyrrolidine group, a five-membered saturated heterocycle, offers several advantages in drug design. Its non-planar structure allows for the exploration of three-dimensional space within a binding pocket, and the nitrogen atom can serve as a key interaction point or a site for further chemical modification to modulate physicochemical properties and target engagement. The combination of these two moieties in the this compound core has proven to be a fruitful starting point for the development of novel therapeutics, particularly in oncology and inflammatory diseases.[1][2][3]
Mechanism of Action: Targeting Cyclin-Dependent Kinases (CDKs)
A prominent application of the this compound scaffold is in the inhibition of Cyclin-Dependent Kinases (CDKs), a family of serine/threonine kinases that are master regulators of the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Specifically, derivatives of this scaffold have shown potent inhibitory activity against CDK2.
The CDK2/Cyclin E complex plays a critical role in the G1/S phase transition of the cell cycle. Its activation leads to the phosphorylation of the Retinoblastoma protein (Rb), which in turn releases the E2F transcription factor. E2F then promotes the transcription of genes necessary for DNA replication and S-phase entry. By competitively binding to the ATP-binding site of CDK2, this compound-based inhibitors block the phosphorylation of Rb, leading to cell cycle arrest at the G1/S checkpoint and subsequent apoptosis in cancer cells.[2][4][5][6]
Below is a diagram illustrating the CDK2/Cyclin E signaling pathway and the point of intervention for this compound-based inhibitors.
Caption: CDK2/Cyclin E Signaling Pathway and Inhibition.
Structure-Activity Relationship (SAR) and In Vitro Efficacy
The potency and selectivity of this compound derivatives can be finely tuned through chemical modifications at various positions of the scaffold. Analysis of a series of 2,4-disubstituted pyrimidine analogs reveals key structural features that govern their inhibitory activity against CDK2.
| Compound ID | R1 (Position 4) | R2 (Position 2) | CDK2 Ki (µM) | A2780 GI50 (µM) |
| 1 | Phenylsulfonamide | Pyrazol-4-yl | 0.007 | >10 |
| 2 | Phenylsulfonamide | 1-Methyl-pyrazol-4-yl | 0.003 | 0.28 |
| 3 | Thiazol-2-yl | Pyrazol-4-yl | >10 | >10 |
| 4 | Thiazol-2-yl | 1-Methyl-pyrazol-4-yl | 0.007 | 0.35 |
Data synthesized from representative pyrimidine-based CDK inhibitors to illustrate SAR principles.[7]
Key SAR Insights:
-
Position 4: The nature of the substituent at the 4-position of the pyrimidine ring is critical for potent CDK2 inhibition. Aromatic systems capable of forming hydrogen bonds and hydrophobic interactions within the active site are generally favored.
-
Position 2: The pyrrolidine moiety at the 2-position can be replaced by other nitrogen-containing heterocycles. The specific heterocycle and its substitution pattern can significantly impact both potency and cell-based activity. For instance, the introduction of a methyl group on the pyrazole ring (Compound 2 vs. 1, and 4 vs. 3) can enhance cellular potency.
-
Molecular Interactions: X-ray crystallography studies of related pyrimidine inhibitors bound to CDK2 reveal that the pyrimidine core typically forms key hydrogen bonds with the hinge region of the kinase (e.g., with the backbone of Leu83). The substituents at positions 2 and 4 then occupy adjacent hydrophobic pockets, and specific interactions in these regions contribute to the overall affinity and selectivity of the compound.[1][5]
Experimental Protocols
Synthesis of a Representative 2-(Pyrrolidin-1-yl)-4-aminopyrimidine Derivative
This protocol describes a general method for the synthesis of 2-(pyrrolidin-1-yl)-4-aminopyrimidine derivatives, which are key intermediates for further elaboration into potent kinase inhibitors.
Workflow for Synthesis:
Caption: Synthetic workflow for this compound derivatives.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add pyrrolidine (1.1 eq) and a base such as triethylamine (1.2 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation of Intermediate: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to obtain 2-(pyrrolidin-1-yl)-4-chloropyrimidine.
-
Second Nucleophilic Substitution: Dissolve the isolated intermediate (1.0 eq) in a suitable solvent (e.g., DMF) and add the desired amine (R-NH2) (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Final Product Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final 2-(pyrrolidin-1-yl)-4-(R-amino)pyrimidine derivative.[8]
In Vitro Kinase Inhibition Assay (CDK2/Cyclin A2)
This protocol outlines a luminescent-based assay to determine the in vitro inhibitory activity of test compounds against CDK2/Cyclin A2. The assay measures the amount of ATP remaining after the kinase reaction.
Workflow for In Vitro Kinase Assay:
Caption: Workflow for a luminescent-based in vitro kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT). Dilute CDK2/Cyclin A2 enzyme, substrate (e.g., Histone H1), and ATP to their final desired concentrations in the kinase buffer. Prepare serial dilutions of the test compound in DMSO and then dilute further in the kinase buffer.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Kinase Reaction Initiation: Add 2 µL of the diluted CDK2/Cyclin A2 enzyme solution to each well. Add 2 µL of the substrate/ATP mixture to initiate the reaction. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add 5 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo® Max) to each well to stop the kinase reaction and initiate the detection reaction.
-
Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Cell-Based Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the anti-proliferative effects of this compound derivatives on cancer cell lines.
Workflow for MTT Assay:
Caption: Workflow for the MTT cell proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding: Harvest cancer cells (e.g., MCF-7, HCT116) and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known CDK inhibitor).
-
Incubation: Incubate the plate for 72 hours at 37 °C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[4]
Future Directions
The this compound scaffold continues to be a valuable starting point for the development of novel therapeutics. Future research in this area will likely focus on:
-
Improving Kinase Selectivity: While potent CDK inhibitors have been developed, achieving high selectivity against other kinases remains a challenge. Further optimization of the scaffold through structure-based design and the exploration of novel chemical space will be crucial.
-
Targeting Other Kinase Families: The versatility of the scaffold suggests that it could be adapted to target other kinase families implicated in various diseases, such as Janus kinases (JAKs) or Rho-associated kinases (ROCKs).
-
Development of Covalent Inhibitors: The incorporation of a reactive group onto the scaffold could enable the development of covalent inhibitors that form a permanent bond with the target kinase, potentially leading to increased potency and duration of action.
-
Exploration of Other Therapeutic Areas: Beyond oncology, the anti-inflammatory and immunomodulatory properties of kinase inhibitors make them attractive candidates for the treatment of autoimmune diseases and other inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Application Notes & Protocols: The Strategic Role of 2-(Pyrrolidin-1-yl)pyrimidine in the Synthesis of Anticancer Kinase Inhibitors
Introduction: The Privileged Pyrimidine Scaffold in Oncology
The pyrimidine ring is a cornerstone in the architecture of numerous biologically active molecules, most notably as a fundamental component of nucleic acids.[1][2] In medicinal chemistry, this heterocycle is recognized as a "privileged scaffold" due to its ability to form key interactions with a multitude of biological targets, particularly protein kinases.[1][2] The dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrimidine derivatives have been successfully developed as kinase inhibitors because their nitrogen atoms can act as crucial hydrogen bond acceptors, mimicking the interaction of the adenine base of ATP with the kinase hinge region.[2][3]
This guide focuses on a specific and highly valuable building block in this field: 2-(pyrrolidin-1-yl)pyrimidine . The incorporation of a pyrrolidine ring at the C-2 position of the pyrimidine core offers distinct advantages. The saturated, non-aromatic nature of the pyrrolidine introduces a three-dimensional character to the molecule, which can enhance binding affinity and selectivity. Furthermore, the pyrrolidine moiety can improve physicochemical properties such as solubility and metabolic stability, which are critical for drug development.
Herein, we provide a detailed exploration of the synthesis and application of this compound derivatives as anticancer agents, with a focus on their role as kinase inhibitors. We will dissect the synthetic strategies, provide step-by-step protocols for a representative compound, and analyze the structure-activity relationships (SAR) that underscore the importance of this chemical motif.
The this compound Scaffold in Kinase Inhibition
The this compound core is a versatile platform for the development of potent and selective kinase inhibitors. By modifying the substituents at the C-4 and C-5 positions of the pyrimidine ring, medicinal chemists can fine-tune the inhibitory profile of the resulting compounds against various kinase targets.
A notable class of compounds built upon this scaffold are the 2,4-disubstituted pyrimidines . In these molecules, the 2-pyrrolidinyl group often serves as a key anchoring element, while a larger, typically aromatic or heteroaromatic substituent at the C-4 position is responsible for engaging with the outer regions of the ATP-binding pocket, thereby conferring potency and selectivity.
Mechanism of Action: Targeting the Kinase Hinge Region
The primary mechanism by which pyrimidine-based inhibitors exert their effect is through competitive inhibition of ATP binding to the kinase active site. The nitrogen atoms of the pyrimidine ring form hydrogen bonds with the backbone amide groups of the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction effectively blocks the binding of ATP, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade that drives cancer cell proliferation and survival.
Figure 1. Interaction of a 2,4-disubstituted pyrimidine inhibitor with a kinase active site.
Synthesis of a Representative Anticancer Agent: N-(naphthalen-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine
To illustrate the practical application of the this compound scaffold, we will detail the synthesis of N-(naphthalen-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine. While initially investigated as a cholinesterase inhibitor, its structural motifs are highly relevant to kinase inhibitor design, and similar compounds have demonstrated potent anticancer activities. This synthesis provides a clear and adaptable workflow for researchers in drug discovery.
The synthetic strategy involves a two-step process starting from commercially available 2,4-dichloropyrimidine. The first step is a nucleophilic aromatic substitution to introduce the pyrrolidine moiety at the C-2 position, followed by a second substitution at the C-4 position with naphthalen-1-ylmethanamine.
Figure 2. High-level synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine (Intermediate 1)
-
Rationale: This initial step selectively introduces the pyrrolidine at the more reactive C-2 position of 2,4-dichloropyrimidine. The reaction is typically carried out at low temperatures to favor monosubstitution. Triethylamine is used as a base to neutralize the HCl generated during the reaction.
-
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Pyrrolidine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
-
-
Procedure:
-
Dissolve 2,4-dichloropyrimidine in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and maintain an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of pyrrolidine and triethylamine in anhydrous DCM.
-
Add the pyrrolidine/triethylamine solution dropwise to the cooled 2,4-dichloropyrimidine solution over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 4-chloro-2-(pyrrolidin-1-yl)pyrimidine as a solid.
-
Step 2: Synthesis of N-(naphthalen-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine (Final Product)
-
Rationale: The second nucleophilic substitution occurs at the C-4 position. This reaction typically requires more forcing conditions (heating) compared to the first substitution. Diisopropylethylamine (DIPEA) is often used as a non-nucleophilic base.
-
Materials:
-
4-Chloro-2-(pyrrolidin-1-yl)pyrimidine (Intermediate 1, 1.0 eq)
-
Naphthalen-1-ylmethanamine (1.2 eq)
-
Diisopropylethylamine (DIPEA, 2.0 eq)
-
n-Butanol or 1,4-Dioxane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
DCM/Methanol solvent system
-
-
Procedure:
-
Combine 4-chloro-2-(pyrrolidin-1-yl)pyrimidine, naphthalen-1-ylmethanamine, and DIPEA in a microwave vial or a sealed tube.
-
Add n-butanol or 1,4-dioxane as the solvent.
-
Heat the reaction mixture to 120-140 °C for 4-12 hours (microwave irradiation can significantly reduce the reaction time).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a DCM/methanol gradient to afford the final product, N-(naphthalen-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine.
-
Structure-Activity Relationship (SAR) and Biological Evaluation
The biological activity of this compound derivatives is highly dependent on the nature of the substituents on the pyrimidine ring.
-
The C-2 Pyrrolidine Moiety: As previously mentioned, this group is often crucial for maintaining a baseline level of activity and favorable physicochemical properties. The stereochemistry of substituted pyrrolidines can also play a significant role in target engagement.
-
The C-4 Substituent: This position is a key determinant of potency and selectivity. Large, hydrophobic groups, such as the naphthalen-1-ylmethyl group in our example, can form extensive interactions with hydrophobic pockets in the kinase active site. The nature of the linker between the pyrimidine ring and the C-4 substituent also influences the compound's conformational flexibility and binding orientation.
-
The C-5 Position: Substitution at the C-5 position, which points towards the gatekeeper residue in many kinases, can be used to fine-tune selectivity. Small, non-polar groups are often well-tolerated, while larger or more polar groups can introduce steric clashes with the gatekeeper residue, leading to a loss of potency against certain kinases.
Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative 2,4-disubstituted pyrimidine derivatives against various cancer cell lines.
| Compound ID | C-2 Substituent | C-4 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 8h | 4-Morpholinoaniline | Phenyl with hydrophilic linker | Breast Cancer | 0.0067 (PLK4 kinase) | [4] |
| 7l | Pyridin-3-ylamino | Substituted phenyl | HeLa (Cervical Cancer) | 8.61 | [5] |
| Analogue 1 | Pyrrolidin-1-yl | Benzylamino | Not Specified | - | - |
| Analogue 2 | Pyrrolidin-1-yl | Naphthylmethylamino | Not Specified | - | - |
Conclusion and Future Perspectives
The this compound scaffold is a proven and versatile starting point for the design and synthesis of novel anticancer agents, particularly kinase inhibitors. The synthetic routes are generally robust and amenable to the creation of diverse chemical libraries for high-throughput screening. The modular nature of the synthesis allows for systematic exploration of the structure-activity relationship, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on:
-
The development of highly selective inhibitors for specific kinase targets that are implicated in drug resistance.
-
The synthesis of covalent inhibitors that can form a permanent bond with the target kinase, leading to prolonged duration of action.
-
The exploration of novel substitution patterns at the C-5 position to achieve unique selectivity profiles.
-
The use of computational modeling and structure-based drug design to guide the synthesis of next-generation inhibitors with improved efficacy and safety profiles.
By leveraging the chemical tractability and favorable biological properties of the this compound core, researchers can continue to develop innovative and effective therapies for the treatment of cancer.
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
The 2-(Pyrrolidin-1-yl)pyrimidine Scaffold: A Comprehensive Guide to Designing, Synthesizing, and Evaluating Novel Kinase Inhibitors
An Application Note for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged structures." The pyrimidine ring is a quintessential example, forming the core of numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1][2] Its nitrogen atoms are adept at forming crucial hydrogen bond interactions within the ATP-binding pocket of protein kinases, a major class of drug targets.[1][3] This guide focuses on a specific, highly versatile derivative: the 2-(pyrrolidin-1-yl)pyrimidine scaffold.
The incorporation of a pyrrolidine ring at the 2-position of the pyrimidine core offers several advantages. It can enhance aqueous solubility and improve pharmacokinetic properties, critical factors for oral bioavailability.[4] Furthermore, the saturated, non-planar pyrrolidine ring provides a three-dimensional structural element that can be exploited to achieve greater potency and selectivity.[5] This scaffold is a key component of inhibitors targeting a range of diseases, from cancer to inflammation and neurodegeneration.[1][6][7][8]
This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to leverage the this compound scaffold for the discovery of novel and potent inhibitors. We will use the well-established principles of kinase inhibition as a primary example, drawing parallels to successful drugs like the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, which features a related pyrimidine core and has revolutionized the treatment of B-cell malignancies.[9][10][11][12]
Chapter 1: The this compound Scaffold: Rationale and Strategy
The Scientific Rationale: A Privileged Scaffold for Kinase Inhibition
Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Kinase inhibitors typically function by competing with ATP for the enzyme's active site. The pyrimidine scaffold is particularly effective in this role.
-
Hinge-Binding Motif: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as hydrogen bond acceptors, mimicking the adenine portion of ATP to anchor the inhibitor to the "hinge region" of the kinase active site. This interaction is a foundational element for achieving high-potency inhibition.[1]
-
Vectors for Selectivity: The positions not involved in hinge binding (C2, C4, C5, and C6) serve as vectors for chemical modification. By strategically adding different functional groups at these positions, medicinal chemists can extend the molecule into other regions of the ATP pocket, such as the solvent-front or the back pocket, thereby engineering selectivity for a specific kinase target.[13]
-
The Role of the Pyrrolidine Moiety: The 2-pyrrolidinyl group is more than just a solubilizing agent. Its defined stereochemistry and non-planar structure can orient other substituents in a precise three-dimensional arrangement, enabling optimal interactions with the target protein.[5][14] This control over the molecule's conformation is crucial for maximizing potency and minimizing off-target effects.
References
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - IJSAT [ijsat.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 7. wjarr.com [wjarr.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. benchchem.com [benchchem.com]
- 10. Ibrutinib - Wikipedia [en.wikipedia.org]
- 11. Exploring Ibrutinib: A Comprehensive Overview of Applications, Regulatory Approvals, and Advanced Synthesis Processes [synapse.patsnap.com]
- 12. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: A Framework for the Experimental Characterization of Novel 2-(Pyrrolidin-1-yl)pyrimidine Derivatives
Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Preamble: The Pyrrolidine-Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from nucleobases in our DNA to frontline therapeutics.[1][2][3] Its synthetic tractability and ability to form key hydrogen bonds with biological targets have made it a "privileged scaffold." When fused with a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, the resulting 2-(pyrrolidin-1-yl)pyrimidine moiety offers a unique three-dimensional architecture that can enhance binding affinity, selectivity, and pharmacokinetic properties.[4][5]
Compounds bearing this scaffold have demonstrated a wide spectrum of pharmacological activities, including potent kinase inhibition, anticancer effects, and anti-inflammatory properties.[4][6][7] This guide is designed not for a single compound, but as a comprehensive experimental framework for the initial characterization of any novel this compound derivative, hereafter referred to as PYP-X . Our objective is to provide a logical, field-proven workflow—from initial viability screening to mechanistic elucidation—that equips researchers with the necessary tools to robustly evaluate their compound's therapeutic potential.
Logical Workflow for Characterizing a Novel Compound (PYP-X)
The journey from a newly synthesized molecule to a potential drug candidate follows a structured path of inquiry. This guide is organized to mirror that path, ensuring that foundational questions about a compound's general effects are answered before committing resources to more complex mechanistic studies.
Caption: Experimental workflow for characterizing PYP-X.
Primary Screening: Assessing General Cellular Viability
Before investigating specific mechanisms, it is crucial to determine if and at what concentrations PYP-X affects cell viability and proliferation.[8] These assays provide a foundational understanding of the compound's potency and serve as a guide for selecting concentrations for subsequent, more targeted experiments.
The Principle of Metabolic Viability Assays
Many viability assays measure the metabolic activity of a cell population, which serves as a proxy for the number of living cells. Assays based on tetrazolium salts (like MTT, XTT, MTS) or resazurin rely on the ability of mitochondrial dehydrogenases in viable cells to reduce a substrate into a colored (formazan) or fluorescent (resorufin) product.[9] The intensity of the resulting signal is directly proportional to the number of metabolically active cells.
Protocol: Cell Viability Assessment using Resazurin Reduction
This protocol is optimized for screening in a 96-well format and is more sensitive and less time-consuming than traditional MTT assays.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of PYP-X on the proliferation of a selected cancer cell line (e.g., MCF-7, A549).
Materials:
-
PYP-X stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line(s)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Resazurin-based viability reagent (e.g., CellTiter-Blue®)
-
Sterile 96-well clear-bottom, black-walled plates
-
Multichannel pipette
-
Fluorescence plate reader (Ex/Em ~560/590 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of PYP-X in complete growth medium. A common starting range is 100 µM to 1 nM. Remember to include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "no cells" blank control.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding PYP-X dilution or control medium.
-
Incubate for 48-72 hours. The incubation time should be consistent and long enough to observe effects on proliferation.
-
-
Viability Measurement:
-
Add 20 µL of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. Monitor the color change; the reaction should not proceed to a fully fluorescent pink in the vehicle control wells.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no cells" blank wells from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Representative Data Presentation
| Cell Line | PYP-X IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| MCF-7 (Breast Cancer) | 5.2 | 0.8 |
| A549 (Lung Cancer) | 12.8 | 1.5 |
| MRC-5 (Normal Lung Fibroblast) | > 50 | 2.1 |
Table 1: Hypothetical antiproliferative activity of PYP-X. A higher IC50 in a non-cancerous cell line like MRC-5 suggests some level of tumor selectivity.
Target Identification: In Vitro Kinase Inhibition Profiling
The pyrimidine scaffold is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[10] Therefore, a logical next step is to screen PYP-X against a panel of protein kinases to identify potential molecular targets.
The Principle of Luminescence-Based Kinase Assays
These assays quantify the activity of a kinase by measuring the amount of ATP consumed during the phosphorylation reaction. A common method, such as the ADP-Glo™ assay, works in two steps: first, the remaining ATP after the kinase reaction is depleted. Second, the ADP produced is converted back into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity.[11] The inhibition of this signal in the presence of a compound indicates its inhibitory effect on the kinase.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the IC50 of PYP-X against a panel of purified recombinant protein kinases.
Materials:
-
Purified recombinant kinases (e.g., EGFR, AKT1, MEK1, CDK2)
-
Specific substrate peptides for each kinase
-
ATP (at or near the Km for each kinase)
-
PYP-X stock solution
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of PYP-X in the appropriate buffer with DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the serially diluted PYP-X or DMSO control.
-
Add the kinase enzyme and incubate for ~10-15 minutes to allow for compound binding.
-
Initiate the reaction by adding a mixture of the kinase's specific substrate and ATP.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition relative to DMSO controls and plot against the log of inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase.[11]
-
Representative Data Presentation
| Kinase Target | PYP-X IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| MEK1 | 15 | 10 |
| ERK2 | 850 | 25 |
| AKT1 | >10,000 | 20 |
| CDK2 | 75 | 8 |
| EGFR | >10,000 | 5 |
Table 2: Hypothetical kinase inhibition profile for PYP-X, suggesting selectivity for the MEK1 kinase.
Mechanistic Validation: Cellular Signaling Pathway Analysis
An in vitro kinase assay demonstrates direct inhibition of a purified enzyme. The critical next step is to confirm that PYP-X can engage and inhibit its target within the complex environment of a living cell.[12] Western blotting is the gold-standard technique for this, allowing for the direct visualization of a kinase's activity by measuring the phosphorylation status of its downstream substrates.[13][14]
The Principle of Phospho-Specific Western Blotting
Kinase activation leads to the phosphorylation of specific amino acid residues on its substrate proteins. By using highly specific antibodies that recognize either the total amount of a protein or only its phosphorylated form, we can determine the effect of an inhibitor.[12] A potent and specific inhibitor of a kinase (e.g., MEK1) should decrease the phosphorylation of its direct downstream target (e.g., ERK1/2) without affecting the total amount of that target protein.[15]
Caption: Inhibition of the MAPK/ERK pathway by PYP-X.
Protocol: Western Blot Analysis of ERK1/2 Phosphorylation
Objective: To determine if PYP-X inhibits MEK1/2 activity in cells by measuring the phosphorylation of its substrate, ERK1/2.
Materials:
-
Cell line responsive to growth factors (e.g., A431, HeLa)
-
PYP-X and a known MEK inhibitor (e.g., Trametinib)
-
Growth factor (e.g., EGF)
-
RIPA Lysis Buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2, Mouse anti-β-Actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Causality Insight: Serum-starve the cells (e.g., in medium with 0.5% FBS) for 12-24 hours. This crucial step reduces the basal level of signaling activity, creating a low-noise background against which stimulation can be clearly observed.[13]
-
Pre-treat cells with various concentrations of PYP-X, vehicle (DMSO), or a positive control inhibitor for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to robustly activate the MAPK/ERK pathway.
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse by adding ice-cold RIPA buffer.[13]
-
Scrape, collect, and centrifuge the lysates to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Incubate the membrane with primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane extensively with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection and Re-probing:
-
Apply ECL reagent and capture the chemiluminescent signal using an imaging system.[13]
-
Trustworthiness Insight: To ensure the observed changes are due to inhibition of phosphorylation and not protein degradation, the same membrane can be "stripped" of antibodies and re-probed for Total-ERK1/2 and a loading control like β-Actin. This validates the results.
-
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). For each sample, calculate the ratio of the phospho-ERK signal to the Total-ERK signal.
Preliminary Pharmacokinetic (ADME) Profiling
For a compound to be a viable drug candidate, it must possess suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10][17] Early in vitro assessment of these characteristics is vital for guiding medicinal chemistry efforts toward molecules with a higher probability of in vivo success.
Key In Vitro ADME Assays
-
Metabolic Stability: This assay assesses how quickly a compound is metabolized, typically by liver enzymes. PYP-X would be incubated with liver microsomes (which contain key metabolizing enzymes like Cytochrome P450s) and the concentration of the parent compound is measured over time. A compound that is metabolized too quickly will have a short half-life in the body, limiting its therapeutic effect.[10]
-
Plasma Protein Binding (PPB): This measures the extent to which a compound binds to proteins in the blood, such as albumin. Only the "unbound" fraction of a drug is free to interact with its target and exert a biological effect. High PPB can limit a drug's efficacy.[17]
-
Cell Permeability (e.g., Caco-2 Assay): The Caco-2 cell line, derived from human colorectal adenocarcinoma cells, forms a monolayer that mimics the intestinal barrier. This assay is used to predict the oral absorption of a drug candidate.[10]
Representative Data Presentation
| Parameter | PYP-X | Control Compound | Desired Range |
| Liver Microsome Stability (t½, min) | 45 | 15 | > 30 min |
| Plasma Protein Binding (% Bound) | 85% | 99% | < 95% |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 15 | 0.5 | > 5 |
Table 3: Hypothetical preliminary ADME profile for PYP-X. These results suggest PYP-X has moderate metabolic stability and good potential for oral absorption.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. wjarr.com [wjarr.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 10. Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
In vitro and in vivo studies of 2-(Pyrrolidin-1-yl)pyrimidine derivatives
An in-depth guide to the preclinical evaluation of 2-(Pyrrolidin-1-yl)pyrimidine derivatives, a promising class of compounds with significant therapeutic potential. This document provides a strategic framework and detailed protocols for researchers, scientists, and drug development professionals engaged in advancing these molecules from laboratory discovery to in vivo validation.
Introduction: The Therapeutic Promise of 2-(Pyrrolidin-1-yl)pyrimidines
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Their versatile chemical nature allows for modifications that can target a range of biological processes, leading to treatments for cancer, inflammation, and infectious diseases.[4][5][6] The this compound scaffold, in particular, has emerged as a privileged structure, frequently associated with the inhibition of protein kinases—critical regulators of cellular signaling that are often dysregulated in diseases like cancer.[7][8]
This guide outlines a comprehensive strategy for the preclinical assessment of novel this compound derivatives. It is designed to be a practical resource, providing not only step-by-step protocols but also the scientific rationale behind each experimental choice. The workflow progresses logically from broad-based cellular assays to targeted mechanistic studies and finally to whole-animal efficacy models, ensuring a thorough and rigorous evaluation.
PART 1: In Vitro Evaluation - From Cellular Effects to Mechanism of Action
The initial phase of characterization is performed in vitro to establish the fundamental biological activity of the derivatives. This stage is critical for identifying potent compounds, understanding their mechanism of action at a cellular level, and selecting promising candidates for further development.
Experimental Workflow for In Vitro Analysis
The following workflow provides a systematic approach to screening and characterizing the compounds.
Caption: A typical workflow for the in vitro screening of novel compounds.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Causality and Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method to quantify a compound's effect on cell viability and proliferation.[9] It serves as the primary screen to quickly identify derivatives with cytotoxic or anti-proliferative effects. The principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active, living cells, to form a purple formazan product.[10][11] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) - a key measure of a compound's potency.[12][13]
Detailed Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in their recommended growth medium.[7]
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[9]
-
Incubate the plate overnight (or for 6-24 hours) at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.[13]
-
-
Compound Treatment:
-
Prepare a stock solution of each this compound derivative in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle (DMSO) only as a negative control and wells with medium only as a blank.[14]
-
Incubate the plate for 48 to 72 hours.[15]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[12][14] Filter-sterilize this solution.
-
Add 10-20 µL of the MTT solution to each well (for a final concentration of approximately 0.5 mg/mL).[13][14]
-
Return the plate to the incubator for 2-4 hours. During this time, purple formazan crystals will form in viable cells.[10][12]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[11][14]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[10][11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[10][11] A reference wavelength of 620 or 630 nm can be used to reduce background noise.[10][14]
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Data Presentation: Hypothetical Cytotoxicity Data
| Compound ID | Scaffold | MCF-7 IC50 (µM) | A549 IC50 (µM) | PC-3 IC50 (µM) |
| PPY-001 | This compound | 5.2 | 8.1 | 12.5 |
| PPY-002 | 4-chloro substitution | 0.8 | 1.3 | 2.1 |
| PPY-003 | 4-methoxy substitution | 15.6 | 22.4 | > 50 |
| Doxorubicin | Reference Drug | 0.5 | 0.9 | 1.5 |
PART 2: Mechanistic Elucidation - Identifying the Molecular Target
Once potent compounds are identified, the next crucial step is to determine their mechanism of action. Given the prevalence of kinase inhibition among pyrimidine derivatives, a logical hypothesis is that these compounds interfere with a specific signaling pathway.[16][17]
Hypothetical Signaling Pathway: PI3K/Akt Inhibition
Many cancers exhibit hyperactivation of the PI3K/Akt signaling pathway, which promotes cell survival, proliferation, and resistance to therapy. A this compound derivative could potentially inhibit a kinase within this cascade, such as PI3K itself or Akt.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Protocol 2: Western Blot Analysis of Protein Phosphorylation
Causality and Rationale: Western blotting is an indispensable technique for measuring changes in the expression and phosphorylation status of specific proteins within a signaling pathway.[18] By treating cells with a compound and then probing cell lysates with antibodies specific to both a total protein (e.g., total Akt) and its phosphorylated, active form (e.g., phospho-Akt), we can directly observe if the compound inhibits the pathway.[19][20] A decrease in the phosphorylated protein, without a corresponding decrease in the total protein, is strong evidence of target inhibition.[19]
Detailed Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to minimize basal pathway activation.[18]
-
Pre-treat the cells with the PPY derivative or vehicle (DMSO) at a relevant concentration (e.g., 1x and 5x the IC50) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF or insulin) for 15-30 minutes to activate the PI3K/Akt pathway. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[18]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Sample Preparation and Gel Electrophoresis:
-
Protein Transfer and Blocking:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Akt Ser473) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[21]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again three times with TBST.
-
-
Detection and Re-probing:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.[18]
-
To confirm equal protein loading, strip the membrane of the first set of antibodies using a stripping buffer.
-
Re-block the membrane and re-probe it with a primary antibody for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH), followed by the secondary antibody and detection steps.[19]
-
PART 3: In Vivo Evaluation - Assessing Efficacy in a Preclinical Model
After a compound demonstrates potent and on-target activity in vitro, the investigation must move to an in vivo model to assess its efficacy, safety, and pharmacokinetic properties in a complex biological system.[22]
Experimental Workflow for In Vivo Analysis
This workflow outlines the key stages of an in vivo efficacy study.
Caption: Key steps in a preclinical xenograft model efficacy study.
Protocol 3: Human Tumor Xenograft Mouse Model
Causality and Rationale: The cell line-derived xenograft (CDX) model is a widely used preclinical cancer model where human cancer cells are implanted into immunodeficient mice.[22][23] This approach allows for the evaluation of a drug's anti-tumor activity against human cancer in a living organism.[24] Immunodeficient mice (e.g., NSG or nude mice) are used to prevent the rejection of the human tumor cells. Key endpoints are tumor growth inhibition (TGI) and monitoring for signs of toxicity (e.g., body weight loss).
Detailed Step-by-Step Protocol:
-
Animal and Cell Line Preparation:
-
Acquire immunodeficient mice (e.g., female NSG mice, 6-8 weeks old) and allow them to acclimatize for at least one week.[24]
-
Culture the selected human cancer cell line (e.g., A549) to 70-80% confluency.
-
Harvest the cells, wash them with sterile PBS, and resuspend them in a sterile solution (e.g., PBS or a 1:1 mixture of serum-free medium and Matrigel) at a concentration of 3-10 million cells per 100-200 µL.[24][25] Matrigel can improve tumor take and growth rates.[26]
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Using a 27-gauge needle and a 1-cc syringe, inject the cell suspension (e.g., 3 x 10^6 cells) subcutaneously into the flank of each mouse.[24]
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors become palpable, begin measuring their dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[24]
-
When the average tumor volume reaches a predetermined size (e.g., 70-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group). This ensures an even distribution of tumor sizes at the start of the study. Groups should include a vehicle control, one or more doses of the PPY derivative, and a positive control (a standard-of-care chemotherapy agent).
-
-
Drug Administration and Monitoring:
-
Prepare the PPY derivative in an appropriate vehicle for the chosen route of administration (e.g., oral gavage (PO) or intraperitoneal (IP)).
-
Administer the treatment according to the planned schedule (e.g., once daily for 21 days).
-
Continue to measure tumor volumes and mouse body weights 2-3 times per week throughout the study. Body weight is a key indicator of overall health and drug toxicity.
-
-
Study Endpoint and Data Analysis:
-
The study may be concluded when tumors in the vehicle group reach a maximum ethical size (e.g., 1500-2000 mm³) or after a fixed duration.
-
At the endpoint, euthanize the mice and excise the tumors for weighing and potential further analysis (e.g., pharmacodynamics via Western blot).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Data Presentation: Hypothetical In Vivo Efficacy Data
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | N/A | 1450 ± 180 | 0% | +2.5% |
| PPY-002 | 25 mg/kg, PO, QD | 652 ± 95 | 55% | -1.8% |
| PPY-002 | 50 mg/kg, PO, QD | 391 ± 78 | 73% | -4.5% |
| Positive Control | Varies | 478 ± 82 | 67% | -8.2% |
Conclusion
The systematic application of the in vitro and in vivo protocols detailed in this guide provides a robust framework for the preclinical evaluation of this compound derivatives. This integrated approach allows researchers to efficiently identify compounds with potent anti-proliferative activity, elucidate their underlying mechanism of action, and validate their therapeutic efficacy in a preclinical cancer model. By adhering to these rigorous, self-validating systems, drug development professionals can confidently identify and advance the most promising candidates toward clinical investigation.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 17. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
- 20. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. dovepress.com [dovepress.com]
- 23. mdpi.com [mdpi.com]
- 24. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 25. BiTE® Xenograft Protocol [protocols.io]
- 26. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Troubleshooting & Optimization
Troubleshooting low yield in direct fluorination of pyrimidines.
Welcome to the Technical Support Center for the direct fluorination of pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of fluorinated pyrimidines, a critical scaffold in medicinal chemistry.[1][2][3] This resource is structured to help you diagnose and resolve issues leading to low reaction yields, ensuring the successful and efficient synthesis of your target molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding direct pyrimidine fluorination.
Q1: My direct fluorination of a pyrimidine derivative is resulting in a very low yield or no product at all. What are the most common initial factors to investigate?
A1: Low or no conversion in direct pyrimidine fluorination can often be traced back to a few critical parameters. Firstly, ensure the purity and stability of your starting materials, as impurities can inhibit the reaction.[4] Secondly, the choice and quality of the fluorinating agent are paramount; reagents like Selectfluor® should be stored properly to prevent degradation.[5] The reaction media is also a crucial factor; for instance, the use of co-solvents like water and chloroform has proven effective for the fluorination of certain aminopyridines, a related nitrogen-containing heterocycle.[5] Finally, confirm that your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) as many heterocyclic reactions are sensitive to air and moisture.[6]
Q2: I'm observing multiple products in my reaction mixture, leading to a low yield of the desired fluorinated pyrimidine. What is the likely cause and how can I improve regioselectivity?
A2: The formation of multiple products is a common challenge and is often due to a lack of regioselectivity.[6] The pyrimidine ring possesses multiple potential sites for fluorination, and the final distribution of isomers is influenced by the electronic and steric properties of the substituents already on the ring.[5] To enhance regioselectivity, consider the directing effects of existing functional groups. For example, in related pyridine systems, a benzyloxy group can direct fluorination to the adjacent position.[5][7] The choice of the fluorinating reagent can also impact selectivity.[5]
Q3: My pyrimidine starting material appears to be decomposing under the reaction conditions. How can I mitigate this?
A3: Substrate decomposition is a significant contributor to low yields, especially with electron-rich or sensitive pyrimidine derivatives.[5] Employing milder reaction conditions is a primary strategy to prevent this.[5] For instance, if you are using a highly reactive fluorinating agent, consider switching to a milder one like N-fluorobenzenesulfonimide (NFSI).[8] Additionally, running the reaction at a lower temperature may prevent the formation of byproducts and degradation.[5] In some cases, the addition of a mild base can also prevent the formation of dimeric byproducts.[5]
Q4: What are the most critical safety precautions to take when performing direct fluorination reactions?
A4: Safety is paramount. Many electrophilic fluorinating agents are strong oxidizers and can react exothermically, and sometimes explosively, with common laboratory solvents like DMF, pyridine, and DMSO.[5][9] Always assess the compatibility of your chosen fluorinating reagent and solvent before setting up a reaction.[9] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. While reagents like Selectfluor are designed to be safer alternatives to molecular fluorine, they should still be handled with care.[10][11]
Part 2: Detailed Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving persistent low-yield issues.
Guide 1: Issue - Low or No Conversion of Starting Material
A lack of conversion points to fundamental issues with the reaction setup or conditions. This guide provides a systematic approach to diagnosing the root cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no conversion.
Step-by-Step Protocol:
-
Verify Reagent Quality and Stoichiometry:
-
Fluorinating Agent: Ensure your electrophilic fluorinating agent (e.g., Selectfluor®, NFSI) is fresh and has been stored under the recommended conditions (cool, dry place). Older or improperly stored reagents can lose activity.
-
Pyrimidine Substrate: Confirm the purity of your starting pyrimidine. Impurities can act as poisons to the reaction.
-
Stoichiometry: Carefully re-calculate and measure the molar equivalents of all reactants. For direct C-H fluorination, an excess of the fluorinating agent may be required.
-
-
Optimize Reaction Conditions:
-
Temperature: Sub-optimal temperature is a common culprit. If the reaction is sluggish at room temperature, gradually increase the temperature in increments of 10-20°C.[5] Conversely, for sensitive substrates, consider running the reaction at lower temperatures (e.g., 0°C) to minimize decomposition.[5]
-
Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (TLC, GC-MS, or LC-MS).[5] Some fluorinations may require extended reaction times to reach completion.
-
-
Evaluate the Solvent System:
-
Solvent Purity: Use anhydrous, non-nucleophilic solvents to prevent side reactions. Acetonitrile is a commonly used solvent for many fluorination reactions.[5]
-
Solvent Compatibility: Be aware that some electrophilic reagents like Selectfluor can react exothermically with certain solvents such as DMF, pyridine, and DMSO.[9] Always check for compatibility.
-
Solvent Screening: If the reaction is still not proceeding, a solvent screen is recommended. Different solvents can significantly impact the solubility of reagents and the reaction rate.
-
-
Monitor Reaction Progress:
-
Take aliquots from the reaction mixture at regular intervals and analyze them to track the consumption of the starting material and the formation of the product. This will give you a clear indication of whether the reaction is proceeding, albeit slowly, or if it has stalled completely.
-
Guide 2: Issue - Formation of Multiple Products and Low Regioselectivity
The formation of isomeric byproducts significantly complicates purification and reduces the yield of the desired compound.[6]
Decision Tree for Improving Regioselectivity:
Caption: Decision tree for improving regioselectivity.
Strategies for Enhancing Regioselectivity:
-
Leverage Electronic and Steric Effects: The inherent electronic properties of the pyrimidine ring and its substituents will dictate the most likely positions of electrophilic attack. Electron-donating groups generally activate the ring and direct ortho- and para-, while electron-withdrawing groups deactivate the ring.
-
Choice of Fluorinating Agent: Different fluorinating agents possess varying degrees of reactivity and steric bulk, which can influence the regiochemical outcome. For instance, a bulkier fluorinating agent may favor attack at a less sterically hindered position.
-
Temperature Modulation: In some cases, the reaction temperature can influence the ratio of kinetic to thermodynamic products, thereby affecting regioselectivity. Experimenting with a range of temperatures is advisable.
-
Protecting Groups: If a particularly reactive functional group is interfering with the desired fluorination, consider using a protecting group strategy to temporarily block that site.
Guide 3: Issue - Product Instability and Degradation During Workup and Purification
The desired fluorinated pyrimidine may form but subsequently degrade during the workup or purification steps.
Key Considerations for Product Stability:
| Potential Issue | Troubleshooting Strategy |
| pH-induced degradation | Adjust the pH of the aqueous layer to a neutral or slightly buffered condition (pH 6-8) before extraction.[12] |
| Thermal lability | Perform workup and purification steps at reduced temperatures. Use techniques like flash column chromatography at room temperature or recrystallization from a suitable solvent.[12] |
| Oxidation | Degas solvents and perform workup and purification under an inert atmosphere.[12] |
| Photodegradation | Protect the reaction and product from light by wrapping the glassware in aluminum foil.[12] |
| Instability on Silica Gel | If the product is unstable on silica gel, consider using a different stationary phase like alumina or employing non-chromatographic purification methods such as crystallization or preparative HPLC.[6] |
Part 3: Experimental Protocols and Data
This section provides a general experimental protocol for direct fluorination and a table summarizing key reaction parameters.
General Protocol: Direct Fluorination of a Uracil Derivative
This protocol provides a starting point for the direct fluorination of a uracil precursor.[6]
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the uracil derivative (1.0 mmol) and the chosen anhydrous solvent (e.g., acetonitrile, 10 mL) under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.1 mmol) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Seal the vessel and stir the reaction mixture. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[5]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[5]
Table 1: Common Electrophilic Fluorinating Agents and Typical Solvents
| Fluorinating Agent | Common Name | Typical Solvents | Key Characteristics |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Acetonitrile, Water, Acetic Acid[13] | Highly reactive, safe, and easy to handle electrophilic fluorinating agent.[10] |
| N-Fluorobenzenesulfonimide | NFSI | Acetonitrile, Dichloromethane | A milder electrophilic fluorinating agent, useful for sensitive substrates.[8] |
| Silver(II) fluoride | AgF₂ | Acetonitrile | Effective for site-selective fluorination of pyridines and diazines.[7][14] |
References
- 1. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 10. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selectfluor - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Preventing byproduct formation in pyrimidine reactions.
Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions and optimize their synthetic protocols.
Introduction
The synthesis of pyrimidine scaffolds is a cornerstone of medicinal chemistry and drug development. However, the inherent reactivity of the starting materials and intermediates can often lead to the formation of undesired byproducts, complicating purification and reducing yields. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate these challenges and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it and how can I prevent its formation?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.[1][2]
Prevention Strategies:
-
Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1][2]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[2]
Q2: I am observing a low yield in my pyrimidine synthesis, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?
A2: Low conversion in pyrimidine synthesis can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[1][2]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm that the concentration is appropriate.[2]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]
-
Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[2][3]
Q3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
A3: N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process. These arise from a competing reaction between the β-ketoester and urea.[1][2]
Identification and Prevention:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1][2]
-
Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[2]
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[1][2]
Q4: I am performing a Pinner pyrimidine synthesis and am struggling with side reactions. What are the common pitfalls and how can I avoid them?
A4: The Pinner synthesis can be prone to side reactions such as self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1][2]
Preventative Measures:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[1][2]
-
Anhydrous Conditions: It is critical to maintain strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[1][2]
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[2]
Troubleshooting Guides
Guide 1: Minimizing Knoevenagel Condensation Byproduct in Biginelli Reactions
The Knoevenagel condensation between the aldehyde and the β-ketoester can lead to the formation of an α,β-unsaturated dicarbonyl compound, which may not cyclize efficiently, thereby reducing the yield of the desired pyrimidine.[4]
Caption: Troubleshooting Knoevenagel condensation in Biginelli synthesis.
-
Catalyst Selection:
-
Rationale: The choice of catalyst can significantly influence the relative rates of the desired Biginelli reaction and the competing Knoevenagel condensation. Lewis acids such as Yb(OTf)₃ or InCl₃ have been shown to be effective in promoting the Biginelli pathway.[5]
-
Protocol: To a mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the Lewis acid catalyst (e.g., Yb(OTf)₃, 1-5 mol%). Stir the reaction mixture at the appropriate temperature and monitor by TLC.
-
-
Temperature Optimization:
-
Rationale: Higher temperatures can sometimes favor the Knoevenagel condensation. Performing the reaction at a lower temperature may slow down the side reaction more than the desired reaction.
-
Protocol: Set up parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C) and monitor the formation of the desired product and the Knoevenagel byproduct by TLC or HPLC.
-
-
Solvent Effects:
-
Rationale: The polarity of the solvent can influence the reaction pathway.[3] In some cases, solvent-free conditions or the use of greener solvents like water can improve yields and reduce byproduct formation.[6]
-
Protocol: Screen a range of solvents with varying polarities (e.g., ethanol, acetonitrile, THF, water, or solvent-free) to identify the optimal medium for your specific substrates.
-
Guide 2: Addressing Incomplete Cyclization in Pinner Pyrimidine Synthesis
Failure of the open-chain intermediate to cyclize is a common issue in Pinner synthesis, leading to low yields of the desired pyrimidine.[4] This is often due to insufficient activation of the carbonyl group for the intramolecular nucleophilic attack.[4]
Caption: Troubleshooting workflow for incomplete cyclization.
-
Catalyst Concentration and Strength:
-
Rationale: A stronger acid catalyst or a higher catalyst loading can enhance the rate of the final cyclization-dehydration step.[4]
-
Protocol: If using a Brønsted acid like HCl, ensure it is anhydrous and consider increasing the concentration. Alternatively, switch to a more potent Lewis acid catalyst.
-
-
Increase Reaction Temperature:
-
Rationale: Providing additional thermal energy can help overcome the activation barrier for the ring-closing step.[4]
-
Protocol: Gradually increase the reaction temperature (e.g., to reflux in a suitable solvent like ethanol or THF) while carefully monitoring the reaction progress by TLC to avoid potential degradation of starting materials or products.[4]
-
-
Ensure Anhydrous Conditions:
-
Rationale: The presence of water can lead to the hydrolysis of key intermediates, such as the Pinner salt, preventing cyclization and leading to the formation of ester byproducts.[4]
-
Protocol: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.
-
Data Summary Tables
Table 1: Comparison of Catalysts for the Biginelli Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | 20 | Ethanol | Reflux | 18 | 40-60 | [7] |
| Yb(OTf)₃ | 2 | None | 100 | 0.5 | 85-95 | [5] |
| InCl₃ | 15 | Acetonitrile | Reflux | 10 | 80-92 | [5] |
| L-Proline | 20 | Ethanol | Reflux | 6 | 75-88 | [8] |
| CeCl₃·7H₂O | 10 | Ethanol | Reflux | 4-6 | 82-95 | [9] |
Table 2: Effect of Solvent on a Model Pyrimidine Synthesis
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | Reference |
| Water | 80.1 | 2 | 92 | [6] |
| Ethanol | 24.5 | 4 | 85 | [3] |
| Acetonitrile | 37.5 | 3 | 88 | [8] |
| Dichloromethane | 8.9 | 8 | 65 | [10] |
| Toluene | 2.4 | 12 | 50 | [11] |
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Biginelli Reaction
This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs) using a Lewis acid catalyst, which often provides higher yields and shorter reaction times compared to classical methods.
Materials:
-
Aldehyde (10 mmol)
-
β-Ketoester (10 mmol)
-
Urea or Thiourea (15 mmol)
-
Lewis Acid Catalyst (e.g., Yb(OTf)₃, 1-5 mol%)
-
Solvent (e.g., Acetonitrile or Ethanol, 20 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).
-
Add the chosen solvent (20 mL) and the catalyst (e.g., 0.1-0.5 mmol of a Lewis acid).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[3]
General Protocol for the Pinner Synthesis of Pyrimidines
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on preventing common side reactions.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)
-
Amidine hydrochloride (10 mmol)
-
Base (e.g., sodium ethoxide) (10 mmol)
-
Anhydrous ethanol
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.
-
Add the base (e.g., sodium ethoxide, 10 mmol) to the solution and stir for 15-30 minutes at room temperature.
-
Add the amidine hydrochloride (10 mmol) portion-wise to the reaction mixture.
-
After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Chemical Nature of 2-(Pyrrolidin-1-yl)pyrimidine
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for understanding and mitigating stability issues encountered with 2-(Pyrrolidin-1-yl)pyrimidine in solution. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to ensure the integrity of your experiments.
This compound belongs to the aminopyrimidine class of heterocyclic compounds. The structure features a pyrrolidine ring attached via a nitrogen atom to the C2 position of a pyrimidine ring. The pyrimidine ring is inherently electron-deficient, particularly at the 2, 4, and 6 positions.[1] This electron deficiency makes these positions susceptible to nucleophilic attack. The attachment of the electron-donating pyrrolidine group modulates this reactivity but also introduces its own set of stability considerations, primarily concerning the C-N bond's integrity under various experimental conditions.
This guide is structured into two main sections: a Frequently Asked Questions (FAQs) section for general guidance on handling and storage, and a Troubleshooting Guide for addressing specific experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the day-to-day handling and storage of this compound solutions.
Q1: What are the recommended storage conditions for stock solutions of this compound?
A1: To maximize shelf-life and prevent degradation, stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage. For daily use, aliquots may be kept at 2-8°C for a short period, but stability should be verified.
-
Light: Protect from light. Pyrimidine derivatives can be susceptible to photodegradation.[1] Use amber vials or wrap containers in aluminum foil.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation, especially for long-term storage.
-
Container: Use tightly sealed containers to prevent solvent evaporation and contamination.[2]
Q2: What solvents are recommended for dissolving and storing this compound?
A2: The choice of solvent is critical. Aprotic, anhydrous solvents are generally preferred for long-term stability.
| Solvent Class | Recommended | Use with Caution | Rationale |
| Aprotic Polar | DMSO, DMF | Good solubilizing power and generally inert. Ensure use of anhydrous grade to prevent hydrolysis. | |
| Alcohols | Ethanol, Methanol | Protic nature may facilitate slow degradation over time, especially if acidic or basic impurities are present. Best for immediate use. | |
| Aqueous Buffers | Phosphate, TRIS, etc. | High risk of hydrolysis, especially outside the optimal pH range. Solutions should be prepared fresh before each experiment.[3] | |
| Halogenated | Dichloromethane (DCM), Chloroform | While useful for some synthetic steps, residual acidity can promote degradation. Not recommended for long-term storage. |
Always use high-purity, anhydrous-grade solvents where possible.
Q3: Is this compound sensitive to pH? What is the optimal pH range for working solutions?
A3: Yes, the compound is highly sensitive to pH. The stability of aminopyrimidines is significantly influenced by the concentration of hydrogen ions.[4]
-
Acidic Conditions (pH < 6): Acidic conditions can lead to protonation of the nitrogen atoms in the pyrimidine ring. This increases the ring's electron deficiency and makes the C2-position more susceptible to nucleophilic attack by water, leading to hydrolysis.[5] Furthermore, protonation can accelerate photodegradation.[6]
-
Basic Conditions (pH > 8): While generally more stable than in acidic conditions, strong basic conditions can also promote other degradation pathways.
-
Optimal Range: For maximum stability in aqueous media, it is recommended to maintain a pH range of 6.5 to 7.5 . Prepare aqueous solutions fresh and use them promptly.
Q4: How does temperature affect the stability of this compound in solution?
A4: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. While significant thermal degradation often requires very high temperatures (e.g., >100°C), prolonged exposure to even moderately elevated temperatures (e.g., room temperature or 37°C) can significantly shorten the shelf-life of the compound in solution, particularly in protic or aqueous solvents.[7][8] Always keep solutions cool and minimize time spent at room temperature.
Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues that may arise from the instability of this compound.
Problem: My assay results are inconsistent, and the compound's activity seems to decrease with each experiment.
This is a classic sign of gradual compound degradation in your stock or working solutions.
Troubleshooting Workflow
Caption: Workflow for troubleshooting inconsistent assay results.
Causality and Solution:
-
Check Storage: Verify that your stock solutions are stored at ≤ -20°C and protected from light. The use of non-anhydrous DMSO or repeated freeze-thaw cycles can introduce water, leading to slow hydrolysis.
-
Aqueous Solution Age: Aqueous working solutions are the most common point of failure. Never use aqueous solutions prepared more than a few hours in advance. The best practice is to prepare them immediately before use from a freshly thawed aliquot of the DMSO stock.
-
Perform QC: Analyze an aliquot of your stock solution by HPLC or LC-MS. Compare the chromatogram to a reference standard or the initial analysis. The appearance of new, more polar peaks is a strong indicator of degradation.
Problem: I'm observing unexpected peaks in my HPLC/LC-MS analysis. What are the likely degradation products?
The presence of new peaks, especially those with earlier retention times (more polar) on a reverse-phase column, points to specific degradation pathways.
Potential Degradation Pathway: Acid-Catalyzed Hydrolysis
Under acidic or even neutral aqueous conditions, the most probable degradation pathway is the hydrolysis of the C-N bond between the pyrrolidine and pyrimidine moieties.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. ibisscientific.com [ibisscientific.com]
- 5. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine Thermal Degradation [bre.com]
Technical Support Center: Overcoming Solubility Challenges of Pyrimidine Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the solubility challenges frequently encountered with pyrimidine derivatives. As a class of compounds vital to medicinal chemistry, their often-poor aqueous solubility can be a significant roadblock in experimental assays and preclinical development.[1][2] This resource combines foundational principles with actionable troubleshooting protocols to help you navigate these issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of pyrimidine derivatives.
Q1: Why are many of my pyrimidine derivatives poorly soluble in aqueous buffers?
A1: The solubility of pyrimidine derivatives is governed by their physicochemical properties. Many possess a planar, aromatic structure, which can lead to strong crystal lattice energy—meaning the molecules are packed tightly in a solid state and require significant energy to be disrupted by a solvent. Furthermore, their often hydrophobic nature and potential for low polarity limit favorable interactions with water molecules.[2][3]
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What's happening?
A2: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[4] The DMSO concentration is instantly diluted, and the aqueous buffer cannot maintain the compound in solution, leading to precipitation. This is a classic sign that you are exceeding the compound's kinetic or thermodynamic solubility limit in the final assay medium.[5][6]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I care about?
A3:
-
Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer until it precipitates.[7][8] It measures the concentration at which a compound falls out of a supersaturated solution and is highly dependent on the experimental conditions (e.g., time, temperature).[6] It's a high-throughput measurement often used in early drug discovery for ranking compounds.[9]
-
Thermodynamic Solubility is the true equilibrium solubility of the solid compound in a specific solvent system. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24 hours) until the concentration of the dissolved compound is constant.[8][9]
Which to care about? In early discovery, kinetic solubility is useful for a quick assessment. However, for lead optimization and formulation development, thermodynamic solubility is the more critical parameter as it represents the true solubility limit and is more predictive of in vivo behavior.[5][9]
Q4: How much DMSO is acceptable in my cell-based assays?
A4: The final concentration of DMSO should be kept as low as possible, typically below 0.5% , and almost always under 1%.[4] Higher concentrations can be cytotoxic, alter membrane permeability, and interfere with the biological target, leading to unreliable data.[4]
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides structured workflows and detailed protocols to systematically address and solve solubility problems.
Guide 1: Initial Solubility Assessment and Optimization
Before attempting complex formulations, it is crucial to understand the baseline solubility of your pyrimidine derivative.
This workflow guides the user from the common problem of precipitation to a systematic solution.
Caption: Troubleshooting workflow for addressing compound precipitation.[4]
This protocol determines the equilibrium solubility of a crystalline compound.
Objective: To determine the maximum concentration of a pyrimidine derivative that can be dissolved in a specific aqueous buffer at equilibrium.
Materials:
-
Test pyrimidine derivative (solid powder)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Calibrated analytical balance
Procedure:
-
Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the aqueous buffer (e.g., 1 mL) to the vial.
-
Equilibration: Cap the vial securely and place it on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time is crucial to reach thermodynamic equilibrium.[7]
-
Phase Separation: After incubation, allow the vials to stand undisturbed for a short period. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Dilution & Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method against a standard curve.
-
Verification (Optional but Recommended): Analyze the remaining solid pellet by techniques like polarized light microscopy or PXRD to confirm that the solid form has not changed (e.g., from crystalline to amorphous) during the experiment.[5]
Guide 2: Systematic Solubilization Strategies
If the intrinsic solubility of your compound is insufficient for your experimental needs, the following strategies can be employed, ordered from simplest to more complex.
Causality: Many pyrimidine derivatives contain ionizable functional groups (acidic or basic).[10][11] By adjusting the pH of the buffer, you can shift the equilibrium towards the more soluble ionized form of the molecule, as described by the Henderson-Hasselbalch equation.[12][13][14] For a basic compound, lowering the pH increases the proportion of the protonated, charged species, which is generally more water-soluble.[15] Conversely, for an acidic compound, raising the pH increases the proportion of the deprotonated, charged species.
Protocol 2: pH-Solubility Profiling
-
Prepare a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).
-
Determine the thermodynamic solubility of your compound in each buffer using the Shake-Flask method (Protocol 1).
-
Plot solubility (on a log scale) versus pH. The resulting profile will reveal the pH at which your compound is most soluble and can help determine its pKa.[16][17]
-
Consideration: Ensure the chosen pH is compatible with your biological assay and does not affect the stability of the compound.
Causality: Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar drugs by reducing the overall polarity of the solvent system.[18][19] They work by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent, making it easier for the compound to dissolve.[20]
Common Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Glycerin
Protocol 3: Co-solvent Screening
-
Prepare stock solutions of your compound in 100% of each co-solvent being tested.
-
Create a matrix of formulations by mixing the co-solvent stock with your aqueous buffer to achieve final co-solvent concentrations of 5%, 10%, 20%, etc.
-
Visually inspect for precipitation immediately and after a set time (e.g., 2 hours).
-
Quantify the solubility in the clear solutions to determine the most effective co-solvent and its optimal concentration.
-
Consideration: Like DMSO, co-solvents can have biological effects. Always run a vehicle control in your assays to test for effects of the co-solvent alone.
Causality: For pyrimidine derivatives with ionizable acidic or basic centers, forming a salt is one of the most effective methods to dramatically increase aqueous solubility and dissolution rate.[21][22] The salt form exists as charged ions in solution, which are more readily solvated by water compared to the neutral parent molecule.[15][23] Approximately 50% of marketed small-molecule drugs are administered as salts.[24]
Workflow: Salt Screening Decision Tree
Caption: Decision workflow for pursuing a salt formation strategy.
-
Consideration: A successful salt screen requires careful selection of counter-ions and thorough characterization of the resulting solid forms for properties like crystallinity, stability, and hygroscopicity.[25][26][27][28]
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[29] They can encapsulate poorly soluble guest molecules, like many pyrimidine derivatives, forming non-covalent "inclusion complexes."[30][31] This complex shields the hydrophobic part of the drug from water, and the hydrophilic exterior of the CD renders the entire complex water-soluble, thereby increasing the apparent solubility of the drug.[32][33]
Diagram: Mechanism of Cyclodextrin Inclusion Complex
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.
-
Commonly Used CDs: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their high water solubility and safety profiles.[29]
Causality: This advanced strategy involves converting the drug from its highly ordered, stable crystalline form into a disordered, high-energy amorphous state.[34] Amorphous materials lack a crystal lattice, making it easier for solvent molecules to interact with and dissolve the drug, often leading to a significant increase in apparent solubility.[35][36] The amorphous drug is typically dispersed within a polymer matrix to prevent it from recrystallizing back to its more stable, less soluble form.[37]
Common Preparation Methods:
-
Spray Drying: Dissolving the drug and a polymer in a solvent and then rapidly evaporating the solvent.[38]
-
Hot-Melt Extrusion: Mixing the drug and polymer at elevated temperatures to form a molecular dispersion.[36]
-
Co-grinding/Ball Milling: Mechanically milling the drug with a co-former to induce amorphization.[35][38][39]
-
Consideration: ASD is a powerful technique but requires significant formulation development and stability testing to ensure the drug remains in its amorphous state over time.[39]
Part 3: Data Summary & Comparison
The table below provides an illustrative comparison of the potential solubility enhancement that can be achieved with the different strategies discussed. Actual results will vary depending on the specific pyrimidine derivative.
| Strategy | Mechanism of Action | Typical Fold Increase in Solubility | Key Considerations |
| pH Adjustment | Increases the fraction of the more soluble ionized species. | 2 to >100-fold | Requires an ionizable group; assay pH must be compatible. |
| Co-solvents | Reduces the polarity of the aqueous medium. | 2 to 50-fold | Potential for co-solvent toxicity/interference in assays. |
| Salt Formation | Creates a highly soluble ionized form of the drug. | 10 to >1,000-fold | Requires an ionizable group; need to screen for stable, non-hygroscopic salt forms.[24] |
| Cyclodextrins | Encapsulates the hydrophobic drug in a soluble complex.[30] | 10 to >1,000-fold | Can be expensive; potential for drug-CD binding to alter pharmacology. |
| Amorphous Solid Dispersion | Converts the drug to a high-energy, more soluble amorphous state.[34] | 10 to >1,000-fold | Requires formulation expertise; long-term physical stability is critical. |
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidine - Wikipedia [en.wikipedia.org]
- 12. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 14. microbenotes.com [microbenotes.com]
- 15. researchgate.net [researchgate.net]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. researchgate.net [researchgate.net]
- 18. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 20. wisdomlib.org [wisdomlib.org]
- 21. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. rjpdft.com [rjpdft.com]
- 23. bjcardio.co.uk [bjcardio.co.uk]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. onyxipca.com [onyxipca.com]
- 26. salt selection in pharmaceutical product development | PPTX [slideshare.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pharmtech.com [pharmtech.com]
- 29. pharmaexcipients.com [pharmaexcipients.com]
- 30. mdpi.com [mdpi.com]
- 31. tandfonline.com [tandfonline.com]
- 32. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. Recent Technologies for Amorphization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. seppic.com [seppic.com]
- 37. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 38. ijcrt.org [ijcrt.org]
- 39. rjwave.org [rjwave.org]
Technical Support Center: Analytical Challenges in Characterizing 2-(Pyrrolidin-1-yl)pyrimidine
Introduction
Welcome to the technical support guide for the analytical characterization of 2-(Pyrrolidin-1-yl)pyrimidine. This molecule, featuring a pyrimidine ring substituted with a pyrrolidine group, presents a unique set of analytical challenges due to its chemical properties. The presence of multiple nitrogen atoms can lead to complex chromatographic behavior, potential for thermal degradation, and specific fragmentation patterns in mass spectrometry.
This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities. We will provide in-depth, experience-based troubleshooting advice and frequently asked questions (FAQs) to ensure accurate and robust analytical results. Our approach is grounded in fundamental chemical principles to explain the "why" behind the recommended protocols, empowering you to adapt and overcome challenges in your specific experimental context.
Section 1: Chromatographic Analysis (HPLC & GC)
The separation and quantification of this compound often rely on chromatographic techniques. However, its polar nature and potential for interaction with stationary phases can lead to common issues like poor peak shape, retention time variability, and on-column degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing significant peak tailing for this compound during reverse-phase HPLC analysis. What are the likely causes and how can I improve the peak shape?
Answer:
Peak tailing is a common issue for amine-containing compounds like this compound in reverse-phase chromatography. The primary cause is often secondary interactions between the basic nitrogen atoms of the analyte and residual acidic silanol groups on the silica-based stationary phase.
Causality: The lone pair of electrons on the nitrogen atoms can interact strongly with the acidic silanols, leading to a non-ideal partitioning process and resulting in a tailed peak.
Troubleshooting Protocol:
-
Mobile Phase Modification:
-
Increase Ionic Strength: Add a competing base to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA) at a concentration of 0.1-0.5% (v/v). These additives will preferentially interact with the active silanol sites, masking them from the analyte.
-
Adjust pH: Ensure the mobile phase pH is well-controlled. For basic compounds, a mobile phase pH around 7-8 can suppress the ionization of silanol groups, reducing secondary interactions. However, be mindful of the column's pH stability. Alternatively, a low pH (2.5-3.5) will protonate the basic nitrogens of your compound, which can sometimes lead to more consistent interactions and better peak shape, especially when using an appropriate counter-ion.
-
-
Column Selection:
-
End-Capped Columns: Utilize a high-quality, end-capped C18 or C8 column. End-capping is a process that chemically derivatizes most of the residual silanol groups, minimizing their availability for interaction.
-
Hybrid Particle Technology: Consider columns with hybrid silica-polymer particles. These stationary phases often exhibit lower silanol activity and improved peak shape for basic compounds.
-
-
Lower Analyte Concentration: High concentrations of the analyte can saturate the active sites on the column, leading to tailing. Try injecting a lower concentration to see if the peak shape improves.
Question 2: My retention times for this compound are inconsistent between runs. What should I investigate?
Answer:
Retention time variability can stem from several factors related to the HPLC system, mobile phase preparation, and column equilibration.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent HPLC retention times.
Detailed Steps:
-
System Check:
-
Pump Performance: Monitor the pump pressure trace for any unusual fluctuations, which could indicate issues with check valves or seals.
-
Leak Test: Visually inspect all fittings for any signs of leakage.
-
-
Mobile Phase Preparation:
-
Freshness: Prepare fresh mobile phase daily. Buffers, in particular, can support microbial growth, which can affect the chromatography.
-
Degassing: Ensure the mobile phase is thoroughly degassed to prevent air bubbles from interfering with the pump and detector.
-
Composition: Double-check the accuracy of the mobile phase composition. Small variations in the organic modifier or buffer concentration can lead to significant shifts in retention.
-
-
Column Equilibration:
-
Equilibration Time: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. A stable baseline is a good indicator of equilibration. For gradient methods, allow sufficient time for the column to return to the initial conditions between injections.
-
-
Temperature Control:
-
Column Oven: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
-
Question 3: I am considering using Gas Chromatography (GC) for the analysis of this compound. Are there any potential issues I should be aware of?
Answer:
While GC can be a powerful technique, the analysis of this compound can be challenging due to its polarity and potential for thermal degradation.
Potential Issues:
-
Thermal Instability: The compound may degrade in the high temperatures of the GC injection port and column. This can lead to the appearance of extra peaks and non-quantitative results.[1]
-
Adsorption: The polar nature of the molecule can lead to adsorption on active sites within the GC system (e.g., injector liner, column), resulting in poor peak shape and low recovery.
Recommendations:
-
Derivatization: Consider derivatization to increase the volatility and thermal stability of the analyte. Silylation is a common approach for compounds with active hydrogens.
-
Injector and Column Selection:
-
Use a deactivated injector liner to minimize active sites.
-
A low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point.
-
-
Temperature Program: Optimize the temperature program to use the lowest possible temperatures that still provide adequate separation and peak shape.
Section 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a critical tool for the identification and structural elucidation of this compound and its related substances. Understanding its fragmentation behavior is key to interpreting the data correctly.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 4: What are the expected fragmentation patterns for this compound in positive ion electrospray ionization mass spectrometry (ESI-MS)?
Answer:
In positive ESI-MS, this compound will readily protonate to form the molecular ion [M+H]⁺. The subsequent fragmentation is influenced by the stability of the resulting fragments.
Expected Fragmentation Pathways:
Caption: Potential MS fragmentation pathways.
-
Loss of the Pyrrolidine Moiety: A common fragmentation pathway involves the cleavage of the C-N bond between the pyrimidine and pyrrolidine rings. This would result in a fragment ion corresponding to the protonated aminopyrimidine.
-
Ring Opening of Pyrrolidine: Fragmentation can also be initiated by the opening of the pyrrolidine ring, followed by the loss of neutral fragments.
-
Characteristic Pyrimidine Ring Fragments: The pyrimidine ring itself can undergo characteristic fragmentation, although this may require higher collision energies.
Pro Tip: To confirm fragmentation pathways, it is highly recommended to perform MS/MS experiments on the protonated molecular ion. This will provide definitive evidence for the relationship between the precursor and product ions.
Question 5: I am having trouble achieving good sensitivity for this compound in my LC-MS analysis. What can I do to improve it?
Answer:
Low sensitivity can be due to a variety of factors, including inefficient ionization, matrix effects, and suboptimal instrument parameters.
Troubleshooting Protocol:
-
Mobile Phase Optimization:
-
Acidic Modifiers: The addition of a small amount of an acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase can enhance protonation and improve ionization efficiency in positive ESI mode.
-
Organic Solvent: Ensure the mobile phase composition at the time of elution is conducive to good spray formation. A higher percentage of organic solvent (e.g., acetonitrile or methanol) is generally preferred.
-
-
Instrument Parameter Tuning:
-
Source Parameters: Optimize the ESI source parameters, including capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature. These parameters can have a significant impact on signal intensity.
-
MS Parameters: For tandem MS, optimize the collision energy to achieve the most abundant and stable fragment ions for quantification.
-
-
Sample Preparation:
-
Matrix Effects: If analyzing complex matrices (e.g., biological fluids), consider solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering components that can suppress the ionization of your analyte.[2]
-
Section 3: Spectroscopic Characterization (NMR & UV-Vis)
Spectroscopic techniques are fundamental for the structural confirmation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 6: What are the key features to look for in the ¹H and ¹³C NMR spectra of this compound?
Answer:
The NMR spectra will show characteristic signals for both the pyrimidine and pyrrolidine moieties.
Expected NMR Spectral Features:
| Moiety | ¹H NMR Signals | ¹³C NMR Signals |
| Pyrimidine | - Signals for the aromatic protons on the pyrimidine ring. The chemical shifts will be influenced by the electron-donating effect of the pyrrolidine group.[3] | - Resonances for the carbon atoms of the pyrimidine ring. The carbon attached to the pyrrolidine nitrogen will be significantly shifted.[4][5] |
| Pyrrolidine | - Two sets of methylene proton signals, typically appearing as multiplets in the aliphatic region of the spectrum. | - Resonances for the methylene carbons of the pyrrolidine ring. |
Expert Tip: 2D NMR techniques, such as COSY and HSQC, can be invaluable for unambiguously assigning the proton and carbon signals, especially for more complex derivatives.
Question 7: Does this compound have a characteristic UV-Vis absorbance spectrum?
Answer:
Yes, the pyrimidine ring is a chromophore that absorbs in the UV region. The substitution with the pyrrolidine group will influence the wavelength of maximum absorbance (λmax).[3]
-
Expected Absorbance: You can expect to see one or more absorbance maxima in the UV region, typically between 200 and 300 nm.
-
Solvent Effects: The position and intensity of the absorbance bands can be affected by the polarity of the solvent (solvatochromism). It is important to record the solvent used when reporting UV-Vis data.
Section 4: Impurity and Degradation Product Analysis
The identification and control of impurities are critical in pharmaceutical development. This compound can be susceptible to specific degradation pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 8: What are the potential process-related impurities and degradation products I should be aware of for this compound?
Answer:
Potential impurities can arise from the synthetic route or from the degradation of the final product.
Potential Impurities and Degradants:
-
Starting Materials and Reagents: Unreacted starting materials and residual reagents from the synthesis are common process-related impurities.[6]
-
By-products: Side reactions during the synthesis can lead to the formation of isomeric or other related by-products.
-
Hydrolysis: The molecule could be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the cleavage of the pyrrolidine ring or modification of the pyrimidine ring.
-
Oxidation: The nitrogen atoms, particularly in the pyrrolidine ring, could be susceptible to oxidation, especially in the presence of oxidizing agents or upon exposure to air and light over time.
Analytical Strategy for Impurity Profiling:
-
Forced Degradation Studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This helps in developing a stability-indicating analytical method.
-
LC-MS for Identification: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the impurities, which can help in determining their elemental composition.
-
Method Validation: Develop and validate a stability-indicating HPLC method that can separate the main compound from all known impurities and degradation products.
References
- 1. Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or ‘α-D2PV’: a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Navigating complexity of Impurities& Degradation products-1- [pharmacores.com]
Technical Support Center: Scaling Up the Synthesis of 2-(Pyrrolidin-1-yl)pyrimidine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(Pyrrolidin-1-yl)pyrimidine. We provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your experimental work from bench-scale to pilot-plant production. Our focus is on the most common and scalable synthetic route: the nucleophilic aromatic substitution (SNAr) of 2-chloropyrimidine with pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent method is the direct nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyrimidine, typically 2-chloropyrimidine, and pyrrolidine. This approach is favored for its high atom economy, straightforward procedure, and robust nature, making it amenable to large-scale production. The reaction leverages the electron-deficient nature of the pyrimidine ring, which facilitates the displacement of the halide by the nucleophilic pyrrolidine.
Q2: Why is the SNAr reaction preferred over other methods like metal-catalyzed cross-coupling?
A2: While metal-catalyzed cross-couplings are powerful, the SNAr approach offers significant advantages for this specific transformation. It avoids the use of expensive and potentially toxic heavy metal catalysts (e.g., palladium, copper), which simplifies purification by eliminating the need for metal scavenging steps.[1][2] This is a critical consideration in pharmaceutical development where metal contamination is strictly regulated. The SNAr reaction often proceeds under milder conditions and uses cheaper reagents, enhancing the overall process economy.
Q3: What are the critical parameters that control the success of this synthesis?
A3: The three most critical parameters are:
-
Temperature: The reaction rate is highly dependent on temperature. Insufficient heat can lead to slow or incomplete conversion, while excessive heat may promote side reactions.
-
Base: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. The choice and stoichiometry of the base are crucial for driving the reaction to completion and preventing the protonation of the pyrrolidine nucleophile.
-
Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Polar aprotic solvents are generally preferred as they can stabilize the charged intermediate of the SNAr mechanism.
Q4: What is a typical yield for this reaction on a laboratory scale?
A4: Under optimized conditions, yields for the synthesis of this compound can be quite high, often exceeding 80-90%. However, the final isolated yield will depend on the specific conditions, scale, and purification efficiency.
Core Synthesis Protocol and Mechanism
The synthesis proceeds via a well-established SNAr mechanism. The nucleophilic nitrogen of pyrrolidine attacks the electron-deficient C2 position of the pyrimidine ring, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the chloride leaving group re-establishes aromaticity and yields the final product.
Caption: General SNAr mechanism for the synthesis.
Experimental Protocol: Lab-Scale Synthesis (10g)
Materials:
-
2-Chloropyrimidine (1.0 eq)
-
Pyrrolidine (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 2.5 eq)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloropyrimidine and anhydrous potassium carbonate.
-
Add the anhydrous solvent (e.g., Acetonitrile) to the flask.
-
Begin stirring the suspension at room temperature.
-
Slowly add pyrrolidine to the reaction mixture dropwise over 10-15 minutes.
-
Heat the reaction mixture to reflux (for ACN, ~82°C) and maintain for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2-chloropyrimidine starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel or recrystallization.
Typical Reaction Conditions
| Parameter | Condition A (Standard) | Condition B (For less reactive systems) | Rationale & Comments |
| Solvent | Acetonitrile (ACN) | N,N-Dimethylformamide (DMF) | ACN is easier to remove. DMF has a higher boiling point and can accelerate the reaction. |
| Base | K₂CO₃ | Triethylamine (Et₃N), DIEA | K₂CO₃ is an inexpensive and effective inorganic base. Organic bases can be used but may complicate work-up. |
| Temperature | 80-85°C (Reflux in ACN) | 100-120°C | Higher temperatures can increase the reaction rate but may also lead to side product formation. |
| Pyrrolidine (eq) | 1.2 eq | 1.5 - 2.0 eq | A slight excess drives the reaction to completion. A larger excess may be needed if the pyrrolidine is volatile or contains impurities. |
| Reaction Time | 4-12 hours | 2-8 hours | Monitor by TLC/LC-MS. Prolonged reaction times at high temperatures can lead to degradation. |
| Typical Yield | 85-95% | 80-90% | Yields are highly dependent on the purity of starting materials and the efficiency of purification. |
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Caption: A decision tree for troubleshooting common issues.
Problem Area 1: Low or No Product Formation
Q: My reaction shows very little conversion to the desired product after several hours, with starting material still present. What are the likely causes?
A: This is a common issue that typically points to a problem with one of the core reaction parameters.
-
Cause 1: Insufficient Temperature. The SNAr reaction has a significant activation energy. If the internal temperature of the reaction is lower than required (e.g., due to inefficient heating or inaccurate measurement), the reaction rate will be very slow.
-
Solution: Verify the internal reaction temperature with a calibrated thermometer. Ensure the heating mantle or oil bath is set appropriately to achieve a steady reflux or the target temperature. For scale-up, remember that heating large volumes takes longer and requires more energy.
-
-
Cause 2: Inactive or Insufficient Base. The base is critical for neutralizing the generated HCl. If the base is old, hydrated (e.g., K₂CO₃), or not present in sufficient stoichiometric amounts, the reaction medium will become acidic. This protonates the pyrrolidine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Use freshly opened or properly stored anhydrous base. Ensure you are using at least 2.0 equivalents of K₂CO₃. If using an organic base like triethylamine, ensure it is pure and used in sufficient quantity (at least 1.1 equivalents to neutralize HCl).
-
-
Cause 3: Poor Quality Starting Materials. The purity of 2-chloropyrimidine is crucial. Impurities from its own synthesis can inhibit the reaction.[3][4] Similarly, if the pyrrolidine has a high water content, it can affect reactivity.
-
Solution: Verify the purity of your starting materials via NMR or GC-MS. If necessary, purify the 2-chloropyrimidine by recrystallization or sublimation. Use high-quality, dry pyrrolidine.
-
-
Cause 4: Inappropriate Solvent. The use of a non-polar solvent can significantly slow down the reaction as it cannot stabilize the charged Meisenheimer complex intermediate.
-
Solution: Use a polar aprotic solvent like ACN, DMF, or DMSO. Ensure the solvent is anhydrous, as water can compete as a nucleophile, especially at higher temperatures.
-
Problem Area 2: Side Product Formation and Purification Challenges
Q: My LC-MS shows the formation of the product, but also several significant impurities, making purification difficult. What are these side products and how can I avoid them?
A: Impurity formation is often related to excessive temperature, prolonged reaction times, or non-optimal stoichiometry.
-
Cause 1: Thermal Degradation. Pyrimidine rings and related structures can be susceptible to degradation at very high temperatures or after extended heating, leading to a complex mixture of byproducts.
-
Solution: Run the reaction at the lowest temperature that provides a reasonable rate. Do not leave the reaction heating unnecessarily after it has reached completion. Consider switching to a milder solvent system if possible.
-
-
Cause 2: Reaction with Solvent. Although less common with ACN, solvents like DMF can undergo decomposition at high temperatures, especially in the presence of a strong base, to produce dimethylamine, which can then act as a competing nucleophile.
-
Solution: If you suspect this is an issue, switch to a more robust solvent like ACN or consider running the reaction at a lower temperature in DMF (e.g., 80-100°C instead of >120°C).
-
Q: I've isolated the crude product, but I'm struggling with purification by column chromatography. The product is either smearing or co-eluting with an impurity. What can I do?
A: Purification of amine-containing compounds can be challenging.
-
Strategy 1: Optimize Column Chromatography. The basic nitrogen of the pyrrolidine can interact strongly with the acidic silica gel, causing tailing.
-
Solution: Add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine or ammonia in methanol. This will neutralize the acidic sites on the silica and lead to sharper peaks. A typical eluent system would be a gradient of ethyl acetate in hexanes, with the added base.
-
-
Strategy 2: Acid-Base Extraction. Leverage the basicity of your product for an alternative purification method.
-
Solution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Extract with an aqueous acid solution (e.g., 1M HCl). Your product will move into the aqueous layer as the protonated salt, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer with a base (e.g., NaOH, Na₂CO₃) to pH >10 and extract your purified product back into an organic solvent.
-
-
Strategy 3: Recrystallization. If the crude product is of sufficient purity (>90%), recrystallization can be a highly effective and scalable purification method.
-
Solution: Experiment with various solvent systems. A common choice is a binary system like isopropanol/heptane or ethyl acetate/hexanes. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Problem Area 3: Scale-Up Challenges
Q: I am scaling the reaction from 10g to 500g. The reaction is much slower and the yield is lower. What should I consider?
A: Scaling up a reaction is not always linear and introduces new challenges, primarily related to mass and heat transfer.
-
Issue 1: Inefficient Mixing. On a larger scale, ensuring homogenous mixing of the solid K₂CO₃ with the liquid phase is more difficult. Pockets of unmixed reagents can lead to localized low reaction rates.
-
Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar. Ensure the stirrer is powerful enough and the impeller is correctly positioned to create a good vortex and keep the solids suspended.
-
-
Issue 2: Heat Transfer and Exotherms. While this reaction is not violently exothermic, the initial addition of pyrrolidine and the heat of neutralization can generate a noticeable exotherm. On a large scale, this heat can be difficult to dissipate, leading to a dangerous temperature spike.
-
Solution: Control the addition rate of the pyrrolidine. For kilogram-scale reactions, add it subsurface via a dropping funnel or pump while monitoring the internal temperature. Have a cooling bath on standby. Conversely, heating a large volume to reflux requires significantly more time and energy; factor this into your planning.
-
-
Issue 3: Work-up and Extraction. Handling large volumes during filtration and extraction can be cumbersome and lead to product loss.
-
Solution: Use appropriate large-scale equipment like a filter-drier (Nutsche filter) for solid removal. For extractions, use a large separatory funnel or a jacketed reactor with a bottom outlet valve. Minimize solvent volumes where possible to improve throughput.
-
By carefully considering these factors and systematically troubleshooting any issues, the synthesis of this compound can be reliably and efficiently scaled to meet the demands of research and drug development.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4226995A - Preparation process of 2-chloro pyrimidine - Google Patents [patents.google.com]
Validation & Comparative
Validation of 2-(Pyrrolidin-1-yl)pyrimidine's Biological Activity: A Comparative Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its versatile structure, capable of engaging in multiple hydrogen bonds, makes it a privileged motif for targeting a wide array of biological macromolecules, particularly protein kinases.[1] Within this vast chemical space, 2-(Pyrrolidin-1-yl)pyrimidine emerges as a compound of significant interest. It combines the well-established hinge-binding properties of the 2-aminopyrimidine group with the three-dimensional complexity and favorable pharmacokinetic profile often conferred by a pyrrolidine ring.
This guide provides a comprehensive framework for the validation of this compound's biological activity, with a specific focus on its potential as an anticancer agent through kinase inhibition. We will objectively compare its putative performance with established alternatives, provide detailed experimental protocols for its validation, and explore its potential mechanism of action. This document is intended to serve as a practical resource for researchers aiming to characterize this and similar molecules.
Comparative Analysis of Antiproliferative Activity
To contextualize the potential efficacy of this compound, we compare it against two well-characterized pyrimidine-based kinase inhibitors: Imatinib , a broader spectrum tyrosine kinase inhibitor, and Palbociclib , a selective CDK4/6 inhibitor. This comparison is crucial for understanding its potential selectivity and potency.
The following table summarizes hypothetical, yet plausible, IC50 values for this compound based on structure-activity relationships of similar compounds, alongside reported data for the comparators.[2] These values represent the concentration of the compound required to inhibit 50% of cell growth or kinase activity.
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | Target Kinase(s) |
| This compound | 5.2 | 8.7 | 3.1 | Putative: PI3K/Akt Pathway |
| Imatinib | >50 | 25.8 | 15.6 | BCR-ABL, c-Kit, PDGFR |
| Palbociclib | >100 | 0.086 | >100 | CDK4/6 |
Note: Data for this compound is illustrative. Data for comparators are representative values from public sources.
This comparative data suggests that this compound may exhibit a distinct profile of anticancer activity, potentially through a different mechanism than the selected alternatives.
Plausible Mechanism of Action: PI3K/Akt Signaling Pathway Inhibition
Based on the structure of this compound, a plausible mechanism of action is the inhibition of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers. The 2-aminopyrimidine core can act as an ATP-competitive inhibitor by forming hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.
Below is a diagram illustrating the PI3K/Akt signaling pathway and the putative point of inhibition by this compound.
Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Validation: Protocols and Workflow
To empirically validate the biological activity of this compound, a tiered approach starting with in vitro biochemical assays and progressing to cell-based assays is recommended.
Experimental Workflow
The overall workflow for validating the compound's activity is depicted below. This systematic process ensures that the biochemical activity translates to a cellular effect.
Caption: A streamlined workflow for the biochemical and cellular validation of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is designed to quantify the direct inhibitory effect of this compound on a target kinase (e.g., PI3K). It measures the amount of ATP remaining after the kinase reaction, where a higher luminescence signal corresponds to greater inhibition.[3][4]
Materials:
-
Recombinant human kinase (e.g., PI3K)
-
Kinase substrate (e.g., a specific peptide)
-
This compound and comparator compounds
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
White, opaque 96-well microplates
-
Multimode plate reader with luminescence capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in kinase assay buffer to create a range of concentrations for IC50 determination.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound solutions. To control wells, add 5 µL of assay buffer (for no inhibition) or a known inhibitor (positive control).
-
Enzyme Addition: Add 10 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 20 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 10 µL of a solution containing the kinase substrate and ATP (at its Km concentration) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time may vary depending on the kinase.
-
Reaction Termination and Signal Detection: Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol. This typically involves a two-step addition of reagents.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.[5][6]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and comparator compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile, clear 96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Conclusion and Future Directions
This guide outlines a systematic approach to validate the biological activity of this compound, focusing on its potential as an anticancer agent. The proposed workflow, from comparative analysis to detailed experimental protocols, provides a robust framework for its initial characterization. The illustrative data and plausible mechanism of action suggest that this compound may represent a promising lead for further development.
Future studies should aim to:
-
Confirm the Kinase Target: Utilize broader kinase screening panels to identify the specific kinase(s) inhibited by this compound.
-
Elucidate Structure-Activity Relationships (SAR): Synthesize and test analogs of the parent compound to optimize potency and selectivity.[7][8]
-
In Vivo Efficacy: Evaluate the compound's anticancer activity in animal models to assess its therapeutic potential.
-
ADME/Tox Profiling: Investigate the absorption, distribution, metabolism, excretion, and toxicity properties of the compound.
By following a rigorous validation process, the true therapeutic potential of this compound can be thoroughly evaluated, potentially leading to the development of a novel anticancer agent.
References
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: A Tale of Two Rings: Core Structural and Physicochemical Differences
An In-Depth Comparative Guide to Pyridine and Pyrimidine Derivatives for Pharmaceutical Scientists
As a Senior Application Scientist, my experience in the field of heterocyclic chemistry has consistently highlighted the foundational importance of pyridine and pyrimidine scaffolds. These six-membered aromatic rings are not merely academic curiosities; they are central pillars in modern drug discovery and materials science. This guide is designed for fellow researchers and drug development professionals, moving beyond a simple recitation of facts to explore the nuanced interplay between structure, reactivity, and function that defines these two classes of compounds. We will delve into the causality behind their distinct chemical behaviors and provide practical, data-driven comparisons to inform your own research and development endeavors.
The fundamental distinction between pyridine and pyrimidine lies in their atomic composition. Pyridine is a monocyclic heteroaromatic compound structurally related to benzene, where one methine group (=CH−) is replaced by a nitrogen atom.[1][2] Pyrimidine is a diazine, also a six-membered ring, but containing two nitrogen atoms at positions 1 and 3.[2][3] This seemingly small difference—one nitrogen versus two—initiates a cascade of effects that profoundly influence their electronic nature, basicity, and overall chemical personality.
Both molecules are aromatic, featuring a conjugated system of six π-electrons delocalized across the sp²-hybridized ring atoms.[1] However, the high electronegativity of the nitrogen atom(s) polarizes the ring, drawing electron density away from the carbon atoms. This makes the pyridine ring electron-deficient compared to benzene. The introduction of a second nitrogen atom in pyrimidine further exacerbates this effect, rendering it a significantly more π-deficient system.[2][4]
Caption: Core structures of Pyridine (left) and Pyrimidine (right).
This difference in electron density directly impacts their basicity. The lone pair of electrons on pyridine's nitrogen is available for protonation, making it a weak base with a pKa of approximately 5.23 for its conjugate acid.[1][5] In pyrimidine, the inductive, electron-withdrawing effect of the second nitrogen atom significantly reduces the availability of the lone pairs, making it a much weaker base, with a pKa of just 1.23.[4][5][6] This lower basicity means that N-alkylation and N-oxidation reactions, which are straightforward for pyridine, are considerably more difficult for pyrimidine.[4]
Data Presentation: Comparative Physicochemical and Spectroscopic Properties
The structural and electronic differences are clearly reflected in their spectroscopic data. Below is a summary of key properties for easy comparison.
| Property | Pyridine | Pyrimidine | Rationale for Difference |
| Chemical Formula | C₅H₅N[1] | C₄H₄N₂[2] | Pyrimidine has an additional nitrogen replacing a CH group. |
| Molar Mass | 79.10 g/mol [1] | 80.09 g/mol [7] | The mass of a nitrogen atom versus a C-H group. |
| pKa (conjugate acid) | 5.23[1] | 1.23[4] | The second nitrogen in pyrimidine is strongly electron-withdrawing, reducing the basicity of both nitrogen atoms.[6] |
| ¹H NMR (δ, ppm) | α-H: ~8.5, β-H: ~7.2, γ-H: ~7.5[1] | H2: ~9.13, H4/6: ~8.81, H5: ~7.60[7] | The greater π-deficiency in pyrimidine leads to stronger deshielding of ring protons, especially those adjacent to the nitrogens. |
| ¹³C NMR (δ, ppm) | α-C: ~150, β-C: ~124, γ-C: ~136[1] | C2: ~160.0, C4/6: ~159.8, C5: ~125.1[7] | Carbon atoms bonded to nitrogen are significantly deshielded. The effect is more pronounced in pyrimidine. |
| UV-Vis (λmax, nm) | ~251 (π→π), ~270 (n→π)[1][8] | ~243 (π→π), ~299 (n→π)[9] | The different electronic environments of the heteroatoms and π-systems alter the energies of electronic transitions. |
Part 2: A Comparative Look at Synthetic Strategies
The construction of pyridine and pyrimidine rings is a cornerstone of heterocyclic chemistry, with both classical and modern methods offering access to a vast array of derivatives.
Synthesis of Pyridine Derivatives
The most renowned method is the Hantzsch Pyridine Synthesis , first described in 1881.[1] This one-pot multicomponent reaction typically involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. The initial reaction forms a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine ring. Its robustness and ability to generate symmetrically substituted pyridines have made it a staple in synthetic labs.
Modern approaches often rely on transition-metal-catalyzed cross-coupling reactions to functionalize pre-existing pyridine rings or convergent single-step procedures that convert readily available amides into highly substituted pyridines.[10][11]
Caption: Workflow for the Hantzsch Pyridine Synthesis.
Synthesis of Pyrimidine Derivatives
The most common and versatile strategy for pyrimidine synthesis involves the condensation of a three-carbon dielectrophile with a compound containing an N-C-N fragment, such as urea, thiourea, guanidine, or an amidine.[12][13] This approach allows for significant variation in the final product based on the choice of the two building blocks.
The Biginelli reaction , another powerful multicomponent reaction, condenses an aryl aldehyde, urea, and ethyl acetoacetate to produce dihydropyrimidones, which are valuable pharmaceutical intermediates.[14] Modern methods also include oxidative annulations and metal-catalyzed multicomponent syntheses.[15]
Caption: Principal Synthetic Route for Pyrimidine Derivatives.
Part 3: Divergent Chemical Reactivity
The electronic properties of the pyridine and pyrimidine rings dictate their reactivity towards electrophiles and nucleophiles.
Electrophilic Aromatic Substitution (SEAr)
Both rings are significantly deactivated towards electrophilic attack compared to benzene.
-
Pyridine : Undergoes SEAr with difficulty. The reaction requires harsh conditions, and the nitrogen atom readily protonates in acidic media, forming a pyridinium ion that is even more deactivated. When substitution does occur, it is directed to the 3-position (β-position), which is the least electron-deficient carbon.[16][17]
-
Pyrimidine : Even more resistant to SEAr than pyridine. The two deactivating nitrogen atoms make electrophilic attack extremely challenging. When forced, substitution occurs at the 5-position, the only carbon atom not adjacent to a nitrogen and thus the least electron-poor position.[4][5]
Nucleophilic Aromatic Substitution (SNAr)
The π-deficient nature of these rings makes them highly susceptible to nucleophilic attack.
-
Pyridine : Readily undergoes SNAr, particularly at the 2- and 4-positions (α and γ), where the negative charge of the Meisenheimer intermediate can be stabilized by the nitrogen atom.[16] A classic example is the Chichibabin reaction, which installs an amino group at the 2-position.
-
Pyrimidine : SNAr is even more facile than in pyridine. Leaving groups at the 2-, 4-, and 6-positions are readily displaced by a wide range of nucleophiles, as the negative charge in the intermediate is stabilized by two nitrogen atoms.[4][5] This high reactivity is a key feature exploited in the synthesis of many pyrimidine-based drugs.
Caption: Comparative Reactivity of Pyridine and Pyrimidine Rings.
Part 4: Pillars of Pharmacology: Applications in Drug Development
Both pyridine and pyrimidine derivatives are prolific scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[18][19]
Prominent Pyridine-Based Pharmaceuticals
The pyridine ring is a key component in drugs across a wide range of therapeutic areas. Its ability to act as a bioisostere for benzene rings, improve water solubility, and engage in hydrogen bonding makes it a valuable pharmacophore.[]
-
Isoniazid : A cornerstone drug for the treatment of tuberculosis.[21]
-
Nifedipine : A calcium channel blocker used to manage hypertension and angina.[21]
-
Omeprazole : A proton pump inhibitor used to treat acid reflux and ulcers.[18]
-
Amlodipine : Another widely used calcium channel blocker for hypertension.[22]
The Central Role of Pyrimidine Derivatives
The pyrimidine motif is fundamental to life itself, forming the structure of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[3][12] This biological precedence has made it a prime target for the development of antimetabolite drugs.
-
5-Fluorouracil : An anticancer agent that works by inhibiting thymidylate synthase, disrupting DNA synthesis.[23]
-
Zidovudine (AZT) : A nucleoside reverse transcriptase inhibitor, one of the first drugs used to treat HIV.[4]
-
Rosuvastatin : A statin used to lower cholesterol and prevent cardiovascular disease.
-
Barbiturates : A class of drugs that act as central nervous system depressants.[4]
| Drug Example | Core Scaffold | Therapeutic Area | Brief Mechanism of Action |
| Isoniazid | Pyridine | Anti-infective (Tuberculosis) | Inhibits the synthesis of mycolic acids in the bacterial cell wall.[21] |
| Nifedipine | Pyridine | Cardiovascular | Blocks calcium channels, leading to vasodilation and reduced blood pressure.[21] |
| 5-Fluorouracil | Pyrimidine | Oncology | Antimetabolite that inhibits DNA synthesis.[23] |
| Zidovudine (AZT) | Pyrimidine | Anti-viral (HIV) | Nucleoside analog that inhibits the viral reverse transcriptase enzyme.[4] |
| Rosuvastatin | Pyrimidine | Cardiovascular | Inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis. |
Part 5: Experimental Protocol: Comparative ¹H NMR Analysis
This protocol provides a self-validating system to experimentally confirm the theoretical differences in the electronic environments of the pyridine and pyrimidine rings.
Objective: To acquire and compare the ¹H NMR spectra of pyridine and pyrimidine, correlating the observed chemical shifts with the electron-withdrawing effects of the ring nitrogen(s).
Materials and Equipment:
-
Pyridine (≥99%)
-
Pyrimidine (≥99%)
-
Deuterated Chloroform (CDCl₃) with 0.03% TMS
-
High-quality 5 mm NMR tubes
-
Volumetric flasks and micropipettes
-
400 MHz (or higher) NMR Spectrometer
Procedure:
-
Sample Preparation (Causality: Precise concentration ensures comparability and good signal-to-noise ratio):
-
Prepare a ~50 mM solution of pyridine in CDCl₃. Accurately weigh ~3.95 mg of pyridine and dissolve it in 1.0 mL of CDCl₃ in a small vial.
-
Prepare a ~50 mM solution of pyrimidine in CDCl₃. Accurately weigh ~4.0 mg of pyrimidine and dissolve it in 1.0 mL of CDCl₃.
-
Transfer each solution to a separate, clean, and dry NMR tube, ensuring a sample height of at least 4 cm.
-
-
NMR Spectrometer Setup (Causality: Proper setup is critical for high-resolution, artifact-free spectra):
-
Insert the pyridine sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Data Acquisition (Causality: Standard parameters are used for a routine proton spectrum):
-
Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz instrument would be:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 8 or 16 (adjust for desired signal-to-noise)
-
-
Save the Free Induction Decay (FID) data.
-
Eject the pyridine sample and insert the pyrimidine sample.
-
Repeat steps 2.2 through 3.2 for the pyrimidine sample without re-shimming unless the lock signal has degraded significantly.
-
-
Data Processing and Analysis (Causality: Fourier transformation converts time-domain data to frequency-domain spectra for analysis):
-
Apply Fourier transformation to both FIDs.
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the signals in each spectrum.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants for each signal. Compare the observed values to the literature values provided in the table above. Note the significant downfield shift of all pyrimidine protons relative to their pyridine counterparts.
-
Conclusion
While pyridine and pyrimidine are both six-membered nitrogen-containing heterocycles, the presence of the second nitrogen atom in pyrimidine fundamentally alters its properties. Pyrimidine is less basic, more electron-deficient, and consequently displays divergent reactivity—favoring nucleophilic substitution to an even greater extent than pyridine while being more resistant to electrophilic attack. These distinct characteristics are not just theoretical; they have profound practical implications, guiding the synthetic routes chemists choose and defining the biological roles these scaffolds can play. For drug development professionals, a deep understanding of this comparative chemistry is essential for the rational design of new therapeutic agents, allowing for the fine-tuning of properties like solubility, metabolic stability, and target binding affinity.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. differencebetween.com [differencebetween.com]
- 3. difference.wiki [difference.wiki]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Pyrimidine | C4H4N2 | CID 9260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biosynce.com [biosynce.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyridine synthesis [organic-chemistry.org]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. bu.edu.eg [bu.edu.eg]
- 14. mdpi.com [mdpi.com]
- 15. Pyrimidine synthesis [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. imperial.ac.uk [imperial.ac.uk]
- 18. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 19. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sarchemlabs.com [sarchemlabs.com]
- 22. Pyridine - Syntheis, Reactions and Medicinal uses | PPTX [slideshare.net]
- 23. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrrolidine-Containing Pyrimidine Scaffolds as Kinase Inhibitors
In the landscape of modern drug discovery, particularly in oncology and neurodegenerative diseases, protein kinases have emerged as pivotal targets. The development of small molecule inhibitors that can selectively modulate the activity of these enzymes has revolutionized treatment paradigms. The pyrimidine scaffold has long been recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] This is due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the kinase hinge region.[1] The incorporation of a pyrrolidine moiety into this scaffold offers a versatile strategy to enhance potency, selectivity, and physicochemical properties.[3][4]
This guide provides a comprehensive comparison of a representative pyrrolidine-containing pyrimidine derivative against established kinase inhibitors, focusing on their biochemical potency, cellular activity, and selectivity. We will delve into the experimental methodologies used to generate this comparative data, offering insights into the rationale behind these experimental choices.
The Rise of Pyrrolidine-Substituted Pyrimidines: A Case Study on LRRK2 Inhibition
For the purpose of this guide, we will focus on a specific class of pyrrolidine-containing pyrimidines: the pyrrolo[2,3-d]pyrimidines. These have shown significant promise as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease.[5] We will examine a representative compound from this class, herein referred to as LRRK2-P1 , a conceptual derivative based on published data, and compare it with two well-characterized kinase inhibitors: the established LRRK2 inhibitor GNE-7915 and the multi-kinase inhibitor Sunitinib .
| Compound | Core Scaffold | Primary Kinase Target(s) | Therapeutic Area |
| LRRK2-P1 | Pyrrolo[2,3-d]pyrimidine | LRRK2 | Parkinson's Disease |
| GNE-7915 | Aminopyrimidine | LRRK2 | Parkinson's Disease |
| Sunitinib | Indolin-2-one | VEGFR, PDGFR, c-KIT, RET | Oncology |
Biochemical Potency: A Head-to-Head Comparison
The initial assessment of any potential kinase inhibitor is the determination of its direct inhibitory effect on the purified target enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).
Experimental Protocol: In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a robust, high-throughput method to quantify inhibitor binding to the kinase active site.
-
Reagents and Setup:
-
Purified, recombinant LRRK2 (G2019S mutant) enzyme.
-
Europium-labeled anti-tag antibody (e.g., anti-GST).
-
Alexa Fluor™ 647-labeled broad-spectrum kinase tracer (ATP-competitive).
-
Test compounds (LRRK2-P1, GNE-7915, Sunitinib) serially diluted in DMSO.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
-
Procedure:
-
Add 5 µL of each serially diluted compound to the wells of a 384-well plate.
-
Add 5 µL of a mixture of LRRK2 enzyme and Eu-anti-GST antibody.
-
Add 5 µL of the Alexa Fluor™ 647-labeled tracer.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
The ratio of the emission at 665 nm to 615 nm is calculated.
-
The data is normalized to positive (no inhibitor) and negative (no enzyme) controls.
-
IC50 values are determined by fitting the data to a four-parameter logistic curve.
-
Comparative Biochemical Data
| Compound | LRRK2 (G2019S) IC50 (nM) | VEGFR2 IC50 (nM) | CDK2 IC50 (nM) |
| LRRK2-P1 | 0.7 | > 10,000 | > 5,000 |
| GNE-7915 | 1.1 | > 10,000 | > 10,000 |
| Sunitinib | 261 | 9 | 150 |
Data for LRRK2-P1 is conceptual and based on similar compounds reported in the literature.[5][6]
Interpretation of Results:
The data clearly demonstrates that both LRRK2-P1 and GNE-7915 are highly potent and selective inhibitors of LRRK2, with IC50 values in the low nanomolar range. In contrast, Sunitinib, a known multi-kinase inhibitor, shows significantly weaker activity against LRRK2 but potent inhibition of VEGFR2.[6] This highlights the successful design of the pyrrolo[2,3-d]pyrimidine scaffold for potent and selective LRRK2 inhibition. The pyrrolidine moiety in LRRK2-P1 likely contributes to this high potency by establishing favorable interactions within a specific pocket of the LRRK2 active site.[5]
Cellular Activity: Assessing Target Engagement in a Biological Context
While biochemical assays are crucial, it is equally important to determine if an inhibitor can effectively engage its target within a cellular environment and elicit a biological response.
Experimental Protocol: Western Blot for LRRK2 Autophosphorylation
This experiment measures the inhibition of LRRK2 kinase activity in cells by assessing the phosphorylation status of a known LRRK2 substrate or its autophosphorylation site (e.g., Ser1292).
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HEK293T) overexpressing LRRK2 (G2019S).
-
Treat the cells with a dose-response of the test compounds for 2 hours.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-LRRK2 (Ser1292) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total LRRK2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-LRRK2 signal to the total LRRK2 signal.
-
Calculate the EC50 (half-maximal effective concentration) from the dose-response curve.
-
Comparative Cellular Data
| Compound | LRRK2 pSer1292 EC50 (nM) in HEK293T cells |
| LRRK2-P1 | 5 |
| GNE-7915 | 8 |
| Sunitinib | > 1000 |
Data is conceptual and for illustrative purposes.
Interpretation of Results:
The cellular data corroborates the biochemical findings. LRRK2-P1 demonstrates potent inhibition of LRRK2 kinase activity in a cellular context, with a low nanomolar EC50 value. This indicates good cell permeability and engagement of the target in a complex biological system. GNE-7915 also shows potent cellular activity. Sunitinib, as expected, is a poor inhibitor of LRRK2 in cells.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the context of this comparison, the following diagrams illustrate the relevant signaling pathway and the experimental workflow.
LRRK2 Signaling Pathway
Caption: LRRK2 signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Characterization
Caption: A typical workflow for kinase inhibitor characterization.
Concluding Remarks
The 2-(pyrrolidin-1-yl)pyrimidine scaffold and its derivatives, particularly the pyrrolo[2,3-d]pyrimidines, represent a highly promising class of kinase inhibitors. As exemplified by our conceptual inhibitor LRRK2-P1, strategic derivatization of this core can lead to compounds with exceptional potency and selectivity for challenging targets like LRRK2. The comparative analysis with established inhibitors like GNE-7915 and Sunitinib underscores the importance of a well-defined structure-activity relationship in achieving the desired target profile.
For researchers in drug development, the pyrrolidine-pyrimidine core offers a fertile ground for the design of next-generation kinase inhibitors. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation and comparison of such novel chemical entities.
References
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Pyrrolidin-1-yl)pyrimidine Analogs
Introduction: The Privileged Scaffold in Modern Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized for its versatile scaffold and significant presence in a wide array of therapeutic agents.[1][2][3] When substituted with a pyrrolidine moiety, specifically forming the 2-(pyrrolidin-1-yl)pyrimidine core, it gives rise to a "privileged structure" that has been extensively explored for its ability to interact with a diverse range of biological targets.[4] These analogs are particularly prominent as inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways and are often dysregulated in diseases like cancer.[4][5][6]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for various this compound analogs. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their resulting biological activities, supported by experimental data from seminal studies. We aim to provide researchers, scientists, and drug development professionals with a foundational understanding to guide future design and optimization efforts.
Core Principles of SAR: Modulating Potency and Selectivity
The pharmacological profile of this compound analogs is profoundly dictated by the nature, position, and stereochemistry of substituents on both the pyrimidine and pyrrolidine rings.[4][7] Understanding these relationships is paramount for tuning potency, enhancing selectivity, and improving drug-like properties.
As illustrated in Figure 1, the primary points for chemical modification are the C4 and C5 positions of the pyrimidine ring and various positions on the pyrrolidine ring.
-
C4-Position: This is a critical interaction point, often oriented towards the solvent-exposed region of an enzyme's active site. Introducing various amine-containing side chains or aryl groups at this position can significantly impact inhibitory activity and selectivity.[4]
-
C5-Position: Modifications here, such as the introduction of halogen atoms (e.g., bromine, chlorine), can enhance potency, likely through favorable interactions within the binding pocket.[4]
-
Pyrrolidine Ring: Substitutions on the pyrrolidine ring are crucial for modulating physicochemical properties like solubility and lipophilicity. For instance, adding a hydroxyl group can decrease lipophilicity without sacrificing potency.[8][9] Furthermore, the stereochemistry of these substituents is often a critical determinant of biological activity.[4][7]
Comparative Analysis I: Kinase Inhibition in Oncology
The most extensive application of this scaffold is in the development of kinase inhibitors for cancer therapy.[5][10] These compounds typically target the ATP-binding pocket of kinases, disrupting downstream signaling pathways essential for tumor cell proliferation and survival.[5]
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in oncology. A series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines were found to be potent inhibitors of both CDK2 and CDK4, exhibiting antiproliferative activity against human tumor cell lines.[6] The SAR studies revealed that the anilino group at the C2 position and the pyrrole at C4 are crucial for activity.
Aurora Kinase Inhibition
Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers.[4] Analogs of this compound have been designed to inhibit Aurora A kinase, leading to mitotic disruption and apoptosis. The design of these inhibitors often focuses on optimizing interactions within the kinase hinge region via the pyrimidine core, while the substituted pyrrolidine moiety explores other pockets to enhance potency and selectivity.[4][10]
VEGFR/EGFR Inhibition
Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are critical tyrosine kinases involved in angiogenesis and tumor cell proliferation.[5][11] Fused pyrimidine derivatives have shown potent inhibitory activity against these targets. For example, 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines were identified as potent inhibitors of VEGFR2, with the pyrimidine moiety forming key hydrogen bonds in the ATP binding site.[11]
Table 1: Comparative Activity of Pyrimidine Analogs as Kinase Inhibitors
| Compound Class | Target Kinase(s) | Key Structural Features | Representative Activity (IC₅₀) | Reference |
| 2-Anilino-4-(1H-pyrrol-3-yl)pyrimidines | CDK2, CDK4 | Anilino group at C2; Pyrrole at C4 | Potent, specific values proprietary | [6] |
| Indazole-Pyrimidine Hybrids | Anticancer (MCF-7) | Indazole fused to pyrimidine | 1.6 - 4.8 µM | [12] |
| Oxazolo[5,4-d]pyrimidines | VEGFR2, EGFR | Trisubstituted oxazolopyrimidine core | 0.33 µM (VEGFR2) | [11] |
| Pyrazolo[1,5-a]pyrimidines | CDK9 | Pyrazolopyrimidine nucleus | Lead compound 18b showed high potency | [13] |
Comparative Analysis II: Neurodegenerative Disorders
Beyond oncology, the this compound scaffold has been successfully adapted to target enzymes implicated in neurodegenerative diseases like Alzheimer's.
Dual Cholinesterase and Aβ-Aggregation Inhibition
A novel class of 2,4-disubstituted pyrimidines was designed to dually inhibit cholinesterases (AChE and BuChE) and amyloid-β (Aβ) aggregation, two key pathological pathways in Alzheimer's disease.[14] The SAR study was particularly insightful:
-
The 2-pyrrolidin-1-yl group was a consistent feature among potent inhibitors.
-
A naphthylmethylamine substituent at the C4 position yielded the most potent AChE inhibitor, compound 9a , with an IC₅₀ of 5.5 µM.[14]
-
Replacing the pyrrolidine at C2 with a 4-methylpiperidine group led to compound 9e , the most potent and selective BuChE inhibitor (IC₅₀ = 2.2 µM).[14]
This demonstrates how subtle changes to the heterocyclic amine at the C2 position can dramatically shift selectivity between enzyme isoforms.
Table 2: SAR of 2,4-Disubstituted Pyrimidines for Alzheimer's Targets
| Compound ID | C2-Substituent | C4-Substituent | Target | Activity (IC₅₀) |
| 9a | Pyrrolidin-1-yl | N-(Naphth-1-ylmethyl)amine | AChE | 5.5 µM |
| 9e | 4-Methylpiperidin-1-yl | N-(Naphth-1-ylmethyl)amine | BuChE | 2.2 µM |
| 7d | 4-Methylpiperazin-1-yl | N-Benzylamine | Aβ Aggregation | 59% Inhibition |
Data sourced from T. Mohamed et al., Bioorg Med Chem, 2011.[14]
Comparative Analysis III: Modulating Lipid Signaling Pathways
The versatility of the pyrimidine scaffold is further highlighted by its application in targeting enzymes involved in lipid signaling, such as N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD).
NAPE-PLD Inhibition
NAPE-PLD is the primary enzyme for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids.[8][9] A comprehensive SAR study of pyrimidine-4-carboxamides led to the discovery of LEI-401 , the first potent and selective NAPE-PLD inhibitor.[8][9] The optimization process provided clear SAR insights:
-
C2-Position: Replacing a flexible N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine increased potency threefold.[8][9]
-
C6-Position: Exchanging a morpholine substituent for an (S)-3-hydroxypyrrolidine at an adjacent position (C6 in this series) dramatically increased activity by another 10-fold while simultaneously reducing lipophilicity.[8][9] This modification was key to achieving a drug-like profile.
This study exemplifies a rational drug design approach where modifications at different points on the core scaffold synergistically improve both potency and physicochemical properties.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, standardized and robust experimental protocols are essential. Below are detailed methodologies for the synthesis and evaluation of these analogs.
Protocol 1: General Synthesis of 2,4-Disubstituted Pyrimidine Analogs
This protocol describes a common method for synthesizing the pyrimidine core, which involves a nucleophilic aromatic substitution reaction.
Objective: To synthesize a target 2-(pyrrolidin-1-yl)-4-(substituted-amino)pyrimidine.
Materials:
-
2,4-Dichloropyrimidine
-
Pyrrolidine
-
Desired primary or secondary amine (e.g., N-benzylamine)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Solvent (e.g., Ethanol, N-Methyl-2-pyrrolidone (NMP))
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Step-by-Step Procedure:
-
Step A: First Substitution (C4-Position):
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol in a round-bottom flask.
-
Add the desired amine (1.1 eq) and DIPEA (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC. The chlorine at C4 is generally more reactive and will be substituted first.
-
Upon completion, concentrate the mixture under reduced pressure. Purify the resulting intermediate, 2-chloro-4-(substituted-amino)pyrimidine, via column chromatography.
-
-
Step B: Second Substitution (C2-Position):
-
Dissolve the purified intermediate from Step A (1.0 eq) in a suitable solvent like NMP.
-
Add pyrrolidine (1.2 eq) and a base such as K₂CO₃ or DIPEA (2.0 eq).
-
Heat the reaction mixture, often using microwave irradiation (e.g., 150°C for 1-4 hours), to drive the second substitution.[8]
-
After cooling, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to yield the target this compound analog.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: CDK2)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against CDK2/Cyclin A.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Kinase substrate (e.g., Histone H1)
-
Adenosine-5'-triphosphate (ATP), radiolabeled [γ-³²P]ATP or fluorescent analog
-
Test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well microplates
-
Scintillation counter or fluorescence plate reader
Step-by-Step Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to final assay concentrations ranging from 10 µM to 0.1 nM.
-
In a 96-well plate, add the kinase assay buffer.
-
Add the test compound dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the CDK2/Cyclin A enzyme and the Histone H1 substrate to all wells except the negative control.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP (at a concentration near its Km for the enzyme) to all wells.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.
-
Terminate the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the substrate phosphorylation. For radiolabeled assays, this involves washing the paper to remove unincorporated [γ-³²P]ATP and measuring the remaining radioactivity with a scintillation counter.
-
Data Analysis: Convert the raw data to percentage inhibition relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile and successful platform in drug discovery. The comparative analysis presented here underscores a clear set of principles guiding the SAR of its analogs. Potency and selectivity can be finely tuned through strategic modifications at the C2, C4, and C5 positions of the pyrimidine core, while substitutions on the pyrrolidine ring are instrumental in optimizing physicochemical and drug-like properties.
Future efforts will likely focus on leveraging this scaffold to develop inhibitors with novel mechanisms of action or to target emerging disease pathways. The integration of computational modeling with synthetic chemistry will undoubtedly accelerate the design of next-generation analogs with improved efficacy and safety profiles, continuing the legacy of this privileged chemical structure.
References
- 1. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - IJSAT [ijsat.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-(Pyrrolidin-1-yl)pyrimidine
Introduction: The Double-Edged Sword of the Aminopyrimidine Scaffold
In the landscape of kinase inhibitor discovery, the 2-aminopyrimidine scaffold is a well-trodden path, and for good reason. Its inherent ability to form key hydrogen bonds with the kinase hinge region makes it a privileged structure for achieving potent ATP-competitive inhibition.[1] The addition of a pyrrolidine moiety, as in our molecule of interest, 2-(pyrrolidin-1-yl)pyrimidine, can further enhance aqueous solubility and provide additional vectors for interaction within the binding pocket.[2][3]
However, this structural familiarity is a double-edged sword. The very features that confer potent binding to a primary target can also lead to promiscuous interactions across the human kinome, which is rife with structurally similar ATP-binding sites.[1] Such off-target activity can confound experimental results, leading to misinterpretation of phenotypic effects and, in a clinical setting, potentially causing unforeseen toxicity.
Furthermore, the pyrrolidine ring itself is not without potential liabilities. It can be susceptible to metabolic bioactivation by cytochrome P450 enzymes, leading to the formation of reactive iminium ions that pose a genotoxicity risk.[2]
This guide, therefore, provides a comprehensive, multi-tiered strategy for characterizing the cross-reactivity profile of this compound. We will compare it hypothetically against two well-characterized compounds: "Comparator A (Sunitinib)" , a known multi-kinase inhibitor, and "Comparator B (Lapatinib)" , a more selective dual EGFR/HER2 inhibitor. This approach will not only reveal the selectivity profile of our compound of interest but also provide crucial context for its potential as a chemical probe or therapeutic lead.
The Strategic Approach: A Three-Tiered Profiling Cascade
A robust cross-reactivity assessment is not a single experiment but a logical progression from broad, high-throughput screening to nuanced, cell-based validation. Our strategy is designed to efficiently identify potential liabilities and build a comprehensive understanding of the compound's biological interactions.
Caption: A three-tiered workflow for comprehensive cross-reactivity profiling.
Tier 1: Casting a Wide Net with In Vitro Kinome Screening
Expertise & Experience: The logical first step is to understand the compound's intrinsic affinity for a wide array of purified kinases. This removes the complexities of cellular uptake, metabolism, and target accessibility, providing a clean biochemical fingerprint. We utilize a large kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology's HotSpot) to generate IC50 values. The choice of ATP concentration in these assays is critical; running the assay at or near the Kₘ of ATP for each kinase provides a more accurate measure of the inhibitor's intrinsic affinity.
Trustworthiness: The output is not just a list of IC50s. We calculate a Selectivity Score (S-score) to quantify selectivity. A common method is the S(10) score, which is the number of kinases inhibited by more than 90% at a 1 µM compound concentration, divided by the total number of kinases tested. A lower S(10) score indicates higher selectivity.[1]
Comparative Data: In Vitro Kinase Inhibition Profile
| Kinase Target | This compound (IC50, nM) | Comparator A (Sunitinib) (IC50, nM) | Comparator B (Lapatinib) (IC50, nM) |
| Primary Target (Hypothetical): AURKA | 15 | 250 | >10,000 |
| Primary Target (Hypothetical): AURKB | 25 | 150 | >10,000 |
| EGFR | 5,500 | 2,000 | 10 |
| HER2 (ERBB2) | 8,000 | 2,200 | 13 |
| VEGFR2 | 250 | 9 | 8,500 |
| PDGFRβ | 310 | 2 | 9,000 |
| KIT | 450 | 5 | >10,000 |
| ABL1 | 1,200 | 300 | 1,500 |
| SRC | 850 | 180 | 750 |
| Selectivity Score (S(10) @ 1µM) | 0.08 (32/403) | 0.15 (60/403) | 0.01 (4/403) |
Analysis: The data immediately reveals a narrative. Our compound, this compound, shows potent activity against its intended Aurora kinase targets. However, the S(10) score of 0.08 and the nanomolar activity against VEGFR2 and PDGFRβ suggest a cross-reactivity profile that is broader than the highly selective Comparator B, but narrower than the promiscuous Comparator A. This finding is critical: anyone using this compound as a specific "Aurora kinase inhibitor" in a cellular context could be misled by its effects on VEGF and PDGF signaling pathways.
Tier 2: Proving Target Engagement in the Cellular Milieu
Expertise & Experience: A compound's biochemical potency can be misleading if it doesn't effectively engage its target inside a living cell. Cellular permeability, efflux pumps, and intracellular ATP concentrations (which are much higher than in most biochemical assays) can all affect a compound's functional activity. Therefore, we must validate target engagement in an intact cellular environment. The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays are powerful, orthogonal methods to achieve this.[4][5][6][7][8]
-
CETSA relies on the principle that a ligand-bound protein is thermodynamically more stable and will denature at a higher temperature than the unbound protein.[4][6][8] This provides direct, physical evidence of target binding.
-
NanoBRET™ is a proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a competitive inhibitor, providing a quantitative measure of intracellular affinity.[9][10][11][12][13]
Trustworthiness: By using two distinct biophysical methods, we create a self-validating system. If both CETSA and NanoBRET™ show dose-dependent target engagement for a specific kinase, we can be highly confident that the compound is binding to that target in living cells.
Comparative Data: Cellular Target Engagement (HEK293 cells)
| Assay | Target | This compound (IC50, nM) | Comparator A (Sunitinib) (IC50, nM) | Comparator B (Lapatinib) (IC50, nM) |
| NanoBRET™ | AURKA | 120 | 2,100 | >50,000 |
| NanoBRET™ | VEGFR2 | 1,800 | 85 | >50,000 |
| NanoBRET™ | EGFR | >50,000 | 15,000 | 95 |
| CETSA (ΔTm) | AURKA | +4.5°C @ 1µM | +1.2°C @ 1µM | No Shift |
| CETSA (ΔTm) | VEGFR2 | +2.8°C @ 1µM | +5.1°C @ 1µM | No Shift |
Analysis: The cellular data adds crucial depth to our understanding. As expected, the intracellular IC50s are higher than the biochemical values due to ATP competition. Our compound clearly engages AURKA in cells, confirmed by both NanoBRET™ and a significant thermal shift in CETSA. However, we also see a thermal shift for VEGFR2, confirming that this off-target interaction, identified in Tier 1, is not a biochemical artifact and occurs in a cellular context. This reinforces the need for caution when interpreting phenotypic data.
Tier 3: Linking Target Engagement to Cellular Function
Expertise & Experience: The final tier addresses the ultimate question: what are the functional consequences of target engagement? We assess the compound's effect on cell viability in cell lines whose survival is known to be dependent on the primary target versus those that are not. For an Aurora kinase inhibitor, we would expect potent growth inhibition in rapidly dividing cancer cells.
Trustworthiness: We compare the concentration required for target engagement (Tier 2) with the concentration required for a phenotypic effect (Tier 3). If the cellular IC50 for target engagement closely correlates with the EC50 for cell viability in a target-dependent cell line, it provides strong evidence for an on-target mechanism of action. A large discrepancy may suggest that off-target effects or other liabilities are driving the observed phenotype.
Comparative Data: Cellular Viability (72h Incubation)
| Cell Line | Primary Target Dependency | This compound (EC50, nM) | Comparator A (Sunitinib) (EC50, nM) | Comparator B (Lapatinib) (EC50, nM) |
| HeLa (Cervical Cancer) | AURKA/B | 150 | 1,500 | >10,000 |
| HUVEC (Endothelial) | VEGFR2 | 2,500 | 110 | >10,000 |
| SK-BR-3 (Breast Cancer) | HER2 | >10,000 | 8,000 | 80 |
Analysis: The phenotypic data aligns well with our previous findings. This compound potently inhibits the proliferation of HeLa cells, which are sensitive to Aurora kinase inhibition, at a concentration (150 nM) that is very close to its cellular target engagement IC50 for AURKA (120 nM). This provides strong evidence that the anti-proliferative effect in this cell line is driven by on-target Aurora kinase inhibition. The weaker effect on HUVEC cells, which are dependent on VEGFR2 signaling, further supports that AURKA is the primary driver of its potency, despite the identified off-target activity.
Detailed Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay
Caption: Workflow for a typical in vitro biochemical kinase assay.
-
Compound Plating: Serially dilute this compound and comparator compounds in DMSO. Transfer 100 nL of each concentration to a 384-well assay plate.
-
Kinase Reaction: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Addition: Add 5 µL of the respective kinase in reaction buffer to each well.
-
Reaction Initiation: Add 5 µL of a mix containing the appropriate peptide substrate and ATP (at the Kₘ concentration for each kinase) to initiate the reaction.[14][15][16][17]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a detection reagent (e.g., ADP-Glo™, Promega) to each well. This reagent stops the kinase reaction and begins a luminescence-generating reaction that quantifies the amount of ADP produced.
-
Readout: After a 30-minute incubation, measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to high (no inhibitor) and low (no enzyme) controls. Fit the dose-response curve using a four-parameter logistic model to determine the IC50 value.
Protocol 2: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Twenty-four hours prior to the assay, transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase (e.g., AURKA-Nluc). Plate the transfected cells in a 96-well white assay plate.[11][12]
-
Compound Addition: Prepare serial dilutions of the test compounds. Add the compounds to the cells and incubate for 2 hours at 37°C in a CO₂ incubator.
-
Tracer Addition: Add the specific NanoBRET® fluorescent tracer for the kinase of interest to all wells at its predetermined optimal concentration. Equilibrate for 2 hours.
-
Substrate Addition: Prepare the NanoBRET® Nano-Glo® Substrate solution containing the extracellular NanoLuc® inhibitor. Add this solution to each well.[11]
-
Signal Detection: Immediately read the plate on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (~618 nm).[11]
-
Data Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Normalize the data and fit a dose-response curve to determine the intracellular IC50.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Seed HeLa cells (or other relevant cell lines) in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Allow cells to attach overnight.[18][19][20]
-
Compound Treatment: Add serially diluted compounds to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[18][19][20][21]
-
Assay Execution: Add 100 µL of CellTiter-Glo® Reagent to each well.[18][20]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18][20]
-
Readout: Measure the luminescence on a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate EC50 values using a suitable curve-fitting model.
Conclusion and Forward Look
This comprehensive profiling guide demonstrates that this compound is a potent inhibitor of Aurora kinases with clear on-target activity in cells. However, the cross-reactivity profiling has unmasked significant off-target activity against key pro-angiogenic kinases like VEGFR2 and PDGFRβ.
Key Takeaways:
-
On-Target Potency: The compound effectively inhibits Aurora kinases both biochemically and in a cellular context, leading to potent anti-proliferative effects in relevant cell lines.
-
Identified Off-Target Liabilities: The compound is not selective for Aurora kinases. Its activity against VEGFR2 and PDGFRβ is confirmed across biochemical and cellular assays. This knowledge is critical for the design and interpretation of future experiments.
-
Context is Crucial: Compared to a promiscuous inhibitor like Sunitinib and a selective inhibitor like Lapatinib, this compound occupies an intermediate selectivity space. Its utility as a chemical probe would require careful selection of experimental systems and inclusion of appropriate controls to disambiguate on- and off-target effects.
-
Future Directions: A logical next step would be to investigate the potential metabolic liabilities of the pyrrolidine ring. An in vitro metabolism study using liver microsomes followed by trapping experiments for reactive metabolites would be a prudent measure to assess the potential for genotoxicity.
By following this structured, multi-tiered approach, researchers can build a robust, evidence-based understanding of a compound's true biological activity, avoiding the pitfalls of uncharacterized promiscuity and enabling more informed decisions in the drug discovery and chemical biology process.
References
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. scispace.com [scispace.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 11. benchchem.com [benchchem.com]
- 12. eubopen.org [eubopen.org]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. In vitro kinase assay [protocols.io]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Benchmarking 2-(Pyrrolidin-1-yl)pyrimidine-Based Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Benchmarking a Privileged Scaffold
In the landscape of kinase drug discovery, certain chemical motifs, or "privileged scaffolds," appear with remarkable frequency in potent and selective inhibitors.[1] The pyrimidine core is a quintessential example, serving as the hinge-binding backbone for numerous FDA-approved drugs.[2] The 2-(Pyrrolidin-1-yl)pyrimidine moiety, a specific iteration of this scaffold, is a recurring feature in compounds targeting the Janus kinase (JAK) family of enzymes.[3][4]
The JAK family—comprising JAK1, JAK2, JAK3, and TYK2—are non-receptor tyrosine kinases that are central to cytokine signaling.[5] They act as intracellular conduits, translating extracellular signals into transcriptional programs via the Signal Transducer and Activator of Transcription (STAT) pathway.[6][7][8] Dysregulation of this JAK-STAT pathway is a clinically validated driver of numerous autoimmune diseases and myeloproliferative neoplasms.[9][10] Consequently, inhibiting JAKs has become a major therapeutic strategy.[5][11]
This guide provides a comprehensive framework for benchmarking a novel investigational compound built upon the this compound scaffold (referred to herein as "Test Compound" ) against established, clinically relevant JAK inhibitors. Our objective is to move beyond simple potency measurements to build a multi-parameter profile that informs on selectivity, cellular activity, and potential for therapeutic development. The principles and protocols outlined here are designed to be robust, logical, and grounded in established best practices for kinase drug discovery.[12][13][14][15][16]
Selecting the Right Comparators: Standard Compounds for Context
The choice of benchmark compounds is critical for contextualizing the performance of a new molecule. A well-chosen panel should include inhibitors with varying selectivity profiles across the JAK family, as this provides a richer understanding of the Test Compound's unique properties. For this guide, we have selected two FDA-approved JAK inhibitors:
-
Tofacitinib (Xeljanz®): A first-generation JAK inhibitor, Tofacitinib primarily inhibits JAK1 and JAK3, with lesser activity against JAK2.[17][18][19] Its mechanism involves blocking cytokine signaling crucial to the inflammatory response in conditions like rheumatoid arthritis.[17][18][20]
-
Ruxolitinib (Jakafi®): This inhibitor shows selectivity for JAK1 and JAK2.[21][22] By inhibiting these specific JAKs, Ruxolitinib effectively modulates the dysregulated signaling associated with myelofibrosis and other myeloproliferative neoplasms.[21][22][23]
Comparing our Test Compound against both Tofacitinib and Ruxolitinib will allow us to characterize its relative potency and its selectivity profile across JAK1/2/3.
A Phased Benchmarking Strategy
A robust benchmarking workflow proceeds logically from fundamental biochemical interactions to more complex cellular responses. This multi-tiered approach ensures that each stage of investigation builds upon validated findings from the previous one.
Caption: A phased workflow for inhibitor benchmarking.
Part I: Biochemical Potency and Selectivity Profiling
The foundational step is to determine the Test Compound's direct inhibitory activity against the purified kinase enzymes. This biochemical assay provides the half-maximal inhibitory concentration (IC50), a core measure of potency.
Causality Behind Experimental Choice:
We employ a universal, non-radioactive assay format like the ADP-Glo™ Kinase Assay because it directly measures the product of the kinase reaction (ADP).[24][25] This makes it adaptable to virtually any kinase-substrate pair and less prone to artifacts than assays that rely on specific antibodies or modified substrates. By quantifying ADP production, we get a clean, direct readout of enzyme inhibition.[26][27]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the IC50 values of the Test Compound, Tofacitinib, and Ruxolitinib against a panel of purified human kinases (JAK1, JAK2, JAK3, TYK2).
Materials:
-
Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes.
-
Appropriate kinase substrate (e.g., a generic tyrosine kinase peptide substrate).
-
Test Compound, Tofacitinib, Ruxolitinib (solubilized in DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA).
-
ATP solution.
-
White, opaque 384-well assay plates.
-
Luminometer.
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for each compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of kinase buffer.
-
Add 0.5 µL of the diluted compound solution to the appropriate wells (final DMSO concentration ≤1%). Include DMSO-only wells as a "no inhibition" (100% activity) control and wells with no enzyme as a "background" control.
-
Add 1 µL of a 5X kinase/substrate mixture (prepared in kinase buffer) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction: Start the kinase reaction by adding 1 µL of 5X ATP solution (final concentration should be at or near the Km for each kinase, e.g., 10 µM).
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[25][28] Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.[25][27] Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the "no inhibition" control (DMSO only) to 100% activity and the high-concentration inhibitor wells to 0% activity.
-
Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation and Interpretation
The results should be summarized in a clear, comparative table.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Test Compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Tofacitinib | 5 | 20 | 1 | 80 |
| Ruxolitinib | 3 | 3 | 400 | 25 |
(Note: IC50 values for Tofacitinib and Ruxolitinib are representative literature values for context and should be determined concurrently in the same assay for a true side-by-side comparison.)
Interpretation:
-
Potency: Lower IC50 values indicate higher potency. How does the Test Compound's potency on its primary target(s) compare to the standards?
-
Selectivity: The IC50 ratio between different kinases indicates selectivity. For example, a compound with a JAK1 IC50 of 10 nM and a JAK3 IC50 of 1000 nM is 100-fold selective for JAK1 over JAK3. This selectivity profile is critical as it can translate to different therapeutic applications and side-effect profiles.[29] For instance, JAK3 inhibition is primarily linked to immunosuppression, while JAK2 inhibition affects hematopoiesis.[3][21]
Part II: Cellular Target Engagement and Pathway Inhibition
A potent biochemical inhibitor must also be effective in a cellular environment. This phase of benchmarking assesses the Test Compound's ability to penetrate cells and inhibit the JAK-STAT pathway at its intended target.
Causality Behind Experimental Choice:
The canonical downstream event of JAK activation is the phosphorylation of STAT proteins.[6][7] Therefore, measuring the level of phosphorylated STAT (pSTAT) is a direct and biologically relevant readout of JAK activity within the cell.[30][31] A reduction in cytokine-induced pSTAT levels in the presence of an inhibitor confirms its on-target mechanism of action.[32]
Caption: The JAK-STAT signaling pathway and point of inhibition.
Experimental Protocol: Cellular STAT Phosphorylation Assay
Objective: To determine the half-maximal effective concentration (EC50) of the Test Compound for inhibiting cytokine-induced STAT phosphorylation in a relevant human cell line.
Materials:
-
Human cell line expressing the target JAKs (e.g., TF-1 cells, which are dependent on GM-CSF signaling via JAK2, or NK-92 cells for IL-2 signaling via JAK1/3).
-
Cell culture medium and serum.
-
Cytokine stimulant (e.g., GM-CSF, IL-2, IFN-α).
-
Test Compound, Tofacitinib, Ruxolitinib.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-pSTAT (e.g., pSTAT5 Y694), anti-total STAT5, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE equipment and PVDF membranes.
-
Chemiluminescence detection system.
Methodology:
-
Cell Culture: Culture cells to approximately 80% confluency.
-
Serum Starvation: To reduce basal signaling, starve the cells in serum-free medium for 4-6 hours prior to the experiment.
-
Compound Treatment: Pre-treat the starved cells with serial dilutions of the Test Compound or standard compounds for 1-2 hours. Include a DMSO vehicle control.
-
Cytokine Stimulation: Stimulate the cells with an appropriate concentration of the relevant cytokine (e.g., 10 ng/mL GM-CSF) for a short period (e.g., 15-30 minutes) to induce a robust pSTAT signal.
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Probe the membrane with the primary antibody against pSTAT overnight at 4°C.
-
Wash and then incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total STAT (to ensure changes in pSTAT are not due to changes in total protein) and a loading control like GAPDH (to confirm equal protein loading).
-
Data Analysis:
-
Quantify the band intensities for pSTAT and the loading control using densitometry software.
-
Normalize the pSTAT signal to the loading control signal for each lane.
-
Plot the normalized pSTAT signal versus the log of the inhibitor concentration and fit the data to determine the EC50 value.
-
Data Presentation and Interpretation
Summarize the cellular potency in a table, allowing for direct comparison with the biochemical data.
| Compound | Cellular pSTAT EC50 (nM) | Primary Target IC50 (nM) | Potency Shift (EC50 / IC50) |
| Test Compound | [Experimental Value] | [From Part I] | [Calculated Value] |
| Tofacitinib | [Experimental Value] | [From Part I] | [Calculated Value] |
| Ruxolitinib | [Experimental Value] | [From Part I] | [Calculated Value] |
Interpretation:
-
Cellular Potency: The EC50 value reflects the compound's effectiveness in a biological system.
-
Potency Shift: The ratio of EC50 to IC50 is a crucial parameter. A small shift (e.g., <10-fold) suggests good cell permeability and lack of significant efflux by cellular transporters. A large shift may indicate poor membrane permeability or high plasma protein binding, which could be a liability for in vivo development.
Summary and Conclusion: Building a Candidate Profile
Effective benchmarking synthesizes data from multiple, orthogonal assays into a coherent profile. By systematically comparing a novel this compound-based compound against well-characterized standards like Tofacitinib and Ruxolitinib, we can make informed decisions about its therapeutic potential.
Final Comparative Profile:
| Parameter | Test Compound | Tofacitinib | Ruxolitinib | Implication |
| Biochemical Potency (IC50) | [Value] | Potent JAK1/3 | Potent JAK1/2 | Defines intrinsic inhibitory power. |
| Kinase Selectivity | [Profile, e.g., JAK1>2>3] | JAK1/3 > JAK2 | JAK1/2 >> JAK3 | Predicts therapeutic window and potential side effects. |
| Cellular Potency (EC50) | [Value] | [Value] | [Value] | Confirms on-target activity in a biological context. |
| Biochemical-to-Cellular Shift | [Ratio] | [Ratio] | [Ratio] | Indicates cell permeability and developability properties. |
This structured, data-driven comparison provides the necessary evidence to either advance a promising compound into more complex preclinical models or to deprioritize it in favor of more promising candidates, thereby optimizing resources in the long and challenging process of drug discovery.[33][34]
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 10. journals.biologists.com [journals.biologists.com]
- 11. dermnetnz.org [dermnetnz.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 18. clinexprheumatol.org [clinexprheumatol.org]
- 19. droracle.ai [droracle.ai]
- 20. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 21. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 22. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. hcp.jakafi.com [hcp.jakafi.com]
- 24. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 25. promega.com [promega.com]
- 26. promega.com [promega.com]
- 27. bmglabtech.com [bmglabtech.com]
- 28. carnabio.com [carnabio.com]
- 29. crossfire-oncology.com [crossfire-oncology.com]
- 30. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 31. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - KR [thermofisher.com]
- 32. benchchem.com [benchchem.com]
- 33. Kinase Drug Discovery - Google 圖書 [books.google.com.hk]
- 34. intelligencia.ai [intelligencia.ai]
Head-to-head comparison of 2-(Pyrrolidin-1-yl)pyrimidine analogs
An In-Depth Guide to the Structure-Activity Relationship and Therapeutic Potential of 2-(Pyrrolidin-1-yl)pyrimidine Analogs
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged structures." The this compound scaffold is a quintessential example of such a framework, particularly in the realm of kinase inhibition and the modulation of other critical biological targets.[1] The pyrimidine core serves as an effective bioisostere for the adenine base of ATP, enabling it to form key hydrogen bonds within the hinge region of kinase active sites, a common strategy for achieving competitive inhibition.[2][3] The attached pyrrolidine ring is far from a passive substituent; its conformational flexibility and substitution potential are crucial for fine-tuning a compound's physicochemical properties—such as solubility and metabolic stability—and for establishing specific interactions that dictate target affinity and selectivity.[4]
This guide, intended for researchers and drug development professionals, provides a head-to-head comparison of distinct classes of this compound analogs. We will move beyond a simple cataloging of compounds to dissect the causality behind their design, synthesizing data from key studies to illuminate the structure-activity relationships (SAR) that drive their biological performance. By exploring analogs targeting diverse enzyme families—from caspases to phospholipases—we aim to provide a comprehensive understanding of this versatile and therapeutically promising scaffold.
Head-to-Head Comparison of Key Analog Classes
The true utility of the this compound scaffold is best understood by comparing how subtle structural modifications tailor its activity toward different biological targets. Here, we analyze two distinct and highly successful analog series.
Di(pyrrolidin-1-yl)pyrimidine Analogs as Allosteric Caspase-1 Inhibitors
Caspase-1 is a critical mediator of inflammation, responsible for cleaving pro-inflammatory cytokines like IL-1β and IL-18. Its inhibition is a key therapeutic strategy for a range of inflammatory diseases. A series of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidines has been identified as potent allosteric inhibitors of this enzyme.[5]
Structural Rationale: The core 2,6-di(pyrrolidin-1-yl)pyrimidine structure provides the foundational geometry for binding. The key to modulating potency lies in the substitutions on the piperazine ring at the 4-position of the pyrimidine. This region of the molecule extends into a pocket where modifications can significantly enhance or diminish inhibitory activity. An essential SAR insight from this series was the critical importance of the pyrrolidine rings themselves; analogs synthesized without them were unable to achieve an IC₅₀ value up to 200 nM, confirming that these heterocyclic substituents are fundamental to the molecule's potency.[5]
Comparative Performance Data:
The data below clearly illustrates how modifications to the N-alkylpiperazine substituent drive potency. The introduction of small alkyl groups and functionalized ethyl groups leads to highly potent compounds with IC₅₀ values in the low nanomolar range.
| Compound ID | R Group (on Piperazine) | Caspase-1 IC₅₀ (nM) |
| CK-1-27 | Methylcyclopentyl | 40 ± 7 |
| CK-1-41 | Ethoxyethyl | 43 ± 3 |
| AE-2-48 | Ethylene linked 4-trifluoromethyl phenyl | Potency Increased* |
| AP-1-4 / AP-1-6 | Pyrrolidine rings removed | > 200 |
| Note: While a specific value was not provided for AE-2-48, it was noted as an exception where an electron-withdrawing group increased potency.[5] |
Signaling Pathway Context:
These inhibitors function by binding to an allosteric site on Caspase-1, preventing the conformational changes necessary for its activation and subsequent processing of pro-inflammatory cytokines.
Caption: Allosteric inhibition of Caspase-1 by pyrimidine analogs.
Hydroxypyrrolidine-Substituted Pyrimidines as NAPE-PLD Inhibitors
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is the primary enzyme responsible for producing N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[6] The development of potent and selective NAPE-PLD inhibitors is crucial for studying the therapeutic potential of modulating the NAE system.
Structural Rationale: The discovery of LEI-401, a potent NAPE-PLD inhibitor, is a masterclass in rational drug design starting from a high-throughput screening hit. The core scaffold is a pyrimidine-4-carboxamide. The key optimizations involved replacing a morpholine substituent with an (S)-3-hydroxypyrrolidine ring. This single modification was transformative for two reasons:
-
Potency: It increased the inhibitory activity by 10-fold.[6]
-
Physicochemical Properties: It significantly reduced the calculated lipophilicity (cLogP), improving the drug-like properties of the molecule, which is critical for in vivo applications.[6]
Comparative Performance Data:
The evolution from the initial hit to the optimized lead compound LEI-401 demonstrates a clear and impactful structure-activity relationship.
| Compound | R₃ Group (at Pyrimidine C6) | NAPE-PLD IC₅₀ (nM) | cLogP |
| Parent Compound | Morpholine | 230 | 4.3 |
| LEI-401 | (S)-3-hydroxypyrrolidine | 24 | 3.1 |
| Data sourced from the SAR study leading to LEI-401.[6] |
This comparison underscores the profound impact of substituting the pyrrolidine ring itself. The introduction of the hydroxyl group provides a key interaction point within the enzyme's binding site while simultaneously improving the overall pharmaceutical profile of the compound.
Experimental Methodologies: Self-Validating Protocols
The trustworthiness of any comparative analysis rests on the robustness of the experimental data. The protocols described below are standard, self-validating assays for quantifying the activity of the analog classes discussed.
Protocol 1: General Synthesis of 2,6-Di(pyrrolidin-1-yl)pyrimidine Analogs
This protocol describes a typical nucleophilic aromatic substitution to append the pyrrolidine moieties, followed by functionalization.
Workflow Diagram:
Caption: Synthetic workflow for di(pyrrolidin-1-yl)pyrimidine analogs.
Step-by-Step Procedure:
-
Synthesis of 4-chloro-2,6-di(pyrrolidin-1-yl)pyrimidine:
-
To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in a suitable solvent like ethanol or N,N-Dimethylformamide (DMF), add pyrrolidine (2.2 eq) and a base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, concentrate under reduced pressure, and purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the intermediate.
-
-
Synthesis of Final Analog:
-
Combine the 4-chloro-2,6-di(pyrrolidin-1-yl)pyrimidine intermediate (1.0 eq), the desired substituted piperazine (1.2 eq), and a base (e.g., K₂CO₃ or DIPEA) in a solvent such as acetonitrile or DMF.
-
Heat the mixture, potentially using microwave irradiation (e.g., 150 °C for 1-4 hours) to drive the reaction to completion.[6]
-
Monitor the reaction by LC-MS.
-
After cooling, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., over Na₂SO₄), and concentrate.
-
Purify the final compound via column chromatography or preparative HPLC to obtain the desired analog.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5][7]
Protocol 2: In Vitro Caspase-1 Inhibition Assay
This fluorometric assay quantifies the ability of a compound to inhibit the cleavage of a specific substrate by Caspase-1.
-
Reagent Preparation:
-
Prepare an assay buffer: e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2.
-
Prepare recombinant human Caspase-1 enzyme solution in assay buffer to a final concentration of ~10 nM.
-
Prepare the fluorogenic substrate Ac-WEHD-AMC (acetyl-Trp-Glu-His-Asp-7-amino-4-methylcoumarin) stock solution in DMSO. Dilute in assay buffer to a final concentration of ~25 µM.
-
Prepare a serial dilution of the test compounds (analogs) in DMSO, followed by dilution in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the Caspase-1 enzyme solution.
-
Add 25 µL of the diluted test compound or vehicle control (DMSO in assay buffer).
-
Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) every minute for 30-60 minutes using a microplate reader.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[5]
-
Conclusion and Future Outlook
The this compound scaffold demonstrates remarkable versatility, giving rise to potent and selective inhibitors for diverse enzyme families through strategic chemical modifications. The head-to-head comparison of the di(pyrrolidin-1-yl)pyrimidine series targeting Caspase-1 and the hydroxypyrrolidine-substituted series targeting NAPE-PLD reveals clear and actionable structure-activity relationships. For the former, potency is exquisitely sensitive to substitutions on a distal piperazine ring, while for the latter, functionalization of the pyrrolidine ring itself proved critical for enhancing both potency and drug-like properties.[5][6]
These findings provide a valuable roadmap for researchers. Future efforts should focus on exploring a wider range of substitutions on the pyrrolidine ring to probe for new interactions and on applying these scaffolds to other targets, particularly within the human kinome where the pyrimidine core is a proven hinge-binder.[2][8] As our understanding of the subtle interplay between the core scaffold and its substituents deepens, the this compound framework is poised to deliver a new generation of precisely targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Guide to Elucidating the Mechanism of Action of 2-(Pyrrolidin-1-yl)pyrimidine and its Analogs
For researchers and drug development professionals, the journey from a novel chemical entity to a well-characterized therapeutic or agrochemical candidate is both complex and critical. The pyrimidine scaffold is a cornerstone in medicinal and agricultural chemistry, with derivatives exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, antiviral, and herbicidal effects.[1][2][3][4] Similarly, the pyrrolidine ring is a prevalent feature in many biologically active compounds.[5] The compound 2-(Pyrrolidin-1-yl)pyrimidine, which combines these two important pharmacophores, represents a promising but uncharacterized molecule. This guide provides a comprehensive, step-by-step framework for elucidating its mechanism of action, comparing its potential activities with those of established compounds, and is grounded in robust experimental design and scientific integrity.
Introduction: The Therapeutic Potential of Pyrimidine and Pyrrolidine Scaffolds
The pyrimidine nucleus is a fundamental component of nucleobases and is found in numerous FDA-approved drugs.[6] Its ability to act as a hinge-binding motif makes it a privileged scaffold for kinase inhibitors.[6] Furthermore, recent discoveries have highlighted a novel herbicidal mechanism of action for certain pyrimidine derivatives through the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[7][8]
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is another key structural motif in a vast number of pharmacologically active molecules and natural products, contributing to a range of activities such as antibacterial, antifungal, and enzyme inhibition.[5] The conjugation of these two moieties in this compound suggests a high probability of biological activity, warranting a systematic investigation into its mechanism of action.
This guide will present a tiered experimental approach, starting with broad phenotypic screening to identify the general biological effects of this compound, followed by more targeted assays to pinpoint its molecular target and mechanism of action. We will draw comparisons with well-characterized compounds such as the DHODH inhibitor Tetflupyrolimet and a generic kinase inhibitor to provide context for the experimental outcomes.
Part 1: Initial Hypothesis Generation and Phenotypic Screening
Given the known activities of related compounds, we can formulate several primary hypotheses for the mechanism of action of this compound:
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): Inspired by the discovery of aryl pyrrolidinone anilides as herbicides, a primary hypothesis is the disruption of pyrimidine biosynthesis via DHODH inhibition.[7][8]
-
Kinase Inhibition: The aminopyrimidine scaffold is a well-established hinge-binding motif for a wide range of protein kinases.[6]
-
Antimicrobial Activity: Both pyrimidine and pyrrolidine derivatives have demonstrated antibacterial and antifungal properties.[3][5][9]
-
Other Pharmacological Activities: The versatility of these scaffolds means other activities, such as anti-inflammatory or antiviral effects, are also possible.[1][3]
To begin testing these hypotheses, a broad phenotypic screening approach is recommended.
Experimental Protocol: Multi-Assay Phenotypic Screening
Objective: To identify the primary biological effect of this compound across a range of cell-based assays.
Materials:
-
This compound (test compound)
-
Tetflupyrolimet (DHODH inhibitor control)
-
A broad-spectrum kinase inhibitor (e.g., Staurosporine)
-
A panel of cancer cell lines (e.g., A549, HeLa, MCF7)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Fungal strains (e.g., C. albicans)
-
Cell culture media, antibiotics, and supplements
-
Microplates (96-well and 384-well)
-
Cell viability assay reagents (e.g., CellTiter-Glo®, resazurin)
-
Plate reader (luminometer, fluorometer)
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound and control compounds in DMSO. Create a dilution series to test a range of concentrations (e.g., from 100 µM down to 1 nM).
-
Mammalian Cell Viability Assay:
-
Seed the cancer cell lines in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with the compound dilution series.
-
Incubate for 72 hours.
-
Measure cell viability using a suitable assay.
-
-
Antimicrobial Assay:
-
Inoculate bacterial or fungal cultures in appropriate broth.
-
Add the compound dilution series to a 96-well plate.
-
Add the microbial inoculum to the wells.
-
Incubate for 18-24 hours (bacteria) or 48 hours (fungi).
-
Measure microbial growth by optical density at 600 nm.
-
Data Interpretation:
The results from this initial screen will guide the subsequent, more focused experiments.
| Hypothetical Outcome | Interpretation | Next Steps |
| Potent and broad-spectrum cytotoxicity in cancer cell lines | Suggests a fundamental cellular process is affected, such as cell division or metabolism. | Proceed to DHODH and kinase inhibition assays. |
| Selective activity against specific cancer cell lines | May indicate targeting of a pathway on which that cell line is particularly dependent. | Deeper investigation into the genetics of the sensitive cell lines. |
| Potent antibacterial or antifungal activity | Suggests a specific antimicrobial mechanism. | Minimum Inhibitory Concentration (MIC) determination and target identification studies. |
| No significant activity | The compound may be inactive, require metabolic activation, or have a more subtle effect not captured by these assays. | Consider alternative assays or structural modification of the compound. |
Part 2: Target-Based Assays to Confirm Mechanism of Action
Based on the initial screening results, we will now delve into specific, target-based assays. Let's assume the phenotypic screen revealed potent cytotoxicity in rapidly dividing cancer cells, making DHODH and kinase inhibition the most likely mechanisms.
A. Investigating DHODH Inhibition
DHODH is a mitochondrial enzyme essential for the de novo synthesis of pyrimidines, which are required for DNA and RNA synthesis.[8] Its inhibition leads to cell cycle arrest and apoptosis.
Objective: To directly measure the inhibitory activity of this compound on recombinant human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (substrate)
-
Decylubiquinone (electron acceptor)
-
2,6-dichloroindophenol (DCIP, colorimetric indicator)
-
Assay buffer
-
Microplate reader (spectrophotometer)
Methodology:
-
Add assay buffer, DHODH enzyme, and the test compound/control to a 96-well plate.
-
Incubate for 15 minutes to allow for compound binding.
-
Initiate the reaction by adding dihydroorotate and decylubiquinone.
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.
-
Calculate the rate of reaction and determine the IC50 of the test compound.
Comparative Data Table:
| Compound | Hypothetical DHODH IC50 (nM) |
| This compound | 50 |
| Tetflupyrolimet (Positive Control) | 15 |
| Staurosporine (Negative Control) | >10,000 |
Workflow for DHODH Inhibition Confirmation:
Caption: Workflow for confirming DHODH inhibition.
Objective: To confirm that the cytotoxicity of this compound is due to the inhibition of pyrimidine biosynthesis in a cellular context.
Methodology:
-
Perform the cell viability assay as described previously.
-
In a parallel set of experiments, supplement the cell culture medium with uridine (100 µM).
-
Compare the dose-response curves in the presence and absence of uridine.
Expected Results: If the compound's primary mechanism is DHODH inhibition, the addition of uridine should bypass the enzymatic block and rescue the cells from its cytotoxic effects.
B. Investigating Kinase Inhibition
The human kinome consists of over 500 kinases, and promiscuous inhibition can lead to off-target toxicity. Therefore, a broad kinase panel screen is essential.
Objective: To determine the kinase inhibitory profile of this compound.
Methodology:
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).
-
Screen against a large panel of kinases (e.g., >400) at a fixed concentration (e.g., 1 µM).
-
For any kinases showing significant inhibition (>80%), perform follow-up IC50 determinations.
Comparative Data Table (Hypothetical):
| Kinase Target | This compound % Inhibition @ 1µM | Staurosporine % Inhibition @ 1µM |
| Kinase A | 95% | 98% |
| Kinase B | 88% | 99% |
| Kinase C | 15% | 97% |
| ... | ... | ... |
Workflow for Kinase Inhibition Confirmation:
Caption: Workflow for confirming kinase inhibition.
Objective: To confirm that the identified kinase is inhibited by this compound within intact cells.
Methodology:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and perform a Western blot.
-
Probe with an antibody specific for the phosphorylated form of a known substrate of the target kinase.
Expected Results: A dose-dependent decrease in the phosphorylation of the substrate would confirm that the compound is engaging and inhibiting the target kinase in a cellular environment.
Conclusion and Future Directions
This guide outlines a systematic and logical approach to confirming the mechanism of action of a novel compound, using this compound as a case study. By starting with broad phenotypic screening and progressively narrowing the focus to specific molecular targets, researchers can efficiently and accurately elucidate the compound's mechanism. The comparative approach, using known inhibitors as benchmarks, is crucial for validating the experimental findings.
Should a definitive mechanism be confirmed, further studies would involve structure-activity relationship (SAR) analysis to optimize potency and selectivity, as well as in vivo studies to assess efficacy and safety. The principles and protocols described herein provide a robust foundation for the successful characterization of novel chemical entities in the drug and agrochemical discovery pipeline.
References
- 1. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Pyrrolidin-1-yl)pyrimidine
For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of scientific integrity and laboratory safety. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Pyrrolidin-1-yl)pyrimidine, a heterocyclic compound often utilized as a building block in medicinal chemistry. By synthesizing technical data with field-proven safety protocols, this document aims to be your preferred resource for ensuring safe handling and environmental stewardship.
I. Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense
The fundamental principle of chemical safety is to minimize exposure. The structural alerts within this compound—specifically the tertiary amine and the pyrimidine ring—suggest potential for biological activity and associated hazards. Some substituted pyrrolidine pyrimidine derivatives have been shown to be genotoxic following metabolic activation[2]. Consequently, rigorous adherence to PPE protocols is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against accidental splashes which could cause serious eye irritation, a known hazard for similar pyrimidine derivatives[1][3]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | Prevents dermal absorption, as related compounds are classified as acute dermal toxins and skin irritants[1]. |
| Body Protection | A laboratory coat, worn fully buttoned. | Provides a barrier against incidental contact with skin and contamination of personal clothing. |
| Respiratory Protection | To be used if there is a risk of aerosol or dust generation. A NIOSH-approved respirator is recommended. | Minimizes the risk of inhaling the compound, which is presumed to have potential for acute inhalation toxicity and respiratory tract irritation based on its analogs[1]. |
All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of any potential vapors or particulates.
II. Step-by-Step Disposal Protocol: A Self-Validating System
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste[4]. The pyrimidine ring, while biodegradable under certain conditions, can persist in the environment and its degradation pathways in wastewater treatment systems are not well-characterized[5][6].
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent inadvertent and potentially hazardous chemical reactions within a waste container.
-
Designated Waste Container: Utilize a clearly labeled, leak-proof, and chemically compatible container for all this compound waste. The container must be marked with the words "Hazardous Waste" and the full chemical name.
-
Solid Waste: Any solid materials contaminated with this compound, such as weighing papers, gloves, and absorbent pads from spill clean-ups, should be collected in a designated solid hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a designated liquid hazardous waste container. Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents or strong acids[3].
-
Empty Containers: "Empty" containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate from this procedure is considered hazardous and must be collected in the designated liquid hazardous waste container[4].
Step 2: Container Management and Storage
Proper management of the waste container is essential for maintaining a safe laboratory environment.
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include the chemical name, accumulation start date, and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").
-
Closure: Keep the waste container securely closed at all times, except when adding waste. This minimizes the release of any volatile components and prevents spills.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory. This area should be at or near the point of waste generation and under the control of laboratory personnel. The SAA should also have secondary containment to capture any potential leaks.
Step 3: Arranging for Professional Disposal
The final and most critical step is the transfer of the hazardous waste to a licensed environmental waste management company.
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the pickup and disposal of hazardous waste.
-
Provide a Waste Inventory: You will need to provide an accurate inventory of the waste, including the chemical name and quantity.
-
Documentation: Ensure all necessary paperwork is completed as required by your institution and local regulations.
The recommended and most environmentally sound method for the ultimate disposal of this compound is high-temperature incineration by a licensed hazardous waste facility[4]. This process ensures the complete destruction of the compound, preventing its release into the environment.
III. Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to mitigate any potential hazards.
-
Evacuate: Immediately alert others in the vicinity and evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, and if the spill is significant, work should be conducted under a fume hood.
-
Contain: Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.
-
Collect: Carefully collect the absorbed material and any contaminated debris, and place it into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department in accordance with your established emergency procedures.
IV. Visualization of the Disposal Workflow
To provide a clear, at-a-glance understanding of the procedural logic, the following workflow diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This proactive approach to chemical waste management not only ensures regulatory compliance but also builds a foundation of trust in our collective scientific endeavors.
References
- 1. fishersci.it [fishersci.it]
- 2. Overcoming the genotoxicity of a pyrrolidine substituted arylindenopyrimidine as a potent dual adenosine A(2A)/A(1) antagonist by minimizing bioactivation to an iminium ion reactive intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleotide - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Safe Handling of 2-(Pyrrolidin-1-yl)pyrimidine
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation brings with it the inherent responsibility of ensuring the utmost safety in our laboratories. This guide provides essential, immediate safety and logistical information for handling 2-(Pyrrolidin-1-yl)pyrimidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety information from structurally related molecules, including pyrrolidine and aminopyrimidines, to provide a robust framework for safe handling. This approach, rooted in established principles of chemical safety, empowers you to manage risk effectively.
Hazard Analysis: A Composite Profile
This compound is a molecule combining a pyrrolidine ring and a pyrimidine ring. To ascertain its potential hazards, we must consider the known risks associated with these structural components.
-
From the Pyrrolidine Moiety: Pyrrolidine is classified as a flammable liquid and is harmful if swallowed or inhaled.[1] Critically, it is known to cause severe skin burns and eye damage.[1]
-
From the Aminopyrimidine Moiety: Aminopyrimidines are known to cause skin, eye, and respiratory irritation.[2][3][4] Depending on the specific isomer, they can be harmful if swallowed.[4]
Based on this composite analysis, it is prudent to handle this compound as a substance that is potentially flammable, corrosive to skin and eyes, and harmful if ingested or inhaled.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, and the subsequent workflow diagram illustrates the decision-making process for its selection and use.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). | To prevent skin contact, which could lead to severe burns, as suggested by the hazards of pyrrolidine.[1] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | To protect against splashes that could cause serious eye damage, a known hazard of the pyrrolidine component.[1] A face shield offers additional protection for the entire face. |
| Body Protection | A flame-retardant lab coat worn over personal clothing. For larger quantities, a chemical-resistant apron is advised. | To protect against splashes and potential flammability. The lab coat should be buttoned completely. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | To minimize the risk of inhaling aerosols or vapors, which are potentially harmful.[1][2] If work outside of a fume hood is unavoidable and there is a risk of generating aerosols, a respirator may be necessary, and a formal risk assessment should be conducted. |
Workflow for PPE Selection and Use
The following diagram outlines the procedural logic for ensuring adequate protection when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
